Technical Documentation Center

Sodium 4-methoxy-4-oxobutane-1-sulfinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium 4-methoxy-4-oxobutane-1-sulfinate

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Properties and Synthetic Workflows of Sodium 4-Methoxy-4-oxobutane-1-sulfinate

Executive Summary In the modern landscape of drug discovery, late-stage functionalization (LSF) allows chemists to directly derivatize complex molecular scaffolds without relying on pre-functionalized synthetic handles[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of drug discovery, late-stage functionalization (LSF) allows chemists to directly derivatize complex molecular scaffolds without relying on pre-functionalized synthetic handles[1]. Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1) is a highly engineered, bench-stable radical precursor. Belonging to the class of reagents commercially known as "Diversinates™" (pioneered by the Baran laboratory), this compound is specifically designed to append a 3-(methoxycarbonyl)propyl radical onto electron-deficient heteroarenes[2],.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic causality, and self-validating experimental workflows required to successfully deploy this reagent in both photoredox and electrochemical C–H functionalization paradigms.

Physicochemical Profile & Structural Causality

The physical state and chemical formulation of a reagent dictate its utility in the laboratory. Free aliphatic sulfinic acids are notoriously unstable, rapidly undergoing disproportionation and autoxidation. By isolating the reagent as a sodium salt , the stability is dramatically enhanced, allowing for long-term storage and benchtop handling[3].

Table 1: Core Physicochemical Properties
PropertyValueStructural Causality & Significance
CAS Number 1855776-60-1Unique identifier for regulatory and procurement tracking[4].
Molecular Formula C₅H₉NaO₄SDefines the stoichiometry for equivalent calculations[5].
Molecular Weight 188.18 g/mol Critical for precise molarity calculations in micro-scale LSF[6].
Physical State Solid (White/Off-white)Crystalline lattice provides kinetic stability against ambient oxygen[6].
Solubility Profile High in H₂O, DMSO, MeOHThe ionic Na⁺ character necessitates polar/aqueous solvent mixtures[3].
Storage Conditions 2–8 °C, Inert AtmospherePrevents slow, irreversible oxidation from sulfinate (S^IV) to sulfonate (S^VI).

Mechanistic Principles: The Causality of Reactivity

The synthetic power of Sodium 4-methoxy-4-oxobutane-1-sulfinate lies in its ability to generate a nucleophilic primary alkyl radical under mild, controlled oxidative conditions. The reaction proceeds via a Minisci-type pathway[7],[8].

  • Single Electron Transfer (SET): The sulfinate anion is oxidized by a photocatalyst, an electrode, or a chemical oxidant (e.g., persulfate) to form a transient, highly reactive sulfonyl radical[3].

  • Desulfonylation: Driven by the entropic release of sulfur dioxide gas ( ΔG<0 ), the sulfonyl radical rapidly collapses to yield the 3-(methoxycarbonyl)propyl radical [2].

  • Electrophilic Addition: This nucleophilic carbon-centered radical selectively attacks the most electron-deficient position of a protonated N-heteroarene[9].

  • Rearomatization: A subsequent SET oxidation and deprotonation step restores the aromatic system, yielding the alkylated product[10].

Mechanism A Sodium 4-methoxy- 4-oxobutane-1-sulfinate B Sulfonyl Radical (Transient) A->B SET Oxidation (-e⁻) C 3-(Methoxycarbonyl)propyl Radical B->C -SO₂ (Desulfonylation) D Radical Adduct (with Heteroarene) C->D Addition to Protonated Heteroarene E Alkylated Heteroarene (Product) D->E Oxidation & Deprotonation (-e⁻, -H⁺)

Figure 1: Mechanistic pathway of radical generation and Minisci-type addition.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Table 2: Reaction Optimization Parameters
ParameterOptimal RangeCausality / Effect
Sulfinate Equivalents 2.5 – 3.0 equivCompensates for radical-radical homocoupling and competitive over-oxidation[7].
Acid (TFA) Equivalents 1.0 – 1.5 equivProtonates the N-heteroarene, lowering its LUMO to increase electrophilicity[8].
Solvent Ratio DMSO:H₂O (4:1 v/v)Balances organic substrate solubility with the hydration energy required for the Na⁺ salt[3].
Protocol A: Photoredox-Catalyzed Minisci Alkylation

This method utilizes visible light to achieve mild, room-temperature C–H functionalization, avoiding the harsh thermal conditions of classical Minisci reactions[8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a stir bar, add the target heteroarene (0.2 mmol, 1.0 equiv), Sodium 4-methoxy-4-oxobutane-1-sulfinate (0.6 mmol, 3.0 equiv), [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.004 mmol, 2 mol%), and (NH4​)2​S2​O8​ (0.3 mmol, 1.5 equiv).

  • Solvent Addition: Add 2.0 mL of a degassed DMSO/H₂O (4:1 v/v) mixture. Causality: Water is strictly required to dissolve the persulfate and sulfinate salt.

  • Activation: Add Trifluoroacetic acid (TFA) (0.3 mmol, 1.5 equiv) to protonate the heterocycle.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Causality: O₂ is a potent radical scavenger that will form undesired peroxyl radicals and quench the Ir-photocatalyst triplet state.

  • Irradiation: Seal the vial and irradiate with a 450 nm Blue LED at room temperature for 16 hours.

  • Validation & Quenching: Monitor via LC-MS. Upon consumption of the starting material, quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the TFA. Extract with EtOAc (3 × 5 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Preparation Mix Heteroarene, Sulfinate, Oxidant Step2 2. Solvent Addition Add DMSO/H₂O (4:1 v/v) Step1->Step2 Step3 3. Degassing Sparge with N₂/Ar (15 min) Step2->Step3 Step4 4. Reaction Execution Irradiate with Blue LED (450 nm) Step3->Step4 Step5 5. Quenching & Extraction Quench with NaHCO₃, extract with EtOAc Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for photoredox-catalyzed alkylation.

Protocol B: Electrochemical C–H Functionalization

Electrochemistry offers a green, scalable alternative that eliminates the need for expensive transition metal photocatalysts by generating the sulfonyl radical directly at the anode[3],[10].

Step-by-Step Methodology:

  • Cell Setup: Utilize an undivided electrochemical cell equipped with a graphite felt anode and a platinum plate cathode.

  • Reaction Mixture: Dissolve the heteroarene (0.5 mmol, 1.0 equiv), Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.25 mmol, 2.5 equiv), and LiClO4​ (0.1 M, supporting electrolyte) in 5 mL of CH₃CN/H₂O (4:1 v/v).

  • Electrolysis: Apply a constant current (e.g., 10 mA) at room temperature until 2.5 F/mol of charge has passed.

  • Workup: Remove the solvent under reduced pressure, dilute with water, extract with dichloromethane, and purify via chromatography[10].

Storage, Handling, and Stability Considerations

To maintain the scientific integrity of your synthetic campaigns, strict adherence to storage protocols is required:

  • Hygroscopicity: As a sodium salt, the compound is highly hygroscopic. Absorption of atmospheric moisture leads to clumping, which drastically skews stoichiometric weighing. Always weigh the reagent rapidly in ambient conditions or inside a glovebox.

  • Oxidative Degradation: Prolonged exposure to air will slowly oxidize the active sulfinate ( SIV ) to the inactive sulfonate ( SVI ). Sulfonates are completely inert to SET oxidation under standard Minisci conditions[3]. Store securely in a desiccator at 2–8 °C backfilled with Argon.

References

  • 1855776-60-1 | Sodium 4-methoxy-4-oxobutane-1-sulfinate - AiFChem, AiFChem. 11

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1 | Regulatory Information, ChemRadar.5

  • Recent Advances in Minisci-type Reactions and Applications in Organic Synthesis, OUCI.8

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds, RSC Advances. 3

  • Electrochemical Radical δ-H Sulfonylation Reaction..., The Journal of Organic Chemistry. 10

  • Radicals: Reactive Intermediates with Translational Potential, Journal of the American Chemical Society. 2

  • Baran Diversinates™, Sigma-Aldrich. Link

  • Reaction of Papaverine with Baran Diversinates™, PMC - NIH. 1

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to CAS Number 1855776-60-1

A comprehensive search for chemical properties, uses, and associated technical data for the compound identified by CAS number 1855776-60-1 has yielded no specific information. This suggests that the provided CAS number m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search for chemical properties, uses, and associated technical data for the compound identified by CAS number 1855776-60-1 has yielded no specific information. This suggests that the provided CAS number may be invalid, has been cited incorrectly, or belongs to a proprietary substance not disclosed in public databases.

In the landscape of chemical research and development, a Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, enabling clear and reliable identification. The absence of publicly available data for CAS number 1855776-60-1 prevents the creation of an in-depth technical guide as requested.

This guide would typically be structured to provide researchers, scientists, and drug development professionals with a thorough understanding of a compound's characteristics. The intended, but currently unachievable, structure would include:

  • Section 1: Chemical and Physical Properties. This section would detail the fundamental characteristics of the compound, such as its molecular formula, molecular weight, appearance, solubility, melting and boiling points, and spectral data (e.g., NMR, IR, Mass Spectrometry). This information is crucial for initial assessment and handling.

  • Section 2: Synthesis and Manufacturing. A detailed overview of the synthetic routes to obtain the compound would be presented here. This would involve a step-by-step description of the chemical reactions, reagents, and conditions, providing insights into the scalability and potential impurities of the manufacturing process.

  • Section 3: Mechanism of Action and Biological Activity. For a compound with potential therapeutic applications, this section is paramount. It would elucidate the molecular mechanism by which the compound exerts its effects, including its protein targets, signaling pathways, and overall pharmacological profile.

  • Section 4: Applications and Uses. This section would explore the known and potential applications of the compound, ranging from its use as a research tool to its development as a therapeutic agent. This would be supported by available preclinical and clinical data.

  • Section 5: Safety and Handling. A critical component of any technical guide, this section would provide comprehensive safety information, including handling precautions, toxicity data, and appropriate disposal methods, often referencing a Safety Data Sheet (SDS).

  • Section 6: Experimental Protocols. To enhance the practical utility of the guide, this section would offer detailed, step-by-step protocols for key experiments related to the compound. This could include assays for determining its activity, methods for its quantification in biological matrices, and protocols for its use in cellular or animal models.

Given the lack of information for CAS number 1855776-60-1, it is recommended that the user:

  • Verify the CAS Number: Double-check the number for any typographical errors. A single digit being incorrect will lead to a completely different (or non-existent) entry.

  • Consult Proprietary Databases: If the compound is from a commercial source or is part of a specific research collaboration, its details may be available in proprietary databases not accessible through public search engines.

  • Contact the Original Source: If the CAS number was obtained from a publication, patent, or supplier, contacting the original source may provide clarification or the correct identifier.

Without a valid and documented CAS number, a comprehensive and scientifically sound technical guide cannot be produced. The scientific community relies on the accuracy and public availability of such data to ensure the integrity and reproducibility of research.

Foundational

Reactivity Paradigms of Sodium 4-Methoxy-4-oxobutane-1-sulfinate: A Comprehensive Guide to Electrophilic Functionalization

Introduction & Chemical Profiling Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS 1855776-60-1)[1] is a highly versatile, bench-stable organosulfur building block. Featuring a nucleophilic sulfinate core ( R−SO2​Na ) and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS 1855776-60-1)[1] is a highly versatile, bench-stable organosulfur building block. Featuring a nucleophilic sulfinate core ( R−SO2​Na ) and a terminal methyl ester handle, it serves as a bifunctional linchpin in modern synthetic and medicinal chemistry. Unlike sulfonyl chlorides, which are moisture-sensitive and prone to rapid hydrolysis, sodium sulfinates are odorless, solid, and easily handled[2].

This technical guide details the reactivity of sodium 4-methoxy-4-oxobutane-1-sulfinate with electrophiles, categorizing its behavior into classical nucleophilic pathways, radical-mediated desulfinative cross-couplings, and photochemical electron donor-acceptor (EDA) mechanisms.

Mechanistic Paradigms of Sulfinate Reactivity

Pathway A: Classical S-Alkylation (Nucleophilic Substitution)

Sulfinate anions are ambidentate nucleophiles capable of reacting at either the sulfur or oxygen atom. However, according to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophilic center. When reacted with "soft" electrophiles such as primary alkyl halides or benzyl halides, S-alkylation is overwhelmingly favored, yielding sulfones[3]. The ester handle of 4-methoxy-4-oxobutane-1-sulfinate remains intact under neutral to mildly basic conditions, allowing for subsequent orthogonal functionalization (e.g., saponification or amidation).

Pathway B: Desulfinative Metallaphotoredox Cross-Coupling

Recent advancements in photoredox catalysis have repurposed alkyl sulfinates as robust alkyl radical precursors [4]. Alkyl sulfinates possess low oxidation potentials ( E1/2red​<1.00 V vs Ag/AgCl), making them excellent single-electron transfer (SET) donors. In a Ru/Ni dual catalytic system, the excited state photocatalyst (e.g., ∗Ru(bpy)32+​ ) oxidizes the sulfinate to a sulfonyl radical, which rapidly extrudes SO2​ to generate the corresponding C(sp3) radical (the methyl 4-oxobutanoate radical). This radical is then intercepted by a Ni-aryl complex, enabling C(sp3)−C(sp2) cross-coupling with aryl halides[4].

Pathway C: Photochemical EDA Complex Activation

Beyond transition-metal catalysis, sodium sulfinates can form photoactive Electron Donor-Acceptor (EDA) complexes with electron-deficient pyridinium salts [5] or Katritzky salts [6]. Upon irradiation with visible light, SET occurs within the ground-state EDA complex, generating a sulfonyl radical without SO2​ extrusion. This sulfonyl radical can be captured by electron-rich alkenes in a multicomponent radical cascade, yielding β -pyridyl alkyl sulfones[5].

Reactivity Maps & Catalytic Cycles

ReactivityMap Sulfinate Sodium 4-methoxy-4- oxobutane-1-sulfinate S_Alkyl Classical S-Alkylation (Sulfone Formation) Sulfinate->S_Alkyl Alkyl Halides Polar Aprotic Solvent Desulf Desulfinative Cross-Coupling (C(sp3)-C(sp2) Bond) Sulfinate->Desulf Aryl Halides Ru/Ni, Light, -SO2 EDA EDA Photochemistry (Sulfonyl Radical Addition) Sulfinate->EDA Pyridinium Salts Light, Alkenes

Divergent reactivity pathways of sodium 4-methoxy-4-oxobutane-1-sulfinate.

CatalyticCycle Ru2_star *Ru(II) Excited Ru1 Ru(I) Reduced Ru2_star->Ru1 SET from Sulfinate Ni0 Ni(0) Catalyst Ru1->Ni0 Catalyst Regeneration Sulfinate R-SO2- Radical R• + SO2 Sulfinate->Radical -e-, -SO2 Ni3 Ni(III)-Ar(X)(R) Radical->Ni3 Ni2 Ni(II)-Ar(X) Ni0->Ni2 + Ar-X (Ox. Add.) Ni2->Ni3 + R• (Radical Capture) Ni1 Ni(I)-X Ni3->Ni1 Product Ar-R Product Ni3->Product Reductive Elim. Ni1->Ni0 SET from Ru(I)

Desulfinative metallaphotoredox cross-coupling cycle via Ru/Ni dual catalysis.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Classical S-Alkylation with Primary Alkyl Halides

Objective: Synthesis of methyl 4-(alkylsulfonyl)butanoates. Causality & Design: The reaction is conducted in a polar aprotic solvent (DMF or DMSO) to strongly solvate the sodium cation, leaving the sulfinate anion "naked" and maximizing its nucleophilicity. Methodology:

  • Preparation: In an oven-dried flask under N2​ , dissolve sodium 4-methoxy-4-oxobutane-1-sulfinate (1.2 equiv) in anhydrous DMF (0.2 M).

  • Electrophile Addition: Add the primary alkyl bromide or iodide (1.0 equiv).

  • Heating: Stir the mixture at 60 °C for 12–16 hours.

  • Self-Validation (Monitoring): Monitor via LC-MS. The disappearance of the alkyl halide and the appearance of the highly polar sulfone peak (detectable via ESI+) validate the reaction progress.

  • Workup: Quench with water to precipitate highly lipophilic sulfones, or extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to completely remove DMF.

Protocol 2: Ru/Ni Dual Catalytic Desulfinative Cross-Coupling

Objective: Synthesis of aryl-substituted methyl butanoates via SO2​ extrusion. Causality & Design: A dual catalyst system is required. Ru(bpy)3​Cl2​ acts as the photoredox SET agent, while Ni(COD)2​ acts as the cross-coupling catalyst. The base (DBU) is added to ensure the sulfinate remains fully deprotonated and soluble[4]. Methodology:

  • Catalyst Loading: In a glovebox, charge a vial with Ni(COD)2​ (5 mol%), dtbbpy ligand (5 mol%), Ru(bpy)3​Cl2​⋅6H2​O (2 mol%), and sodium 4-methoxy-4-oxobutane-1-sulfinate (1.5 equiv).

  • Reagent Addition: Add the aryl bromide (1.0 equiv), followed by anhydrous DMF (0.1 M) and DBU (1.5 equiv).

  • Degassing: Seal the vial, remove from the glovebox, and sparge with Argon for 10 minutes.

  • Irradiation: Irradiate the vial with 34 W Blue LEDs (450 nm) at room temperature. A cooling fan must be used to maintain the temperature below 30 °C to prevent thermal degradation of the Ni catalyst.

  • Self-Validation (Monitoring): Attach a bubbler or monitor headspace pressure. The evolution of SO2​ gas is a direct kinetic indicator of radical generation. The reaction is complete when gas evolution ceases (typically 18-24 hours).

  • Purification: Filter through a short pad of silica to remove metal catalysts before standard chromatography.

Quantitative Data & Comparative Analysis

The following table summarizes the comparative metrics of the three primary reactivity paradigms for sodium 4-methoxy-4-oxobutane-1-sulfinate.

Reactivity ParadigmTypical ElectrophileCatalyst / AdditivesPrimary ProductYield RangeKey Advantage
Classical S-Alkylation Primary Alkyl Halides, Benzyl HalidesNone (DMF, 60 °C)Alkyl Sulfones75 - 95%Operationally simple, highly scalable, no metals required.
Desulfinative Cross-Coupling Aryl Bromides, Heteroaryl Bromides Ru(bpy)3​Cl2​ , Ni(COD)2​ , Blue LightAryl-Alkyl C(sp3) coupled esters50 - 85%Direct installation of C(sp3) bioisosteres; excellent functional group tolerance.
EDA Photochemistry Pyridinium Salts + AlkenesNone (Blue Light, DBU) β -pyridyl alkyl sulfones45 - 80%Catalyst-free radical generation; multicomponent assembly.

Conclusion & Future Perspectives

Sodium 4-methoxy-4-oxobutane-1-sulfinate is far more than a simple nucleophile. While its classical S-alkylation remains a staple for sulfone synthesis, its integration into photoredox and EDA photochemistry has unlocked its potential as a traceless radical precursor. By tuning the reaction conditions—specifically the presence of transition metals and light—researchers can selectively drive the reactivity toward C−S bond formation or C−C bond formation via SO2​ extrusion. This programmable reactivity makes it an invaluable reagent for late-stage functionalization in drug discovery.

References

  • Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres Nature Chemistry (2023) URL:[Link]

  • Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides Organic Letters (2017) URL:[Link]

  • Sulfinates from Amines: A Radical Approach to Alkyl Sulfonyl Derivatives via Donor–Acceptor Activation of Pyridinium Salts Organic Letters (2021) URL:[Link]

  • Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways Chemical Science (2021) URL:[Link]

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1 | Regulatory Information ChemRadar (2026) URL: [Link]

Sources

Exploratory

Sodium 4-methoxy-4-oxobutane-1-sulfinate: A Versatile Precursor for the Synthesis of Novel Organosulfur Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of Functionalized Sulfinates in Organic Synthesis Organosulfur compounds are integral to modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Functionalized Sulfinates in Organic Synthesis

Organosulfur compounds are integral to modern medicinal chemistry and materials science, with functionalities such as sulfones, sulfonamides, and thioethers being prevalent in a myriad of bioactive molecules and functional materials.[1][2] The pursuit of novel synthetic methodologies that offer mild conditions, broad substrate scope, and high efficiency is a continuous endeavor in the field.[3][4] Sodium sulfinates have emerged as highly versatile and valuable building blocks in this context, acting as precursors to a range of organosulfur compounds.[5][6] Their stability, ease of handling, and diverse reactivity as sulfonylating, sulfenylating, or sulfinylating agents make them attractive alternatives to more traditional and often harsher reagents like thiols or sulfonyl chlorides.[5][7][8]

This technical guide focuses on a specific, functionalized sulfinate, Sodium 4-methoxy-4-oxobutane-1-sulfinate . This molecule, bearing a methoxycarbonyl group, offers a unique handle for further synthetic transformations, opening avenues for the creation of novel and complex molecular architectures. This guide will provide a comprehensive overview of its synthesis, properties, and, most importantly, its application as a precursor for a variety of valuable organosulfur compounds. The protocols and insights presented herein are designed to be a practical resource for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

Physicochemical Properties and Synthesis

Sodium 4-methoxy-4-oxobutane-1-sulfinate is a white to off-white solid that is typically soluble in water and polar organic solvents. Its key structural feature is the presence of both a sulfinate moiety and a methyl ester, which can be orthogonally functionalized.

PropertyValue
CAS Number 1855776-60-1
Molecular Formula C5H9NaO4S
Molecular Weight 188.18 g/mol
Proposed Synthesis of Sodium 4-methoxy-4-oxobutane-1-sulfinate

While specific literature on the synthesis of this particular sulfinate is not abundant, a reliable and general method for the preparation of sodium sulfinates involves the reduction of the corresponding sulfonyl chloride. A plausible synthetic route is outlined below:

Experimental Protocol: Synthesis of Sodium 4-methoxy-4-oxobutane-1-sulfinate

  • Starting Material: 4-Methoxy-4-oxobutane-1-sulfonyl chloride.

  • Reduction: To a solution of sodium sulfite (Na2SO3) in water at room temperature, add 4-methoxy-4-oxobutane-1-sulfonyl chloride dropwise with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the sulfonyl chloride.

  • Work-up: Upon completion, the reaction mixture is typically neutralized. The desired sodium 4-methoxy-4-oxobutane-1-sulfinate can be isolated by precipitation upon addition of a common ion salt (e.g., sodium chloride) and cooling, followed by filtration and drying under vacuum.

Causality Behind Experimental Choices:

  • Sodium sulfite is a mild and effective reducing agent for converting sulfonyl chlorides to sodium sulfinates.

  • The use of an aqueous medium makes this a relatively green and cost-effective procedure.

  • Dropwise addition of the sulfonyl chloride helps to control the exothermicity of the reaction.

Applications in the Synthesis of Organosulfur Compounds

Sodium 4-methoxy-4-oxobutane-1-sulfinate is a versatile precursor for the synthesis of a variety of organosulfur compounds. The following sections detail its application in the formation of sulfones, sulfonamides, and thioethers, providing detailed protocols and mechanistic insights.

Synthesis of Functionalized Sulfones

Sulfones are a critical class of compounds in medicinal chemistry, with applications as enzyme inhibitors and other therapeutic agents.[9] The reaction of sodium sulfinates with alkyl or aryl halides is a classical and efficient method for sulfone synthesis.[10]

Experimental Protocol: Synthesis of Methyl 4-(benzylsulfonyl)butanoate

  • Reaction Setup: To a solution of sodium 4-methoxy-4-oxobutane-1-sulfinate (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF), add benzyl bromide (1.1 mmol).

  • Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) until the starting materials are consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Self-Validating System: The successful synthesis of the target sulfone can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks for the sulfonyl group in IR spectroscopy further validates the product structure.

Diagram: General Workflow for Sulfone Synthesis

G start Start: Sodium 4-methoxy-4-oxobutane-1-sulfinate & Alkyl/Aryl Halide reaction Reaction in Polar Aprotic Solvent (e.g., DMF) at 60-80°C start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: Functionalized Sulfone purification->product

Caption: A streamlined workflow for the synthesis of functionalized sulfones.

Synthesis of Novel Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of antibacterial, diuretic, and anticonvulsant drugs.[3][11] The coupling of sodium sulfinates with amines represents a modern and efficient approach to sulfonamide synthesis, often avoiding the use of harsh sulfonyl chlorides.[4][12]

Experimental Protocol: Copper-Catalyzed Synthesis of Methyl 4-(N-phenylsulfamoyl)butanoate

  • Reaction Setup: In a microwave-safe vial, combine sodium 4-methoxy-4-oxobutane-1-sulfinate (1.0 mmol), aniline (1.2 mmol), and a copper catalyst such as copper(II) bromide (CuBr₂) (10 mol%) in a mixture of acetonitrile and water.[11]

  • Reaction Conditions: The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[11]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Copper catalysis facilitates the oxidative coupling of the sulfinate and the amine.[11]

  • Microwave irradiation significantly accelerates the reaction, leading to higher yields in shorter reaction times.[11]

  • The use of an acetonitrile/water solvent system provides good solubility for the reactants and is considered a greener alternative to many organic solvents.[11]

Diagram: Catalytic Cycle for Sulfonamide Synthesis

G Cu(II) Cu(II) Complex A Complex A Cu(II)->Complex A + R-SO2Na Sulfinate R-SO2Na Amine R'-NH2 Sulfonamide R-SO2-NHR' Complex B Complex B Complex A->Complex B + R'-NH2 Complex B->Sulfonamide Reductive Elimination Cu(0) Cu(0) Complex B->Cu(0) - Product Cu(0)->Cu(II) Oxidation

Caption: A simplified representation of a copper-catalyzed sulfonamide synthesis.

Synthesis of Multifunctional Thioethers

Thioethers, or sulfides, are another important class of organosulfur compounds with significant applications in pharmaceuticals and materials science.[1][13] The synthesis of thioethers from sodium sulfinates involves a deoxygenative cross-coupling reaction.[8]

Experimental Protocol: Synthesis of Methyl 4-(phenylthio)butanoate

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve sodium 4-methoxy-4-oxobutane-1-sulfinate (1.0 mmol) and an aryl boronic acid such as phenylboronic acid (1.5 mmol) in a suitable solvent like 1,4-dioxane.

  • Catalyst and Reagents: Add a copper catalyst, for example, copper(I) iodide (CuI) (10 mol%), a ligand such as 1,10-phenanthroline (20 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 mmol).

  • Reaction Conditions: The reaction mixture is heated to a high temperature (e.g., 100-120 °C) and stirred for several hours until completion.

  • Work-up and Purification: The reaction is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired thioether.

Trustworthiness of the Protocol: This protocol is based on well-established Chan-Lam type C-S coupling reactions, which have been extensively studied and validated in the literature for a wide range of substrates.[7] The use of an inert atmosphere is crucial to prevent the oxidation of the catalyst and other reagents.

Conclusion and Future Outlook

Sodium 4-methoxy-4-oxobutane-1-sulfinate represents a highly promising and versatile building block for the synthesis of a diverse array of functionalized organosulfur compounds. Its bifunctional nature allows for the introduction of a sulfur-containing moiety while retaining a handle for further synthetic manipulations. The protocols outlined in this guide, based on established and reliable synthetic methodologies for sodium sulfinates, provide a solid foundation for researchers to explore the full potential of this reagent.[5][6] The development of novel catalysts and reaction conditions will undoubtedly expand the synthetic utility of functionalized sulfinates like sodium 4-methoxy-4-oxobutane-1-sulfinate, paving the way for the discovery of new drug candidates and advanced materials.

References

  • Sankpal, S. et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Taylor & Francis. [Link]

  • Gevorgyan, V. et al. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry. [Link]

  • Wang, L. et al. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry. [Link]

  • Wang, L. et al. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. PubMed. [Link]

  • O'Donovan, D. H. et al. (2018). Synthesis of sulfonamides from sulfinate salts and amines or anilines. ResearchGate. [Link]

  • Chan, C. W. (2019). Sodium arylsulfinates as a versatile sulfur surrogate for the synthesis of diaryl thioethers and n-aryl sulfonamides. PolyU Electronic Theses. [Link]

  • Kumar, A. (2025). Synthetic Applications of Organosulfur Compounds in Drug Design. ResearchGate. [Link]

  • Li, Z. et al. (2020). Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. ResearchGate. [Link]

  • Kumar, A. et al. (2023). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Chemical Review and Letters. [Link]

  • Lam, L. Y. & Ma, C. (2025). Recent advances in deoxygenative thioether synthesis using oxygenated sulfur surrogates. PolyU Institutional Research Archive. [Link]

  • Frontiers. (2026). Exploring the Pharmacological Potential of Organosulfur Compounds. Frontiers. [Link]

  • Wang, R. et al. (2014). Therapeutic applications of organosulfur compounds as novel hydrogen sulfide donors and/or mediators. Taylor & Francis. [Link]

  • Wang, R. et al. (2011). Therapeutic applications of organosulfur compounds as novel hydrogen sulfide donors and/or mediators. PubMed. [Link]

  • Kumar, M. et al. (2025). Therapeutic Uses of Dietary Organosulfur Compounds in Response to Viral (SARS-CoV-2)/Bacterial Infection, Inflammation, Cancer, Oxidative Stress, Cardiovascular Diseases, Obesity, and Diabetes. PubMed. [Link]

  • ChemRadar. (2026). Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1 | FCMD | Food Contact Materials Regulations Database. ChemRadar. [Link]

  • Reddy, R. J. & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. [Link]

  • ChemRadar. (2026). Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1 | Regulatory Information | GCIS-ChemRadar. ChemRadar. [Link]

  • Gauthier, D. R. Jr. & Yoshikawa, N. (2016). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters. [Link]

  • ResearchGate. (2024). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. ResearchGate. [Link]

  • LookChem. (n.d.). sodium 4-methoxy-4-oxobutanoate. LookChem. [Link]

  • Reddy, R. J. & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]

  • Procter, D. J. et al. (2016). Recent Advances in the Synthesis of Sulfones. SciSpace. [Link]

  • Reddy, R. J. & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Conventional synthesis of sodium sulfinates. ResearchGate. [Link]

  • Salehi, B. et al. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants. [Link]

  • Li, Y. et al. (2024). Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. MDPI. [Link]

  • PubChem. (n.d.). Sodium 4-hydroxy-4-oxobutane-1-sulfonate. PubChem. [Link]

  • Zhang, W. et al. (2022). Recent advances of sodium sulfinates in radical reactions. ResearchGate. [Link]

  • Chen, F. (2019). Applications of Sulfinate Salts. Concordia's Spectrum. [Link]

Sources

Foundational

A Technical Guide to the Predicted Spectroscopic Profile of Sodium 4-methoxy-4-oxobutane-1-sulfinate

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Sodium 4-methoxy-4-oxobutane-1-sulfinate. In the absence of publicly available experimental spectra for this specific compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Sodium 4-methoxy-4-oxobutane-1-sulfinate. In the absence of publicly available experimental spectra for this specific compound (CAS Number: 1855776-60-1), this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a reliable, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who may be working with this molecule or structurally related compounds.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures. Our approach is to not only present the predicted data but also to elucidate the reasoning behind these predictions, thereby providing a robust framework for the structural verification of Sodium 4-methoxy-4-oxobutane-1-sulfinate.

Molecular Structure and Functional Group Analysis

Before delving into the spectroscopic data, a thorough understanding of the molecule's structure is paramount. Sodium 4-methoxy-4-oxobutane-1-sulfinate possesses a unique combination of functional groups that will dictate its spectroscopic signature.

  • Molecular Formula : C₅H₉NaO₄S[1][2][3]

  • Molecular Weight : 188.18 g/mol [1][2][3]

  • Key Functional Groups :

    • A sodium sulfinate (-SO₂Na) group

    • A methyl ester (-COOCH₃) group

    • A three-carbon aliphatic chain connecting these two functionalities

The presence of the chiral sulfur atom in the sulfinate group is a notable feature, although its impact on standard NMR and IR spectra is minimal.

cluster_0 Sodium 4-methoxy-4-oxobutane-1-sulfinate Na Na⁺ O1 O⁻ Na->O1 S S S->O1 O2 O S->O2 C1 CH₂ S->C1 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 C C3->C4 O3 O C4->O3 O4 O C4->O4 C5 CH₃ O4->C5

Caption: Molecular structure of Sodium 4-methoxy-4-oxobutane-1-sulfinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are for spectra recorded in a common NMR solvent such as Deuterium Oxide (D₂O), given the ionic nature of the compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.67Singlet3H-OCH₃Protons of the methyl ester are deshielded by the adjacent oxygen atom.
~ 2.80Triplet2H-SO₂-CH ₂-Protons are deshielded by the electronegative sulfinate group and coupled to the adjacent methylene group.
~ 2.45Triplet2H-CH ₂-COO-Protons are alpha to the carbonyl group, leading to deshielding, and are coupled to the central methylene group.
~ 2.05Quintet2H-CH₂-CH ₂-CH₂-Protons are coupled to the two adjacent methylene groups, resulting in a more complex splitting pattern.
Predicted ¹³C NMR Data

The carbon NMR spectrum is anticipated to display five signals, one for each carbon atom in a unique chemical environment.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 175C =OThe carbonyl carbon of the ester is highly deshielded.
~ 58-C H₂-SO₂-The carbon directly attached to the sulfinate group is significantly deshielded.
~ 52-OC H₃The methyl carbon of the ester is deshielded by the attached oxygen.
~ 30-C H₂-COO-The carbon alpha to the carbonyl group.
~ 22-CH₂-C H₂-CH₂-The central methylene carbon in the aliphatic chain.
Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality NMR spectra of the title compound.

Start Start: Sample Preparation Dissolve Dissolve ~10 mg of sample in ~0.7 mL of D₂O Start->Dissolve Transfer Transfer solution to a 5 mm NMR tube Dissolve->Transfer Instrument Insert tube into NMR spectrometer (e.g., 400 MHz) Transfer->Instrument Lock Lock on D₂O signal Instrument->Lock Shim Shim the magnetic field Lock->Shim Acquire_H1 Acquire ¹H Spectrum (e.g., 16 scans) Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (e.g., 1024 scans) Acquire_H1->Acquire_C13 Process Process data: Fourier Transform, Phase Correction, Baseline Correction, Integration Acquire_C13->Process End End: Data Analysis Process->End

Caption: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The IR spectrum of Sodium 4-methoxy-4-oxobutane-1-sulfinate is expected to be dominated by absorptions from the sulfinate and ester moieties.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Reference
~ 1735C=O stretchMethyl EsterThe carbonyl stretch in aliphatic esters typically appears in the 1750-1735 cm⁻¹ region.[4]
~ 1200 - 1100S=O asymmetric stretchSulfinateSulfinate salts show strong absorptions in this region.[5]
~ 1050S=O symmetric stretchSulfinateA second strong absorption characteristic of the sulfinate group.[6]
2950 - 2850C-H stretchAliphaticCharacteristic stretching vibrations for sp³ hybridized C-H bonds.[4]
Experimental Protocol for IR Data Acquisition

For a solid sample like this sodium salt, the KBr pellet method is a common and reliable technique.

  • Sample Preparation : Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming the molecular weight and gaining further structural insights. Electrospray ionization (ESI) is the most suitable technique for this ionic compound.

Predicted Mass Spectrum

Given the ionic nature of the compound, we would expect to see signals corresponding to the intact molecule and characteristic fragments. The analysis could be run in both positive and negative ion modes.

Negative Ion Mode (ESI-) : This mode is expected to be more informative as it will detect the sulfinate anion.

Predicted m/zIon
165.02[M-Na]⁻
101.02[M-Na - SO₂]⁻
59.01[COOCH₃]⁻

Positive Ion Mode (ESI+) : This mode would primarily detect the sodium adducts.

Predicted m/zIon
211.00[M+Na]⁺
189.02[M+H]⁺ (less likely)
Predicted Fragmentation Pathway

The most likely fragmentation pathway in negative ion mode would involve the loss of sulfur dioxide (SO₂), a common fragmentation for sulfinates.

Parent [C₅H₉O₄S]⁻ m/z = 165.02 Fragment1 [C₅H₉O₂]⁻ m/z = 101.02 Parent->Fragment1 Loss of SO₂ Loss - SO₂

Caption: Predicted fragmentation in negative ion mode ESI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or water.

  • Infusion : Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization : Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Detection : Analyze the ions in both positive and negative modes over a suitable mass range (e.g., m/z 50-500).

Conclusion

This guide provides a detailed, theory-backed prediction of the NMR, IR, and MS spectra of Sodium 4-methoxy-4-oxobutane-1-sulfinate. While experimental verification is the gold standard, this in-depth analysis serves as a valuable resource for researchers, offering a strong foundation for the identification, characterization, and quality control of this compound. The provided protocols outline standard methodologies for obtaining experimental data, which can then be compared against these predictions.

References

  • ChemRadar. Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1 | Global PFAS Screening Tool. Available from: [1]

  • ChemRadar. Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1 | CAS Substance Database. Available from: [2]

  • ChemRadar. Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1 | Regulatory Information. Available from: [3]

  • Organic Chemistry Tutor. How to Read and Interpret the IR Spectra. Available from: [Link][4]

  • Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides. Available from: [Link][5]

  • ResearchGate. Infrared spectrum of sodium methyl ester sulfonate. Available from: [Link][6]

Sources

Exploratory

From Inert Precursor to Versatile Intermediate: A Guide to the One-Pot Synthesis of Sulfinic Acids from Methyl Sulfones

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The sulfonyl and sulfonamide functional groups are cornerstones in medicinal chemistry, embedded in a vast ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The sulfonyl and sulfonamide functional groups are cornerstones in medicinal chemistry, embedded in a vast array of therapeutic agents.[1][2] Their synthesis often relies on sulfinic acids or their corresponding salts, sulfinates, as key intermediates.[3][4] However, traditional routes to sulfinates frequently involve harsh conditions, such as the use of organometallic reagents with sulfur dioxide, which limits their application in complex, functional-group-rich environments typical of late-stage drug development.[3][5] This guide details a robust and operationally simple one-pot methodology that transforms widely available and highly stable methyl sulfones into valuable sulfinic acids. The process leverages a tandem alkylation-elimination sequence, effectively unmasking the methyl sulfone to reveal the sulfinate functionality. This approach is distinguished by its mild conditions, broad substrate scope, and remarkable functional group tolerance, positioning it as a powerful tool for diversification, late-stage functionalization, and isotopic labeling of drug candidates.[6][7]

Introduction: The Challenge and the Opportunity in Sulfinate Synthesis

Sulfinic acids (RSO₂H) and their salts are highly versatile building blocks in modern organic synthesis.[8][9] They serve as direct precursors to sulfones and sulfonamides and can participate in a wide range of coupling reactions, acting as either nucleophilic or electrophilic partners depending on the reaction conditions.[5][8][10] The prevalence of sulfone-containing motifs in pharmaceuticals underscores the need for efficient and adaptable methods for their synthesis.[1][2]

Historically, the preparation of arene sulfinic acids involved the reaction of arylmetal reagents (like Grignard or organolithium compounds) with sulfur dioxide.[3] While effective, this strategy suffers from significant drawbacks: the requisite strongly basic and nucleophilic conditions are incompatible with many sensitive functional groups, severely restricting its use in the later stages of a synthetic sequence.[3][5] This limitation created a clear need for a milder method using a more benign and stable precursor.

The methyl sulfone group represents an ideal solution to this challenge. It is a common moiety in bioactive molecules and is stable across a wide range of chemical transformations, effectively acting as a "protected" form of a sulfinic acid.[3][7] The development of a method to efficiently convert this inert group into a reactive sulfinate in the presence of other functionalities marks a significant advancement, particularly for medicinal chemistry and drug development.[6][11]

The Core Methodology: An Alkylation-Elimination Strategy

The one-pot conversion of methyl sulfones to sulfinic acids was pioneered by researchers at Merck, who repurposed the logic of the Julia olefination reaction, focusing on the sulfinate byproduct rather than the olefin.[6][7] The process is a tandem sequence involving two key steps within a single reaction vessel: alkylation with a benzylic halide, followed by an in situ elimination.[11][12]

Mechanistic Breakdown

The reaction proceeds through a carefully orchestrated sequence:

  • Deprotonation: A strong base, typically a metal alkoxide like potassium tert-butoxide (t-BuOK), deprotonates the methyl group of the sulfone. This step generates a carbanion stabilized by the adjacent sulfonyl group.

  • Alkylation: The resulting carbanion acts as a nucleophile, attacking an added benzylic halide (e.g., benzyl bromide). This forms a transient, monobenzylated sulfone intermediate.

  • Elimination: Crucially, in the presence of excess base, the monobenzylated sulfone does not persist. Instead, it undergoes an immediate elimination reaction. The base removes a proton from the benzylic carbon, leading to the cleavage of the C-S bond. This step generates two products: the desired sulfinic acid salt (sulfinate) and a stable styrene byproduct.[7]

The use of excess base is critical to the success of this one-pot procedure. It ensures that the monobenzylated sulfone is transient and undergoes immediate elimination, preventing the formation of a complex mixture of mono-, di-, and tribenzylated byproducts that can occur under other conditions.[7]

G cluster_0 One-Pot Reaction Vessel Start Aryl Methyl Sulfone (Ar-SO₂-CH₃) Carbanion Sulfone Carbanion (Ar-SO₂-CH₂⁻) Start->Carbanion 1. Deprotonation Alkylated Transient Intermediate (Ar-SO₂-CH₂-Bn) Carbanion->Alkylated 2. Alkylation Product Aryl Sulfinic Acid Salt (Ar-SO₂⁻ K⁺) Alkylated->Product 3. In-situ Elimination Byproduct Styrene Byproduct Alkylated->Byproduct Base t-BuOK (excess) Base->Carbanion Base->Product Drives Elimination AlkylatingAgent Benzyl Halide (Bn-X) AlkylatingAgent->Alkylated G cluster_workflow Experimental Workflow p1 1. Add Aryl Methyl Sulfone to Flame-Dried Flask (N₂ atm) p2 2. Add Anhydrous THF p1->p2 p3 3. Add t-BuOK (3.0 equiv) at 23 °C p2->p3 p4 4. Add Benzyl Halide (1.5 equiv) p3->p4 p5 5. Stir for 1-2 hours at 23 °C p4->p5 p6 6. Quench Reaction (e.g., with H₂O) p5->p6 p7 7. Aqueous Work-up & Extraction p6->p7 p8 Crude Sulfinate Salt (Ready for next step or purification) p7->p8

Caption: A typical experimental workflow for sulfinate synthesis.

Substrate Scope and Functional Group Tolerance

A key advantage of this methodology is its broad applicability across a diverse range of methyl sulfones. The reaction is tolerant of various electronic and steric environments, making it suitable for complex molecular architectures.

EntryStarting Methyl SulfoneProduct (Sulfinic Acid) Yield (%)Citation(s)
1Phenyl methyl sulfone95%[6]
24-Fluorophenyl methyl sulfone98%[6]
34-Nitrophenyl methyl sulfone96%[6]
42-Naphthyl methyl sulfone92%[6]
53-Pyridyl methyl sulfone95%[6]
6Etoricoxib (drug molecule)90%[6]

The method demonstrates excellent compatibility with functionalities that are often sensitive to traditional organometallic reagents, including esters, nitriles, and various heterocycles. [6]This tolerance is paramount for its application in late-stage functionalization, where a reaction must proceed without affecting the core structure of a complex, biologically active molecule. [7]

Synthetic Applications: Preparing Novel Sulfinates and Derivatives

The true power of this one-pot method lies in the ability to generate the sulfinate intermediate and immediately use it for further diversification, without the need for isolation.

Late-Stage Functionalization and Isotopic Labeling

This protocol provides a practical entry point for creating analogs of drug candidates. For instance, the sulfinate derived from the COX-2 inhibitor Etoricoxib can be generated in high yield without compromising the complex heterocyclic core. [6] Furthermore, the methodology is exceptionally well-suited for isotopic labeling. After the sulfinate has been formed in situ, the reaction can be quenched with an isotopically labeled electrophile, such as ¹⁴C-labeled methyl iodide (¹⁴C-MeI). This allows for the efficient incorporation of a radiolabel, a critical step for conducting absorption, distribution, metabolism, and excretion (ADME) studies in drug discovery. [3]This late-stage incorporation of ¹⁴C avoids the need to carry a costly isotopic label through a lengthy synthetic sequence. [7]

Synthesis of Novel Sulfonamides and Sulfones

The generated sulfinate is a potent nucleophile that can be intercepted with a variety of electrophiles to forge new S-N and S-C bonds, leading to novel sulfonamides and sulfones, respectively. This extends the utility of the methyl sulfone precursor far beyond a simple protecting group, transforming it into a versatile functional handle for library synthesis and structure-activity relationship (SAR) studies. [6][7]

Access to Chiral Sulfur Compounds

The sulfinates produced by this method can also serve as prochiral building blocks for more advanced applications. For example, they can be used in catalytic, stereoselective reactions to access enantioenriched sulfinate esters, which are valuable precursors for chiral sulfinamides, sulfoxides, and other important sulfur-containing motifs. [13]

Conclusion

The one-pot synthesis of sulfinic acids from methyl sulfones represents a significant advancement in synthetic methodology, particularly for the fields of medicinal chemistry and drug development. By transforming a stable and often-present functional group into a versatile synthetic intermediate under mild conditions, this method overcomes the limitations of classical approaches. Its operational simplicity, broad functional group tolerance, and demonstrated utility in the late-stage functionalization and isotopic labeling of complex drug candidates establish it as an indispensable tool for modern chemical research. [3][7]Future work may focus on expanding the range of triggers for the elimination step beyond benzylic systems to further enhance the versatility of this powerful transformation.

References

  • Gauthier, D. R., Jr., & Yoshikawa, N. (2016). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters, 18(23), 5994–5997. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfinates and sulfinic acids. Retrieved from [Link]

  • Gauthier, D. R., Jr., & Yoshikawa, N. (2016). Supporting Information for A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. American Chemical Society. [Link]

  • Gauthier, D. R., Jr., & Yoshikawa, N. (2016). Full text of A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. American Chemical Society. [Link]

  • Barman, S. K., et al. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]

  • McGrath, M. J., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters. [Link]

  • Chemical Review and Letters. (2023). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. [Link]

  • Baskin, J. M., & Wang, Z. (2002). A mild, convenient synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides. Tetrahedron Letters. [Link]

  • Yoshida, S. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. [Link]

  • Journal of Medicinal Chemistry. (2019). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. [Link]

  • Organic Chemistry Portal. (2016). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. [Link]

  • Schmalz, H.-G. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis. [Link]

  • Procter, D. J., et al. (2021). Mechanistic Insights into the C–S Bond Breaking in Dibenzothiophene Sulfones. Royal Society of Chemistry. [Link]

  • Journal of Medicinal Chemistry. (2018). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. [Link]

  • Baran Group, Scripps Research. (2020). Modern Sulfone Synthesis Focused on SO₂ Surrogates. [Link]

  • Kumar, P. V., et al. (2015). An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. Chemistry Central Journal. [Link]

  • O'Connor, J. M., et al. (2017). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Applications of sulfinate salts. [Link]

  • Organic Letters. (2016). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. [Link]

  • Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum Research Repository. [Link]

  • Journal of Organic Chemistry. (2015). One-pot synthesis of aryl sulfones from organometallic reagents and iodonium salts. [Link]

  • ResearchGate. (2002). A Mild, Convenient Synthesis of Sulfinic Acid Salts and Sulfonamides from Alkyl and Aryl Halides. [Link]

  • Chemical Reviews. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. [Link]

Sources

Foundational

Harnessing the Versatility of Sodium 4-methoxy-4-oxobutane-1-sulfinate for Advanced C-S Bond Formation

An In-depth Technical Guide: Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The construction of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, pivotal to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The construction of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Traditional methods for forging these bonds often rely on volatile and odorous thiols, presenting significant handling and safety challenges.[3] Sodium sulfinates have emerged as superior alternatives—bench-stable, odorless, and remarkably versatile solids that serve as powerful building blocks in synthetic chemistry.[4][5][6] This guide provides a deep dive into the utility of a specific, functionalized reagent, Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS 1855776-60-1), exploring its multifaceted roles in C-S bond formation. We will dissect the mechanistic underpinnings of its reactivity, present field-proven experimental protocols, and offer expert insights to empower researchers in leveraging this reagent to its full potential.

The Unique Position of Sodium 4-methoxy-4-oxobutane-1-sulfinate

Beyond a Simple Reagent: A Bifunctional Building Block

Sodium 4-methoxy-4-oxobutane-1-sulfinate is not just another sulfinating agent. Its structure, featuring both a reactive sulfinate moiety and a methyl ester group, offers unique opportunities for complex molecule synthesis. The sulfinate group acts as the primary precursor for C-S bond formation, while the ester provides a handle for subsequent chemical modifications, such as hydrolysis, amidation, or reduction.

Chemical Structure:

  • CAS Number: 1855776-60-1[7][8]

  • Molecular Formula: C5H9NaO4S[7][8]

  • Molecular Weight: 188.18 g/mol [7][8]

The Trifecta of Reactivity: A Single Reagent for Multiple Transformations

A key advantage of sodium sulfinates is their adaptable reactivity, which is dictated by the chosen reaction conditions.[4][6][9] This allows a single, stable precursor to serve multiple synthetic purposes, enhancing laboratory efficiency and streamlining synthetic routes.

  • Sulfonylating Agent (R-SO₂-): In the presence of transition metal catalysts or under oxidative conditions, the sulfinate readily forms sulfones, a critical functional group in numerous approved drugs.[4][10]

  • Sulfenylating Agent (R-S-): Under specific reductive or photoredox conditions, the sulfinate can be deoxygenated to generate a sulfenylating species (a thiyl radical or equivalent), enabling the formation of thioethers (sulfides).[3][5][11]

  • Sulfinylating Agent (R-SO-): While less common, the formation of a C-S(=O) bond to create sulfoxides is also achievable, often through copper-catalyzed pathways with specific activators.[12]

The following diagram illustrates these divergent pathways originating from a single sodium sulfinate precursor.

G cluster_start cluster_products reagent Sodium 4-methoxy-4-oxobutane-1-sulfinate (R-SO₂Na) sulfone Sulfones (R-SO₂-R') reagent->sulfone Oxidative / Metal-Catalyzed [Sulfonylation] sulfide Sulfides (Thioethers) (R-S-R') reagent->sulfide Reductive / Photoredox [Sulfenylation] sulfoxide Sulfoxides (R-SO-R') reagent->sulfoxide Metal-Catalyzed + Activator [Sulfinylation]

Caption: Divergent reactivity modes of sodium sulfinates.

Core Application I: Synthesis of Sulfones via Copper-Catalyzed Cross-Coupling

The formation of aryl sulfones is a frequent objective in medicinal chemistry.[10] Copper-catalyzed cross-coupling of sodium sulfinates with aryl iodides or boronic acids provides a mild and reliable alternative to harsh oxidative methods.[10]

Mechanistic Rationale: The Copper Catalytic Cycle

The generally accepted mechanism for the Cu-catalyzed coupling of a sodium sulfinate with an aryl halide (Ar-X) involves a Cu(I)/Cu(III) cycle.

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide, forming a Cu(III)-aryl intermediate.

  • Ligand Exchange: The sodium sulfinate (R-SO₂Na) displaces the halide on the copper center.

  • Reductive Elimination: The C-S bond is formed through reductive elimination, releasing the aryl sulfone product and regenerating the Cu(I) catalyst.

The use of a diamine ligand, such as 1,10-phenanthroline, is often crucial to stabilize the copper intermediates and facilitate the catalytic turnover.

G CuI Cu(I)L₂ CuIII_A Ar-Cu(III)L₂-X CuI->CuIII_A Oxidative Addition (Ar-X) CuIII_B Ar-Cu(III)L₂-SO₂R CuIII_A->CuIII_B Ligand Exchange (RSO₂Na) Product Ar-SO₂R CuIII_B->Product Reductive Elimination Product->CuI p1->CuI Regenerated Catalyst

Caption: Simplified catalytic cycle for Cu-catalyzed sulfonylation.

Field-Proven Protocol: Copper-Catalyzed Sulfonylation of Aryl Iodides

This protocol is a robust starting point for coupling Sodium 4-methoxy-4-oxobutane-1-sulfinate with a range of aryl iodides.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.5 mmol, 1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Anhydrous DMSO (5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl iodide, Sodium 4-methoxy-4-oxobutane-1-sulfinate, CuI, and 1,10-phenanthroline.

    • Scientist's Insight: Using a slight excess of the sulfinate salt ensures complete consumption of the often more valuable aryl iodide. The diamine ligand is critical for catalyst stability and efficiency.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Cu(I) catalyst.

  • Solvent Addition: Add anhydrous DMSO via syringe.

    • Scientist's Insight: DMSO is an excellent solvent for this reaction due to its ability to dissolve the ionic sulfinate salt and its high boiling point, allowing for elevated reaction temperatures.[10]

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the aryl iodide starting material.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary: Expected Performance

The following table summarizes typical yields for copper-catalyzed sulfonylation reactions based on literature for analogous sodium sulfinates.[10]

Aryl Iodide SubstrateProduct TypeTypical Yield Range
4-IodoanisoleElectron-rich Aryl Sulfone85-95%
1-IodonaphthalenePolycyclic Aryl Sulfone80-90%
4-IodonitrobenzeneElectron-poor Aryl Sulfone70-85%
2-IodopyridineHeterocyclic Aryl Sulfone65-80%

Core Application II: Synthesis of Sulfides via Nickel/Photoredox Dual Catalysis

Forming thioethers from sulfinates requires a deoxygenative C-S coupling, a more challenging transformation. Modern photoredox catalysis, in conjunction with nickel, provides an elegant solution, operating under mild, base-free conditions.[11]

Mechanistic Rationale: A Synergistic Catalytic Approach

This dual catalytic system leverages visible light to drive the reaction.

  • Photocatalyst Excitation: A photocatalyst (e.g., an Iridium complex) absorbs visible light and enters an excited state.

  • SET to Nickel: The excited photocatalyst reduces a Ni(II) complex to a more reactive Ni(0) species via single-electron transfer (SET).

  • Oxidative Addition: The Ni(0) complex undergoes oxidative addition with the aryl halide to form an Ar-Ni(II)-X intermediate.

  • Sulfinate Activation & Radical Formation: Concurrently, the oxidized photocatalyst can interact with the sulfinate, promoting the formation of a sulfonyl radical, which can then be reduced and deoxygenated to a thiyl radical species.

  • Coupling & Reductive Elimination: The thiyl species couples with the Ar-Ni(II) complex, and subsequent reductive elimination releases the aryl sulfide product and regenerates the Ni(0) catalyst for the next cycle.[11]

G start Setup: Aryl Halide, Sulfinate, Ni(II) Catalyst, Photocatalyst, Solvent irradiate Irradiate with Visible Light (e.g., Blue LED) start->irradiate 1. Initiate Reaction reaction Stir at Room Temperature (12-36 h) irradiate->reaction 2. Maintain Conditions monitor Monitor by LC-MS for Product Formation reaction->monitor 3. Check Progress monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify 4. Isolate Crude product Isolated Aryl Sulfide Product purify->product 5. Final Product

Caption: Experimental workflow for photoredox C-S coupling.

Field-Proven Protocol: Deoxygenative Sulfenylation of Aryl Bromides

This protocol outlines a general procedure for the synthesis of aryl sulfides using Sodium 4-methoxy-4-oxobutane-1-sulfinate.

Materials:

  • Aryl bromide (0.5 mmol, 1.0 equiv)

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.0 mmol, 2.0 equiv)

  • NiCl₂·6H₂O (0.025 mmol, 5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.03 mmol, 6 mol%)

  • Ir(ppy)₃ (photocatalyst) (0.005 mmol, 1 mol%)

  • Anhydrous DMF (5 mL)

Procedure:

  • Vessel Preparation: In a glovebox, add all solid reagents to a dry 10 mL vial equipped with a stir bar.

    • Scientist's Insight: This reaction is sensitive to oxygen, which can quench the excited state of the photocatalyst. Performing the setup in a glovebox is highly recommended.

  • Solvent Addition: Add anhydrous DMF. The solution should be thoroughly degassed via a sparge with argon for 15-20 minutes.

  • Reaction Setup: Seal the vial tightly with a cap containing a PTFE septum. Place the vial on a magnetic stir plate approximately 5-10 cm from a blue LED lamp. Use a fan to maintain the reaction temperature near ambient.

  • Reaction: Stir the reaction mixture for 24-48 hours. The reaction progress can be monitored by taking small aliquots via syringe for LC-MS analysis.

  • Workup and Purification: Upon completion, the workup and purification follow a similar procedure to the sulfonylation reaction described in Section 2.2.

Conclusion: A Strategic Asset for Chemical Synthesis

Sodium 4-methoxy-4-oxobutane-1-sulfinate stands out as a highly valuable and strategic reagent. Its stability, lack of odor, and, most importantly, its predictable and controllable multi-modal reactivity make it a superior choice for constructing diverse sulfur-containing molecules. By carefully selecting the catalytic system—be it a copper complex for sulfonylation or a sophisticated dual nickel/photoredox system for sulfenylation—chemists can precisely steer the reagent towards the desired C-S bond formation. This level of control is invaluable in the complex, multi-step syntheses common in drug discovery and materials science, enabling the efficient creation of novel molecular architectures.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Highly Functionalized β-Keto Sulfones Using Sodium 4-methoxy-4-oxobutane-1-sulfinate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and comparative analytical data for the synthesis of ester-fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and comparative analytical data for the synthesis of ester-functionalized β-keto sulfones.

Executive Summary & Chemical Rationale

β-Keto sulfones are highly versatile building blocks in medicinal chemistry, offering a unique triad of reactive sites: a sulfonyl group, a carbonyl group, and an active methylene bridge. They are critical intermediates for the synthesis of complex heterocycles, alkynes, and olefins (e.g., via Julia-Kocienski olefination)[1].

While traditional sulfonylation relies on moisture-sensitive and pungent sulfonyl chlorides or thiols, the use of bench-stable sodium sulfinates has emerged as a superior, green alternative[1]. Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1) [2] is a highly specialized aliphatic sulfinate that installs a sulfone bearing a pendant methyl ester. This bifunctional nature allows drug development professionals to perform late-stage functionalizations—such as saponification, lactamization, or cross-coupling—on the aliphatic tail after the core β-keto sulfone scaffold has been constructed.

Mechanistic Pathways

The synthesis of β-keto sulfones using sodium sulfinates generally proceeds via two distinct mechanistic pathways, dictated by the choice of the starting electrophile:

  • Direct Nucleophilic Substitution ( SN​2 ): The sulfinate anion acts as a soft nucleophile, directly displacing the halide of an α-bromo ketone. This pathway is highly efficient and chemoselective but requires pre-functionalized, often lachrymatory, α-halo ketones[3].

  • Radical Oxysulfonylation: A modern, atom-economical approach utilizing unactivated alkynes. The sodium sulfinate is oxidized to a sulfonyl radical, which adds across the alkyne triple bond. Subsequent trapping by oxygen or water, followed by tautomerization, yields the β-keto sulfone in a single pot[4].

Pathway S1 Sodium 4-methoxy-4-oxobutane-1-sulfinate (Bifunctional Reagent) S2 Sulfonyl Radical Generation [Oxidation via I2 or K2S2O8] S1->S2 Oxidant S4 Radical Addition (Vinyl Radical Intermediate) S2->S4 •SO2(CH2)3COOMe S3 Alkyne Substrate (Terminal or Internal) S3->S4 S5 Oxidation & Hydration (C-O Bond Formation) S4->S5 O2 / H2O S6 Target β-Keto Sulfone (Ester-Functionalized) S5->S6 Tautomerization

Mechanistic pathway for radical oxysulfonylation of alkynes using sodium sulfinates.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating specific causality for reagent selection and in-process controls (IPCs).

Protocol A: Direct Nucleophilic Substitution of α-Bromo Ketones

This classical approach is recommended when the corresponding α-bromo ketone is readily available and maximum yield is required.

Causality & Design: Sodium sulfinates are highly polar salts, whereas α-bromo ketones are lipophilic. Using a biphasic solvent system (EtOH/Water) or a phase-transfer catalyst ensures intimate contact between the nucleophile and electrophile, preventing unreacted starting material[3].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the α-bromo ketone (1.0 mmol) in 5 mL of Ethanol.

  • Reagent Addition: Add Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.2 mmol, 225.8 mg)[2] followed by 2 mL of deionized water.

  • Reaction: Stir the mixture at 60 °C for 2–4 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar β-keto sulfone product will elute significantly lower (lower Rf​ ) than the starting α-bromo ketone.

  • Workup: Cool to room temperature, evaporate the ethanol under reduced pressure, and extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Analytical Validation: 1H NMR ( CDCl3​ ) will confirm success via the appearance of a distinct singlet for the highly acidic active methylene protons ( −C(=O)−CH2​−SO2​− ) typically shifting to δ 4.2–4.6 ppm. The ester methyl group will appear as a sharp singlet at δ ~3.65 ppm.

Protocol B: Iodine-Catalyzed Radical Oxysulfonylation of Alkynes

This modern protocol is recommended for late-stage functionalization, avoiding the toxicity of halogenated intermediates.

Causality & Design: Molecular iodine ( I2​ ) acts as a mild radical initiator. In the presence of an oxidant like tert-Butyl hydroperoxide (TBHP), I2​ facilitates the continuous generation of the 4-methoxy-4-oxobutanesulfonyl radical. Water is strictly required as the oxygen source for the final carbonyl group[4].

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the terminal alkyne (1.0 mmol), Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.5 mmol, 282.3 mg)[2], and I2​ (0.1 mmol, 10 mol%).

  • Solvent & Oxidant: Add a solvent mixture of Ethyl Acetate/Water (2:1, 3 mL). Dropwise, add TBHP (70% in water, 2.0 mmol).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 8–12 hours.

  • In-Process Validation: The reaction mixture will initially be dark brown (due to I2​ ). As the reaction proceeds and the sulfonyl radical is consumed, the color may lighten.

  • Quenching & Workup (Critical): Quench the reaction with saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution (5 mL) to neutralize residual iodine and unreacted peroxides. This prevents over-oxidation during concentration. Extract with EtOAc, dry, and concentrate.

  • Analytical Validation: The disappearance of the alkyne C≡C−H stretch (~3300 cm−1 ) and the appearance of strong sulfone ( S=O ) stretches (~1320 and 1150 cm−1 ) alongside the ester/ketone carbonyl stretches (~1735 and 1680 cm−1 ) in FT-IR confirm the transformation.

Methodological Comparison & Data Presentation

The following table summarizes the quantitative and qualitative differences between the two synthetic strategies, aiding process chemists in selecting the optimal route based on substrate availability and environmental constraints.

ParameterProtocol A: Nucleophilic SubstitutionProtocol B: Radical Oxysulfonylation
Primary Substrate α-Bromo KetonesTerminal or Internal Alkynes
Reagent State Pre-functionalized (Halogenated)Unfunctionalized
Reaction Pathway SN​2 SubstitutionRadical Addition / Hydration
Typical Solvents EtOH / H2​O EtOAc / H2​O
Environmental Impact Moderate (Generates NaBr waste)Low (Metal-free, high atom economy)
Average Yield 80% – 95%65% – 85%
Reaction Time 2 – 4 Hours8 – 12 Hours
Scalability Excellent (Process-friendly)Good (Requires careful exotherm control)

References

  • Efficient sulfonylation of ketones with sodium sulfinates for the synthesis of β-keto sulfones Source: ResearchGate URL:[Link]

  • Chemoselective one-pot synthesis of β-keto sulfones from ketones Source: RSC Advances URL:[Link]

  • Regio- and Stereoselective Intermolecular Oxysulfonylation of Alkynes with 1,3-Diketones to Access (Z)-β-Sulfonated Enethers Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Sodium 4-methoxy-4-oxobutane-1-sulfinate in Copper-Catalyzed Cross-Coupling Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Reagent Profile Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Reagent Profile

Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1) is a highly versatile, bench-stable aliphatic sulfinate salt[1]. In modern drug discovery and medicinal chemistry, appending flexible, polar, and functionalizable aliphatic chains is a proven strategy for modulating the pharmacokinetic properties of active pharmaceutical ingredients (APIs). This reagent serves as a premium building block for introducing a 4-methoxy-4-oxobutyl sulfonyl or sulfenyl group into complex molecular architectures.

When paired with copper catalysis, this reagent participates in a variety of cross-coupling paradigms—ranging from Chan-Evans-Lam (CEL) type couplings to metal-carbene insertions—enabling the synthesis of structurally diverse sulfones, sulfonamides, and thiosulfonates under exceptionally mild conditions[2][3].

Mechanistic Insights: Causality in Cu-Catalyzed Sulfonylation

To successfully deploy sodium 4-methoxy-4-oxobutane-1-sulfinate, one must understand the underlying organometallic causality. Unlike traditional palladium-catalyzed cross-couplings, copper-catalyzed sulfonylation operates through highly divergent pathways depending on the coupling partner and the oxidative environment[4].

  • Chan-Evans-Lam (CEL) Pathway (Oxidative): When coupled with organoboronic acids, the reaction requires a Cu(II) precatalyst (e.g., Cu(OAc)₂) and an oxidant (typically O₂). The boronic acid undergoes transmetalation to the Cu(II) center. The sulfinate coordinates via its sulfur or oxygen atom, followed by oxidation to a transient Cu(III) intermediate. Reductive elimination forms the C–S bond, yielding the target sulfone and a Cu(I) species, which is re-oxidized by O₂ to close the catalytic cycle[4][5].

  • Copper-Carbene Insertion Pathway (Redox-Neutral): When reacting with diazo compounds, Cu(I) undergoes rapid cation exchange with the sodium sulfinate. The diazo substrate then reacts with this complex, extruding N₂ to form a copper-carbene intermediate. The rate-determining step is the migratory insertion of the sulfinate into the carbene, generating a structurally complex alkyl sulfone[6][7].

  • Single Electron Transfer (SET) Pathway: In the presence of amines and strong oxidants, Cu(II) oxidizes the sulfinate to a highly reactive sulfonyl radical. This radical intermediate can subsequently participate in oxidative N-S bond formation to yield sulfonamides[8][9].

Mechanism A Sodium 4-methoxy-4-oxobutane- 1-sulfinate Cu Cu(I)/Cu(II) Catalyst A->Cu Coordination SET Single Electron Transfer (SET) Pathway Cu->SET O2 / Amines CEL Chan-Evans-Lam (CEL) Pathway Cu->CEL Arylboronic Acid / O2 Carbene Cu-Carbene Insertion Pathway Cu->Carbene Diazo Compound Radical Sulfonyl Radical Intermediate SET->Radical CuIII Cu(III)-Aryl-Sulfinate Intermediate CEL->CuIII Transmetalation & Oxidation CuCarb Cu-Carbene-Sulfinate Intermediate Carbene->CuCarb N2 Extrusion Prod1 Aliphatic Sulfonamides (via Radical Trapping) Radical->Prod1 Prod2 Aryl-Alkyl Sulfones (via Reductive Elimination) CuIII->Prod2 Prod3 Complex Alkyl Sulfones (via Migratory Insertion) CuCarb->Prod3

Divergent mechanistic pathways of sodium sulfinates in copper-catalyzed cross-coupling.

Reaction Optimization & Data Presentation

To establish a self-validating protocol, the choice of catalyst, ligand, and solvent must be meticulously optimized. Table 1 summarizes the optimization landscape for the Chan-Evans-Lam cross-coupling of sodium 4-methoxy-4-oxobutane-1-sulfinate with a standard arylboronic acid[5][10].

Table 1: Optimization of Cu-Catalyzed Sulfonylation of Arylboronic Acids

EntryCatalyst (mol%)Ligand (mol%)SolventAtmosphereTemp (°C)Yield (%)Causality / Observation
1Cu(OAc)₂ (20)NoneDMSOAir4015Lack of ligand leads to rapid Cu aggregation.
2Cu(OAc)₂ (20)1,10-Phenanthroline (20)DMSON₂4022Anaerobic conditions prevent Cu(I) to Cu(II) turnover[4].
3Cu(OTf)₂ (20)1,10-Phenanthroline (20)DCMO₂4045Poor solubility of the sulfinate salt in pure DCM.
4 Cu(OAc)₂ (20) 1,10-Phenanthroline (20) DCM/DMSO (4:1) O₂ 40 88 Optimal solubility and efficient Cu(III) generation.
5Cu(OAc)₂ (20)1,10-Phenanthroline (20)DCM/DMSO (4:1)O₂2562Lower temperature reduces the rate of reductive elimination.

Note: The addition of 4Å molecular sieves is critical to sequester trace water, which otherwise promotes competitive protodeboronation of the arylboronic acid.

Validated Experimental Protocols

Protocol A: Synthesis of Aryl-Alkyl Sulfones via Chan-Evans-Lam Coupling

This protocol utilizes oxidative copper catalysis to couple sodium 4-methoxy-4-oxobutane-1-sulfinate with arylboronic acids[2][5].

Materials Required:

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.5 equiv, 0.75 mmol)

  • Arylboronic acid (1.0 equiv, 0.5 mmol)

  • Copper(II) acetate monohydrate (20 mol%, 0.1 mmol)

  • 1,10-Phenanthroline (20 mol%, 0.1 mmol)

  • Activated 4Å molecular sieves (200 mg)

  • Solvent: Anhydrous DCM / DMSO (4:1 v/v, 5.0 mL)

  • Oxygen balloon

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid, sodium 4-methoxy-4-oxobutane-1-sulfinate, Cu(OAc)₂, 1,10-phenanthroline, and activated 4Å molecular sieves.

  • Solvent Addition: Seal the tube with a rubber septum. Inject the DCM/DMSO solvent mixture. The solution will immediately turn a deep blue/green color, indicative of the Cu(II)-phenanthroline complex formation.

  • Atmosphere Exchange: Pierce the septum with a needle attached to an O₂ balloon. Briefly purge the headspace for 1 minute, then leave the reaction under a positive pressure of O₂.

  • Reaction Execution: Place the reaction vessel in a pre-heated oil bath at 40 °C. Stir vigorously for 16–24 hours. Self-Validation Checkpoint: The reaction mixture should progressively darken as the catalytic cycle turns over.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the molecular sieves and insoluble copper salts.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl (2 × 10 mL) to strip residual copper, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure aryl 4-methoxy-4-oxobutyl sulfone.

Workflow Step1 1. Reagent Prep Dry Solvents & Sieves Step2 2. Cu Complexation Cu(OAc)2 + Phen Step1->Step2 Step3 3. Substrate Addition Boronic Acid + Sulfinate Step2->Step3 Step4 4. Aerobic Oxidation O2 Atmosphere, 40°C Step3->Step4 Step5 5. Workup EtOAc / NH4Cl (aq) Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step workflow for the Chan-Evans-Lam cross-coupling protocol.

Protocol B: Copper-Mediated Cross-Coupling with Diazo Compounds

This protocol leverages a redox-neutral migratory insertion pathway to synthesize complex alkyl sulfones[6][11].

Materials Required:

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.5 equiv, 0.6 mmol)

  • Diazo compound (1.0 equiv, 0.4 mmol)

  • Copper(I) iodide (1.0 equiv, 0.4 mmol)

  • 1,10-Phenanthroline (0.2 equiv, 0.08 mmol)

  • Solvent: DMF / H₂O (10:1 v/v, 4.4 mL)

Step-by-Step Procedure:

  • Complexation: In a 10 mL reaction vial, combine CuI, 1,10-phenanthroline, and sodium 4-methoxy-4-oxobutane-1-sulfinate.

  • Solvation: Add the DMF/H₂O mixture. Causality Note: H₂O acts as a critical co-solvent to dissolve the aliphatic sulfinate and serves as the terminal proton source for the intermediate[6].

  • Diazo Addition: Add the diazo compound to the stirring mixture at room temperature. Caution: Diazo compounds can be toxic and explosive; handle with appropriate PPE in a fume hood.

  • Reaction Execution: Stir the mixture at room temperature for 10 hours. The evolution of N₂ gas (bubbling) is a visual confirmation of the copper-carbene formation.

  • Workup & Purification: Dilute with diethyl ether (20 mL) and wash sequentially with water (3 × 10 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & Self-Validation Checkpoints

  • Issue: Low yield in the CEL coupling (Protocol A) with significant recovery of starting material.

    • Causality: Likely oxygen starvation or inactive Cu(II).

    • Solution: Ensure the O₂ balloon is fully inflated and the solvent is vigorously stirred to maximize gas-liquid interfacial area. Verify that the 4Å molecular sieves are freshly calcined.

  • Issue: Formation of symmetrical diaryl sulfones in Protocol A.

    • Causality: Homocoupling of the boronic acid.

    • Solution: This side reaction is exacerbated by high temperatures and excess oxidant. Strictly adhere to the 40 °C limit and ensure the sulfinate is present in a 1.5x stoichiometric excess.

  • Issue: No N₂ evolution observed in Protocol B.

    • Causality: The CuI catalyst may have oxidized to Cu(II), which is ineffective for carbene generation.

    • Solution: Use freshly purchased or purified CuI (must be a pristine white powder, not green/brown).

Sources

Method

Application Note: Electrochemical Synthesis of Functionalized Sulfones Using Sodium 4-methoxy-4-oxobutane-1-sulfinate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Strategic Utility The incorporation of sulfone moieties into smal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Strategic Utility

The incorporation of sulfone moieties into small-molecule drug candidates is a proven strategy to modulate physicochemical properties, improve metabolic stability, and enhance target binding affinity. Traditionally, the synthesis of complex sulfones required harsh chemical oxidants, transition metal catalysts, or pre-functionalized highly reactive intermediates.

Organic electrosynthesis has emerged as a sustainable and highly efficient alternative, utilizing direct electric current to drive redox transformations without the need for toxic or stoichiometric chemical oxidants[1]. Recently, the electrochemical coupling of sodium sulfinates with olefins in undivided cells has been established as a premier method for generating vinyl, alkyl, and allyl sulfones[2].

Reagent Profile: Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1) is a highly versatile, bifunctional sulfinate salt[3]. It features a sulfinate group for radical generation and a terminal methyl ester.

  • Molecular Formula: C₅H₉NaO₄S[3]

  • Drug Discovery Value: The 4-methoxy-4-oxobutyl chain acts as an ideal linker. Following the electrochemical sulfonylation, the methyl ester can be readily saponified to a carboxylic acid, providing a synthetic handle for amide coupling—a critical workflow in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and complex library scaffolds.

Mechanistic Rationale: The "Why" Behind the Protocol

To ensure a self-validating and scalable protocol, it is essential to understand the causality of the reaction components. Direct anodic oxidation of aliphatic sulfinates often requires high oxidation potentials, which can lead to electrode passivation or undesired over-oxidation of the substrate.

To circumvent this, Sodium Iodide (NaI) is employed not merely as a supporting electrolyte, but as a crucial redox mediator [4].

  • Anodic Oxidation: Iodide (I⁻) is oxidized at the graphite anode at a relatively low potential to generate an iodine radical (I•) or molecular iodine (I₂).

  • Homogeneous Oxidation: The generated iodine species homogeneously oxidizes the sulfinate salt to a highly reactive sulfonyl radical .

  • Radical Addition: The sulfonyl radical selectively adds to the target olefin, generating a carbon-centered radical adduct.

  • Termination (Path I & II): The C-centered radical can either be trapped by iodine to form an iodosulfone (which undergoes base-mediated elimination of HI to form a vinyl sulfone) or undergo direct deprotonation/oxidation to yield the final product[2].

Mechanistic Pathway Visualization

Mechanism Anode Anode (Graphite) Oxidation of I⁻ to I• / I₂ Sulfinate Sodium 4-methoxy-4-oxobutane-1-sulfinate (R-SO₂Na) Anode->Sulfinate Mediates oxidation RadicalA Sulfonyl Radical (R-SO₂•) Sulfinate->RadicalA -e⁻, -Na⁺ RadicalB C-centered Radical Adduct (R-SO₂-CH₂-CH•-Ph) RadicalA->RadicalB + Olefin Olefin Olefin Substrate (e.g., Styrene) Olefin->RadicalB Path1 Path I: Iodine Trapping Iodosulfone Intermediate RadicalB->Path1 Path2 Path II: Deprotonation Radical Anion Intermediate RadicalB->Path2 Product Vinyl Sulfone Product (R-SO₂-CH=CH-Ph) Path1->Product Base (-HI) Path2->Product Oxidation (-e⁻)

Electrochemical mechanism of sulfonyl radical addition to olefins via iodide mediation.

Reaction Design & Optimization Data

The following table summarizes the optimization landscape for the electrochemical synthesis of vinyl sulfones, demonstrating why specific parameters were chosen for the final protocol[2].

EntrySolvent SystemElectrolyte / MediatorBaseElectrodes (Anode/Cathode)Relative Yield (%)Causality / Observation
1 CH₃CN/H₂O (1:1) NaI (1.0 equiv) Na₂CO₃ Graphite / Graphite >70% Optimal. Water solubilizes salts; NaI mediates redox cycle.
2CH₃CN (Dry)NaI (1.0 equiv)Na₂CO₃Graphite / Graphite<45%Poor solubility of the sulfinate salt and Na₂CO₃.
3CH₃CN/H₂O (1:1)nBu₄NPF₆ (1.0 equiv)Na₂CO₃Graphite / GraphiteTraceLack of redox mediator (I⁻) leads to electrode passivation.
4CH₃CN/H₂O (1:1)NaI (1.0 equiv)NoneGraphite / Graphite<30%Base is required to facilitate HI elimination (Path I).
5CH₃CN/H₂O (1:1)NaI (1.0 equiv)Na₂CO₃Platinum / Platinum~60%Pt is effective but cost-prohibitive compared to Graphite.

Detailed Experimental Protocol

This self-validating protocol details the synthesis of a model functionalized vinyl sulfone using styrene as the olefin acceptor. The procedure is conducted in an open-air, undivided cell[2].

Equipment & Reagent Preparation
  • Reaction Vessel: 10 mL glass undivided electrochemical cell (or a standard 10 mL three-necked flask).

  • Electrodes: Two graphite carbon rods (approx. 5 mm diameter). Ensure they are polished with fine sandpaper and rinsed with acetone prior to use to ensure a high active surface area.

  • Power Supply: A programmable DC power supply capable of maintaining a constant current (Galvanostatic mode).

  • Reagents:

    • Styrene (Olefin): 0.5 mmol

    • Sodium 4-methoxy-4-oxobutane-1-sulfinate: 1.0 mmol (2.0 equiv)

    • Sodium Iodide (NaI): 0.5 mmol (1.0 equiv)

    • Sodium Carbonate (Na₂CO₃): 0.5 mmol (1.0 equiv)

    • Solvent: 5.0 mL of Acetonitrile/HPLC-grade Water (1:1 v/v)

Electrolysis Setup & Execution
  • Charge the Cell: To the clean, dry electrochemical cell equipped with a magnetic stir bar, add the Sodium 4-methoxy-4-oxobutane-1-sulfinate, NaI, and Na₂CO₃.

  • Solvent Addition: Add the 5.0 mL of CH₃CN/H₂O (1:1) solvent mixture. Stir for 5 minutes at room temperature to ensure complete dissolution of the inorganic salts.

  • Substrate Addition: Add the styrene (0.5 mmol) to the stirring homogeneous solution.

  • Electrode Immersion: Submerge the graphite anode and cathode into the solution. Ensure the inter-electrode distance is fixed at approximately 1.0 cm to maintain consistent cell resistance.

  • Electrolysis: Connect the electrodes to the DC power supply. Initiate the reaction under a constant current of 10 mA .

  • Monitoring: Run the electrolysis at room temperature, open to the air, for 5 hours . Monitor the consumption of the olefin via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction mixture will turn a distinct yellow/brown color, indicating the generation of active iodine species.

Workup & Purification
  • Quenching: Upon completion (approx. 3.7 F/mol charge passed), turn off the power supply and remove the electrodes. Rinse the electrodes with 2 mL of EtOAc into the reaction mixture.

  • Reduction of Mediator: Add 5 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) and stir vigorously until the yellow/brown iodine color completely dissipates, yielding a colorless or pale yellow biphasic mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the filtrate in vacuo.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Petroleum Ether to Ethyl Acetate) to afford the pure functionalized vinyl sulfone.

References

  • Electrochemical Synthesis of Vinyl, Alkyl, and Allyl Sulfones from Sodium Sulfinates and Olefins Fang, P.; Wang, Q.; Shen, X.; Zhao, J.; Wang, F.; Liu, Z.-Q. The Journal of Organic Chemistry, 2024, 89 (17), 12619-12627. URL:[Link]

  • Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors Liang, S.; Gu, J.-X.; Zeng, C.-C. Current Organic Chemistry, 2024, 28 (2), 105-116. URL:[Link]

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1) Chemical Properties and Registry AiFChem / Global Chemical Inventory Search (GCIS). URL: [Link]

Sources

Application

Multicomponent reactions involving Sodium 4-methoxy-4-oxobutane-1-sulfinate

Application Note: Multicomponent Reactions Involving Sodium 4-Methoxy-4-Oxobutane-1-Sulfinate Executive Summary In modern synthetic and medicinal chemistry, the rapid assembly of complex molecular architectures from simp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multicomponent Reactions Involving Sodium 4-Methoxy-4-Oxobutane-1-Sulfinate

Executive Summary

In modern synthetic and medicinal chemistry, the rapid assembly of complex molecular architectures from simple precursors is a paramount objective. Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS 1855776-60-1) has emerged as a highly versatile, bench-stable bifunctional reagent[1]. Unlike traditional moisture-sensitive sulfonyl chlorides, this sulfinate salt serves as a robust radical precursor under visible-light photoredox and electrochemical conditions[2]. It enables the direct installation of a 4-methoxy-4-oxobutanesulfonyl group—an ester-bearing aliphatic chain that serves as an invaluable handle for late-stage derivatization in drug discovery. This guide details the mechanistic rationale and validated protocols for utilizing this reagent in advanced multicomponent reactions (MCRs).

Mechanistic Causality & Radical Philicity

The utility of Sodium 4-methoxy-4-oxobutane-1-sulfinate lies in its predictable single-electron transfer (SET) chemistry. Under visible-light irradiation, a transition-metal photocatalyst (e.g., Iridium-based) or an organic dye reaches an excited state. The excited photocatalyst oxidizes the sulfinate anion via SET, generating a highly electrophilic sulfonyl radical ( R−SO2∙​ )[3].

The causality of the subsequent multicomponent assembly relies on radical philicity :

  • Initiation: The electrophilic sulfonyl radical rapidly adds across electron-rich or neutral π -systems (alkenes or alkynes)[3].

  • Propagation/Trapping: This addition generates a transient carbon-centered radical (e.g., a benzylic or vinyl radical). Because this new radical is relatively stable, it possesses a sufficient lifetime to be intercepted by a third (or fourth) component, such as an iminium ion, a heteroatom nucleophile, or CO2​ [4][5].

  • Termination: The catalytic cycle is closed via a reductive SET from the reduced photocatalyst to the reaction intermediate, followed by protonation or cross-coupling[5].

PhotoredoxCycle PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star Visible Light (hν) PC_red PC⁻ (Reduced State) PC_star->PC_red SET from Sulfinate PC_red->PC SET to Intermediate Sulfinate Sodium 4-methoxy- 4-oxobutane-1-sulfinate SulfonylRadical Sulfonyl Radical (R-SO2•) Sulfinate->SulfonylRadical -e⁻ AdductRadical Carbon-Centered Adduct Radical SulfonylRadical->AdductRadical Addition to Alkene Alkene Alkene / Alkyne Alkene->AdductRadical Product Multicomponent Product AdductRadical->Product Cross-Coupling / Reduction

Caption: Visible-light photoredox cycle for sulfinate-mediated multicomponent radical addition.

Validated Multicomponent Workflows

Workflow A: Photoredox-Catalyzed α -Sulfonylation of Terminal Alkynes

This three-component reaction couples terminal alkynes, the sulfinate salt, and a nucleophile (alcohols, thiophenols, or selenophenols)[3].

  • Causality of Additives: Lithium iodide (LiI) is utilized as a critical accelerator. Iodide acts as a redox mediator that facilitates the radical cross-coupling and suppresses competitive off-cycle catalyst deactivation, ensuring high regio- and stereoselectivity (yielding E-alkenes)[3].

Workflow B: Atom-Efficient Four-Component Synthesis of Secondary Amines

This highly atom-efficient protocol merges a styrene derivative, the sulfinate, an amine, and an aldehyde into a complex γ -sulfonylamine in a single pot[5].

  • Causality of Assembly: The sulfonyl radical adds to styrene, generating a benzylic radical. Concurrently, the amine and aldehyde condense to form an electrophilic iminium ion. The photoredox cycle facilitates the cross-coupling of these two transient species, forming C–S, C–N, and C–C bonds simultaneously with water as the only major byproduct[5].

FourComponent Styrene Styrene Derivative Photoredox Photoredox Catalysis (Visible Light, PC) Styrene->Photoredox Sulfinate Sodium 4-methoxy- 4-oxobutane-1-sulfinate Sulfinate->Photoredox Amine Amine Source Amine->Photoredox Aldehyde Aldehyde / Water Aldehyde->Photoredox Product γ-Sulfonylamine Product (Simultaneous C-S, C-N, C-C bonds) Photoredox->Product Atom-Efficient Assembly

Caption: Atom-efficient four-component assembly of γ-sulfonylamines via photoredox catalysis.

Workflow C: Photocatalytic Carboxylation with 13CO2​

For ADME (Absorption, Distribution, Metabolism, and Excretion) studies in drug development, isotopic labeling is mandatory. This workflow couples the sulfinate, an unactivated olefin, and 13CO2​ [4].

  • Causality of Traceless Groups: Direct multicomponent reaction with ethylene gas is kinetically difficult. Instead, 2-(trimethylsilyl)ethyl acrylate is used as a formal synthetic equivalent of ethylene. The silyl group is tracelessly removed post-reaction via fluorinated sources (e.g., TBAF), yielding the pure 13C -labeled carboxylic acid without isotopomer mixtures[4].

Quantitative Data Presentation

WorkflowComponentsCatalyst & Light SourceKey AdditivesYield RangeKey Selectivity / Feature
A. α -Sulfonylation [3]Alkyne + Sulfinate + Nucleophile [Ir(dF(CF3​)ppy)2​(bpy)]PF6​ (1 mol%), Blue LEDLiI (2.0 equiv), Aerobic65% - 92%High α -site and E-stereoselectivity.
B. Secondary Amines [5]Styrene + Sulfinate + Amine + AldehydeOrganic Dye or Ir-based PC, Blue LEDAqueous Acetonitrile50% - 88%100% Atom economy (excluding H2​O /Na).
C. 13C -Carboxylation [4]Olefin + Sulfinate + 13CO2​
  • Silyl Acrylate
PC-1 (1 mol%), Blue LED1 bar 13CO2​ , DMA solvent45% - 75%Site-selective isotopic labeling for ADME.

Experimental Protocol: Four-Component Synthesis of γ -Sulfonylamines

This self-validating protocol is designed to ensure reproducibility by strictly controlling radical lifetimes and preventing oxidative quenching[5].

Materials Required:

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.5 mmol)

  • Styrene derivative (1.0 mmol)

  • Primary/Secondary Amine (1.5 mmol)

  • Aldehyde (1.5 mmol)

  • Photocatalyst: [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.01 mmol, 1 mol%)

  • Solvent: Degassed Acetonitrile/Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the photocatalyst and Sodium 4-methoxy-4-oxobutane-1-sulfinate.

    • Causality: The sulfinate is added in a 1.5x excess to compensate for competitive radical homocoupling that occurs at trace levels in the background.

  • Atmosphere Control (Critical): Seal the tube with a rubber septum. Perform three cycles of freeze-pump-thaw degassing. Backfill with ultra-high purity Argon.

    • Causality: Molecular oxygen ( O2​ ) is a triplet diradical. If present, it will rapidly quench the excited state of the Iridium photocatalyst and intercept the carbon-centered benzylic radical to form undesired peroxides, collapsing the yield.

  • Reagent Addition: Under a positive pressure of Argon, inject the degassed solvent mixture, followed by the styrene, amine, and aldehyde via syringe.

  • Photochemical Activation: Place the Schlenk tube in a photoreactor equipped with 450 nm Blue LEDs (approx. 3-5 cm from the light source). Irradiate for 16-24 hours.

    • Causality: The 450 nm wavelength perfectly overlaps with the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir-catalyst. Mandatory: Use a cooling fan to maintain the reaction at room temperature (20-25 °C) to decouple thermal background degradation from the photochemical pathway.

  • In-Process Validation: After 16 hours, take a 10 μL aliquot, dilute in EtOAc, and spot on a TLC plate (Hexanes:EtOAc 7:3). Monitor the disappearance of the UV-active styrene starting material. The product will appear as a highly polar, UV-active spot.

  • Workup & Isolation: Quench the reaction by exposing it to air. Dilute with EtOAc (20 mL) and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Structural Validation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validate the final structure via 1H NMR.

    • Self-Validation Marker: Look for the characteristic singlet at ∼3.65 ppm corresponding to the methyl ester ( −OCH3​ ) derived from the 4-methoxy-4-oxobutane-1-sulfinate reagent, confirming successful multicomponent integration.

References

  • AiFChem. 1855776-60-1 | Sodium 4-methoxy-4-oxobutane-1-sulfinate. AiFChem Catalog. 1

  • Zheng, M., Zhuang, X., Jia, Q., Ren, Q., & Wu, J. (2024). Photoredox-Catalyzed Multicomponent α -Sulfonylation of Terminal Alkynes. Organic Letters, 26(46), 9978–9983. 6

  • Kammer, L. M., Krumb, M., Spitzbarth, B., Lipp, B., Kühlborn, J., Busold, J., Mulina, O., Terent'ev, A. O., & Opatz, T. (2020). A Photoredox-Catalyzed Four Component Reaction for the Atom-Efficient Synthesis of Complex Secondary Amines. ChemRxiv / Organic Letters, 22(9), 3318-3322.7

  • Lyonnet, J. R., et al. (2024). Photocatalytic Multicomponent Carboxylation of Olefins and Sulfinate Salts with 13CO2​ . RECERCAT / ACS Catalysis.4

  • ResearchGate Database. Recent advances of sodium sulfinates in radical reactions. 2

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Heterocyclic Compounds with Sodium 4-methoxy-4-oxobutane-1-sulfinate

Introduction: The Strategic Role of Sulfonylated Heterocycles and the Unique Potential of Sodium 4-methoxy-4-oxobutane-1-sulfinate Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Sulfonylated Heterocycles and the Unique Potential of Sodium 4-methoxy-4-oxobutane-1-sulfinate

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1] Their structural diversity and ability to engage in specific biological interactions make them privileged scaffolds in drug discovery.[1] The incorporation of a sulfone moiety (R-SO₂-R') into these rings can significantly enhance their therapeutic potential by improving metabolic stability, increasing binding affinity, and modulating pharmacokinetic properties.[2][3]

Traditionally, the synthesis of sulfonylated heterocycles has relied on methods such as the oxidation of corresponding sulfides or the use of pungent and often unstable sulfonyl chlorides.[4][5] However, the emergence of sodium sulfinates (RSO₂Na) as versatile and stable reagents has revolutionized this field.[6][7] These bench-stable salts can act as nucleophiles, electrophiles, or radical precursors, offering a wide array of synthetic possibilities under various reaction conditions.[6][8]

This application note focuses on a particularly valuable, yet underexplored, building block: Sodium 4-methoxy-4-oxobutane-1-sulfinate . Its bifunctional nature, containing both a reactive sulfinate group and a methyl ester, opens up avenues for constructing novel heterocyclic systems with appended functionality ripe for further derivatization. We will provide detailed protocols for leveraging this reagent in the synthesis of sulfonyl-functionalized pyridines and pyrimidines, two of the most important heterocyclic cores in medicinal chemistry.

Reagent Profile: Sodium 4-methoxy-4-oxobutane-1-sulfinate

PropertyValueReference
CAS Number 1855776-60-1[9]
Molecular Formula C₅H₉NaO₄S[9]
Molecular Weight 188.18 g/mol [9]
Structure
Image of the chemical structure of Sodium 4-methoxy-4-oxobutane-1-sulfinate
Key Features Bench-stable solid, bifunctional (sulfinate and ester), versatile precursor for sulfonyl radical and nucleophilic reactions.[6][7]

Synthetic Strategy I: Palladium-Catalyzed Desulfitative Cross-Coupling for the Synthesis of Substituted Pyridines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The use of sodium sulfinates as coupling partners for (hetero)aryl halides provides a robust method for forming C-S bonds.[10][11] This protocol details the synthesis of a 2-sulfonylpyridine derivative, a common motif in bioactive molecules.[10]

Reaction Scheme:

Image depicting the reaction of 2-chloropyridine with Sodium 4-methoxy-4-oxobutane-1-sulfinate in the presence of a palladium catalyst to yield methyl 4-((pyridin-2-yl)sulfonyl)butanoate.

Causality Behind Experimental Choices:
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium precursor. Tricyclohexylphosphine (PCy₃) is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl chloride to the palladium center and facilitates the reductive elimination to form the desired product.[10]

  • Base: Potassium carbonate (K₂CO₃) is used as a mild inorganic base. Its role is likely to facilitate the regeneration of the active Pd(0) catalyst and potentially assist in the transmetalation step.[10]

  • Solvent: 1,4-Dioxane is a high-boiling point, aprotic solvent that is excellent for solubilizing the reactants and withstanding the high temperatures often required for these couplings.[10]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (argon) to prevent the oxidation and deactivation of the palladium catalyst and the phosphine ligand.[10]

Detailed Experimental Protocol:
  • Reaction Setup: To an oven-dried, resealable Schlenk tube, add Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.2 equiv.), the desired (hetero)aryl halide (e.g., 2-chloropyridine, 1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and tricyclohexylphosphine (PCy₃, 10 mol%).

  • Atmosphere Control: Evacuate the tube and backfill with argon. This cycle should be repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath or aluminum block at 150 °C.

  • Monitoring: Stir the reaction mixture for 3–18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired sulfonylated pyridine.

Expected Outcome:

This protocol is expected to provide the target compound, methyl 4-((pyridin-2-yl)sulfonyl)butanoate, in moderate to good yields. The ester functionality remains intact, providing a handle for subsequent modifications, such as hydrolysis to the carboxylic acid or amidation.

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add Reactants & Catalyst to Schlenk Tube B Evacuate & Backfill with Argon (x3) A->B C Add Anhydrous Dioxane B->C D Seal Tube & Heat to 150°C C->D E Stir for 3-18h D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Dilute F->G H Filter through Celite G->H I Concentrate Filtrate H->I J Purify by Column Chromatography I->J K K J->K Final Product

Caption: Workflow for Palladium-Catalyzed Cross-Coupling.

Synthetic Strategy II: Radical-Mediated Synthesis of Sulfonylated Pyrimidines

Radical cascade reactions offer an elegant and efficient way to construct complex heterocyclic systems in a single step.[12][13] This protocol outlines a plausible pathway for the synthesis of a sulfonylated pyrimidine derivative through a radical addition-cyclization mechanism. Pyrimidines are another class of heterocycles with immense importance in medicinal chemistry.[14]

Reaction Scheme:

Image depicting the reaction of a suitable N-allyl-N'-cyanoformamidine with Sodium 4-methoxy-4-oxobutane-1-sulfinate in the presence of a radical initiator to yield a sulfonylmethyl-dihydropyrimidine.

Causality Behind Experimental Choices:
  • Radical Initiator: A silver salt (e.g., AgNO₃) or an organic peroxide can be used to initiate the formation of the sulfonyl radical from the sodium sulfinate.[13] Silver-mediated methods are particularly effective for this transformation.[13]

  • Oxidant: An oxidant like potassium persulfate (K₂S₂O₈) is often used in conjunction with the silver catalyst to facilitate the single-electron transfer process that generates the sulfonyl radical.

  • Solvent System: A mixture of acetonitrile and water is a common solvent system for these types of radical cyclizations, as it can dissolve both the organic substrates and the inorganic salts.

  • Temperature: Moderate heating (e.g., 80 °C) is typically sufficient to promote the radical chain reaction without causing unwanted side reactions or decomposition.

Detailed Experimental Protocol:
  • Reactant Preparation: In a round-bottom flask, dissolve the N-allyl-N'-cyanoformamidine precursor (1.0 equiv.) and Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.5 equiv.) in a mixture of acetonitrile and water (3:1 v/v).

  • Initiator and Oxidant Addition: To the stirred solution, add silver nitrate (AgNO₃, 10 mol%) followed by potassium persulfate (K₂S₂O₈, 2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitoring: Follow the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the desired sulfonated pyrimidine derivative.

Proposed Mechanism Diagram:

G A R-SO₂⁻Na⁺ B R-SO₂• (Sulfonyl Radical) A->B Ag⁺ / S₂O₈²⁻ D Radical Adduct Intermediate B->D Radical Addition C Alkene Substrate C->D E Cyclized Radical Intermediate D->E Intramolecular Cyclization (5-exo-trig) F Final Product (Sulfonylated Pyrimidine) E->F Oxidation & Rearomatization

Caption: Proposed Radical Cascade Cyclization Mechanism.

Characterization of Novel Heterocyclic Compounds

The structural integrity and purity of the newly synthesized compounds must be confirmed through a combination of spectroscopic and analytical techniques.[1][15]

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of proton and carbon environments.Characteristic shifts for aromatic protons of the pyridine/pyrimidine ring, methylene protons adjacent to the sulfone group, and the methyl ester protons.
FT-IR Spectroscopy Identification of key functional groups.Strong asymmetric and symmetric stretching bands for the S=O bonds of the sulfone group (typically ~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹), and a strong C=O stretch for the ester (~1730 cm⁻¹).
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.A clear molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated mass of the target compound.
Elemental Analysis Confirmation of the elemental composition (C, H, N, S).The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the calculated values.

Conclusion and Future Outlook

Sodium 4-methoxy-4-oxobutane-1-sulfinate is a highly promising and versatile building block for the synthesis of novel, functionalized heterocyclic compounds. The protocols detailed herein provide robust starting points for researchers in medicinal chemistry and drug discovery to access sulfonylated pyridines and pyrimidines. The presence of the methyl ester in the final products offers a valuable site for late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Future work could explore the application of this reagent in other transition-metal-catalyzed reactions, photoredox-mediated transformations, and multicomponent reactions to further expand the accessible chemical space of sulfonylated heterocycles.[4][7]

References

  • SciSpace. Recent Advances in the Synthesis of Sulfones. (2016). [Link]

  • ManTech Publications. Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. (2025). [Link]

  • Reddy, R. J., & Kumari, A. H. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. (2021). [Link]

  • Wang, C., et al. Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition. (2018). [Link]

  • MDPI. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2020). [Link]

  • Hameed, A., et al. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. ACS Omega. (2024). [Link]

  • ResearchGate. Transition metal‐catalyzed coupling reactions with sodium sulfinates. [Link]

  • Manolikakes, G., & Liang, S. Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry. (2020). [Link]

  • ResearchGate. Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. [Link]

  • Semantic Scholar. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). [Link]

  • RSC Publishing. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). [Link]

  • Pouliot, M., & Drouin, M. Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. (2025). [Link]

  • ResearchGate. The scope of sodium sulfonates and the application of.... [Link]

  • MDPI. A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. (2024). [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. (2018). [Link]

  • American Chemical Society. Harnessing aryl sulfonates for carbon radical formation and intramolecular cyclization - ACS Spring 2026. [Link]

  • Publish. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024). [Link]

  • PubMed. A practical, one-pot synthesis of sulfonylated pyridines. (2011). [Link]

  • ACS Publications. Mn(OAc)3-Promoted Sulfonation-Cyclization Cascade via the SO3– Radical: The Synthesis of Heterocyclic Sulfonates. (2022). [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. (2023). [Link]

  • ACS Publications. Thermoinduced Radical Cyclization for the Synthesis of Sultines. (2023). [Link]

  • PubMed. Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. (2018). [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Evaluate the Biological Activity of Novel Heterocyclic Derivatives from Azomethine Compounds. (2020). [Link]

  • ResearchGate. Synthesis of sulfonamides from sodium sulfinate. [Link]

  • National Open Access Monitor, Ireland. Silver-mediated radical cascade cyclization of N-allylamides with sodium sulfinates to access sulfonated oxazolines. [Link]

  • Concordia's Spectrum. Applications of Sulfinate Salts. (2019). [Link]

  • ChemRxiv. S(IV)–Mediated Unsymmetrical Heterocycle Cross-Couplings. (2022). [Link]

  • ResearchGate. Radical Cyclization in Heterocycle Synthesis. Part 13. Sulfanyl Radical Addition—Cyclization of Oxime Ethers and Hydrazones Connected with Alkenes for Synthesis of Cyclic β-Amino Acids. (2002). [Link]

  • Organic Syntheses Procedure. 2-mercaptopyrimidine. [Link]

  • MacMillan, D. W. C., et al. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. Journal of the American Chemical Society. (2016). [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • ChemRadar. Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1. [Link]

  • ResearchGate. Selected synthetic protocols for the synthesis of sulfones or sulfinates. [Link]

  • ResearchGate. Conventional synthesis of sodium sulfinates. [Link]

Sources

Application

Sodium 4-methoxy-4-oxobutane-1-sulfinate as a sulfonylating agent for natural product synthesis

Application Note: Sodium 4-Methoxy-4-oxobutane-1-sulfinate as a Bifunctional Sulfonylating Agent in Natural Product Synthesis Executive Summary In the realm of complex natural product synthesis and late-stage functionali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sodium 4-Methoxy-4-oxobutane-1-sulfinate as a Bifunctional Sulfonylating Agent in Natural Product Synthesis

Executive Summary

In the realm of complex natural product synthesis and late-stage functionalization, the precise installation of sulfonyl groups is a critical vector for structural diversification. Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS 1855776-60-1) emerges as a highly specialized, bench-stable bifunctional reagent[1]. Unlike traditional volatile sulfonyl chlorides, this aliphatic sodium sulfinate provides a dual advantage: it acts as a robust sulfonyl donor (via both radical and polar pathways) while simultaneously installing a terminal methyl ester[2]. This ester serves as an orthogonal, latent handle for subsequent macrocyclization, amidation, or reduction—crucial steps in the synthesis of macrolides, alkaloids, and complex pharmaceutical scaffolds.

Mechanistic Causality: Overcoming the Aliphatic Barrier

The deployment of aliphatic sulfinates requires precise mechanistic control. While aryl sulfinates readily form resonance-stabilized sulfonyl radicals upon oxidation, aliphatic sulfonyl radicals are highly transient and prone to rapid desulfonylation (extrusion of SO₂), which can derail the intended C-S bond formation[2].

To harness CAS 1855776-60-1 effectively, researchers must employ specific catalytic environments:

  • Photoredox Dual Catalysis (Radical Pathway): By utilizing a Ru/Cu or Ni/photoredox dual catalytic system, the oxidation of the sulfinate to the sulfonyl radical is tightly coupled with the substrate capture[3]. The transition metal (e.g., Cu or Ni) stabilizes the intermediate, preventing SO₂ extrusion and facilitating direct addition to alkenes or unactivated C(sp³)-H bonds[4].

  • Nucleophilic Substitution (Polar Pathway): In the absence of oxidants, the sulfinate anion acts as an ambident nucleophile. By utilizing polar aprotic solvents (e.g., DMF) and phase-transfer catalysts, the hard-soft acid-base (HSAB) equilibrium is shifted to favor S-alkylation over O-alkylation, yielding structurally complex aliphatic sulfones[5].

Mechanism A CAS 1855776-60-1 (Sulfinate) B Photocatalyst (Single Electron Transfer) A->B Oxidation (-e⁻) C Aliphatic Sulfonyl Radical B->C Radical Generation D Alkene Substrate (Natural Product) C->D Addition E β-Ketosulfone Adduct D->E O2, HAT

Fig 1: Photocatalytic radical generation and alkene oxysulfonylation pathway.

Experimental Protocols: Self-Validating Workflows

Protocol A: Visible-Light-Photocatalyzed Radical Oxysulfonylation of Alkenes

This protocol leverages air as a terminal oxidant to synthesize β-ketosulfones from complex vinylarenes (e.g., terpene or alkaloid derivatives)[6].

Reagents:

  • Alkene substrate (1.0 equiv, 0.5 mmol)

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate (2.0 equiv, 1.0 mmol)

  • Ru(bpy)₃Cl₂ (2 mol%)

  • Cu(OAc)₂ (10 mol%)

  • Solvent: MeCN/H₂O (4:1, 5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube, combine the alkene, CAS 1855776-60-1, Ru(bpy)₃Cl₂, and Cu(OAc)₂.

  • Solvent Addition & Aeration: Add the MeCN/H₂O mixture. Causality: The 20% aqueous component is critical to fully solubilize the highly polar sodium sulfinate, ensuring a homogenous single-electron transfer process. Leave the tube open to the air (O₂ is required for the oxysulfonylation cascade)[6].

  • Irradiation: Stir the mixture under irradiation with a 24W Blue LED (λ = 450 nm) at ambient temperature for 12 hours.

    • Self-Validation Check: The solution will transition from a pale blue (resting Cu²⁺ state) to a deep, dark green within the first hour, indicating active radical generation and catalyst turnover.

  • Quenching & Extraction: Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL). Causality: The mild basic wash neutralizes any acidic byproducts, strictly preventing the premature hydrolysis of the sensitive methyl ester handle.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Late-Stage Derivatization via the Ester Handle

Once the 4-methoxy-4-oxobutylsulfonyl group is installed on the natural product core, the ester is utilized for macrocyclization[5].

Workflow S1 Core Scaffold (e.g., Alkaloid) S2 Sulfonylation (S-C Bond Formation) S1->S2 S3 Bifunctional Adduct (Ester + Sulfone) S2->S3 CAS 1855776-60-1 S4 Ester Hydrolysis & Activation S3->S4 Orthogonal Deprotection S5 Late-Stage Cyclization (Lactam/Lactone) S4->S5 Intramolecular Coupling

Fig 2: Logical workflow for natural product derivatization using the ester handle.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the sulfonylated intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv). Stir at 0 °C for 2 hours.

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the methyl ester mass [M+H]⁺ and the appearance of the free carboxylic acid [M-14+H]⁺ confirms complete hydrolysis without disturbing the sulfone linkage.

  • Activation & Cyclization: Isolate the crude acid, dissolve in anhydrous DMF, and add HATU (1.2 equiv) and DIPEA (3.0 equiv). Slowly infuse a solution containing the target nucleophile (e.g., an internal amine on the natural product scaffold) to form the corresponding lactam.

Comparative Data Analysis

The choice of sulfonylation method heavily dictates the yield and environmental impact (E-factor) when utilizing aliphatic sulfinates. The table below summarizes the performance of CAS 1855776-60-1 across different synthetic paradigms.

Reaction ParadigmCatalyst / Oxidant SystemSubstrate ScopeTypical Yield (%)E-FactorKey Mechanistic Advantage
Photoredox Oxysulfonylation Ru(bpy)₃²⁺ / Cu(OAc)₂ / AirAlkenes, Alkynes65 - 85%LowOperates at room temp; utilizes ambient O₂ as the terminal oxidant[6].
Directed C(sp²)–H Sulfonylation Pd(OAc)₂ / Ag₂CO₃Arenes, Peptides50 - 70%MediumEnables precise, late-stage functionalization of complex peptide drugs[5].
Deoxygenative C–S Coupling NiCl₂ / Ir(ppy)₃ / LightAryl Halides45 - 75%MediumBypasses the need for external reductants; highly tolerant of sensitive amides[3].
Nucleophilic Substitution (Sₙ2) TBAI (Phase Transfer)Alkyl Halides75 - 95%Very LowTransition-metal free; maximizes the nucleophilicity of the sulfinate anion[2].

Conclusion

Sodium 4-methoxy-4-oxobutane-1-sulfinate bridges the gap between simple sulfonylation and complex architectural elaboration. By understanding the delicate balance between its radical instability and its potent nucleophilicity, drug development professionals can leverage this reagent to seamlessly append functionalized carbon chains onto advanced natural product intermediates.

References

  • [3] Organic Letters (ACS Publications). Deoxygenative C–S Bond Coupling with Sulfinates via Nickel/Photoredox Dual Catalysis. Available at:[Link]

  • [6] The Journal of Organic Chemistry (ACS Publications). Aerobic Copper-Catalyzed Oxysulfonylation of Vinylarenes with Sodium Sulfinates under Mild Conditions: A Modular Synthesis of β-Ketosulfones. Available at:[Link]

  • [5] The Journal of Organic Chemistry (ACS Publications). Pd-Catalyzed Picolinamide-Directed C(sp2)–H Sulfonylation of Amino Acids/Peptides with Sodium Sulfinates. Available at:[Link]

  • [2] RSC Advances (The Royal Society of Chemistry). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Available at:[Link]

  • [4] The Journal of Organic Chemistry (ACS Publications). Ru/Cu Photoredox or Cu/Ag Catalyzed C4–H Sulfonylation of 1-Naphthylamides at Room Temperature. Available at:[Link]

Sources

Method

Application Note: Green Chemistry Sulfonylation Workflows Using Sodium 4-methoxy-4-oxobutane-1-sulfinate

Executive Summary & Mechanistic Rationale Sulfones are highly versatile building blocks, widely utilized in the development of pharmaceuticals, agrochemicals, and functional materials[1]. Historically, the construction o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Sulfones are highly versatile building blocks, widely utilized in the development of pharmaceuticals, agrochemicals, and functional materials[1]. Historically, the construction of sulfones relied on environmentally taxing methods, such as the aggressive oxidation of sulfides using hazardous solvents, or the in-situ activation of sulfonic acids with stoichiometric amounts of toxic activating agents like trifluoromethanesulfonic anhydride (Tf₂O)[1][2].

To address these environmental and safety limitations, modern synthetic workflows are shifting toward the direct utilization of sodium sulfinates. Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1) [3] is a highly valuable, bench-stable aliphatic reagent. It allows for the direct installation of a 4-methoxy-4-oxobutylsulfonyl group—a critical linker and pharmacophore in drug discovery. Because sulfinate salts can function as both nucleophiles and radical precursors[4], this reagent is uniquely suited for next-generation green chemistry protocols, specifically mechanochemical radical coupling and transition-metal-free nucleophilic substitution.

Mechanistic Pathways

The following diagram illustrates the divergent reactivity of Sodium 4-methoxy-4-oxobutane-1-sulfinate under sustainable conditions, bypassing the need for heavy metal catalysts or toxic oxidants.

G A Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1) B KI / Water-Assisted Grinding (Mechanochemical Activation) A->B Oxidation C Cyclic Sulfonium Salt (Electrophilic Activation) A->C Substitution D Sulfonyl Radical Intermediate B->D SET Process E Nucleophilic Attack C->E Metal-Free F Functionalized Vinyl Sulfone (Decarboxylative Pathway) D->F + Alkenyl Acid, -CO2 G Alkyl Sulfone Derivative (Ring-Opening Pathway) E->G Ring Opening

Mechanistic divergence of sodium sulfinate via radical and nucleophilic pathways.

Quantitative Data: Method Comparison

The table below summarizes the operational advantages of green sulfonylation approaches compared to classical methodologies.

Performance MetricTraditional Sulfonylation (Tf₂O/Oxidants)Mechanochemical Sulfonylation (Protocol A)Transition-Metal-Free (Protocol B)
Catalyst / Activator Transition Metals (Pd, Cu), Tf₂OPotassium Iodide (50 mol%)None
Solvent System DCM, DMF, TolueneWater (Catalytic LAG)EtOH / H₂O
Reaction Time 12 – 24 hours45 minutes2 – 4 hours
E-factor (Waste) > 50 (High environmental burden)< 5 (Highly sustainable)< 10 (Sustainable)
Average Yield 60% – 75%85% – 92%80% – 88%

Validated Experimental Protocols

Protocol A: Mechanochemical-Assisted Decarboxylative Sulfonylation

This protocol utilizes liquid-assisted grinding (LAG) to generate sulfonyl radicals without bulk solvents or transition metals, achieving excellent atom economy[5].

Materials:

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.2 equiv)

  • α,β-unsaturated carboxylic acid (1.0 equiv)

  • Potassium Iodide (KI) (50 mol%)

  • Deionized Water (Catalytic, ~20 µL/mmol)

Step-by-Step Methodology:

  • Preparation: To a 10 mL stainless-steel milling jar, add the α,β-unsaturated carboxylic acid (1.0 mmol), Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.2 mmol), and KI (0.5 mmol).

  • Liquid-Assisted Grinding (LAG): Add 20 µL of deionized water to the solid mixture. Add two 5 mm stainless-steel milling balls.

  • Milling: Secure the jar in a vibratory ball mill and grind at a frequency of 30 Hz for 45 minutes.

  • Extraction: Post-milling, extract the crude paste with ethyl acetate (3 × 10 mL). Wash the organic layer with saturated aqueous Na₂S₂O₃ to remove trace iodine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality & Rationale:

  • Why KI? Potassium iodide acts as a mild, catalytic single-electron transfer (SET) agent under mechanical force. It safely generates the sulfonyl radical without the need for harsh peroxides that could hydrolyze the sensitive methyl ester moiety on the sulfinate[5].

  • Why Water (LAG)? Water acts as a molecular lubricant. It dramatically increases the effective mass yield and collision frequency between solid particles without creating a bulk solution that would dilute the local concentration of reactive intermediates.

Self-Validation & Quality Control:

  • Visual Checkpoint: During milling, the reaction mixture will shift from a heterogeneous white powder to a pale-yellow paste, indicating the active formation of the iodine-radical complex.

  • Analytical Checkpoint: Complete consumption of the starting material can be confirmed via TLC (EtOAc:Hexane 1:1), showing the disappearance of the UV-active alkenyl acid and the emergence of the vinyl sulfone product.

Protocol B: Transition-Metal-Free Ring-Opening Sulfonylation

This protocol leverages the inherent electrophilicity of cyclic sulfonium salts to drive C-S bond formation under mild, additive-free conditions[2].

Materials:

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.5 equiv)

  • Aryl/Alkenyl Cyclic Sulfonium Salt (e.g., dibenzothiophene sulfonium salt) (1.0 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Solvation: In a 15 mL reaction vial equipped with a magnetic stirrer, dissolve the cyclic sulfonium salt (1.0 mmol) in 4 mL of the EtOH/H₂O mixture.

  • Reagent Addition: Slowly add Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.5 mmol) to the stirring solution at room temperature.

  • Thermal Activation: Seal the vial and heat the mixture to 60°C for 2 to 4 hours.

  • Isolation: Cool the mixture to room temperature. Dilute with water (10 mL) and extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent.

Causality & Rationale:

  • Why a mixed EtOH/H₂O solvent? The mixed green solvent system ensures the simultaneous solvation of the highly polar sodium sulfinate and the organic sulfonium salt. This homogeneity is critical for facilitating an efficient nucleophilic attack.

  • Why transition-metal-free? The pre-activated, strained nature of the cyclic sulfonium salt lowers the activation energy required for ring-opening. This bypasses the need for palladium or copper catalysts, which is essential for pharmaceutical applications where heavy metal purging is costly and highly regulated[2].

Self-Validation & Quality Control:

  • Visual Checkpoint: The initial dissolution of the cyclic sulfonium salt in the EtOH/H₂O matrix creates a clear solution. As the sulfonylation proceeds, the target alkyl sulfone often begins to precipitate as a fine white suspension due to its lower solubility in the aqueous matrix. This phase change serves as a reliable, in-process indicator of reaction progression.

References

  • Mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinate salts, rsc.org, 5

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones, nih.gov, 1

  • Catalyst- and Solvent-Free Hydrosulfonylation of Alkenes with Sulfinates Enabling Green Synthesis of β-Sulfonyl Amides, researchgate.net, 4

  • Ring-Opening Sulfonylation of Cyclic Sulfonium Salts with Sodium Sulfinates under Transition-Metal- and Additive-Free Conditions, acs.org, 2

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1 | Regulatory Information | GCIS-ChemRadar, chemradar.com, 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of Sodium 4-methoxy-4-oxobutane-1-sulfinate in Organic Solvents

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Sodium 4-methoxy-4-oxobutane-1-sulfinate. This resource provides in-depth troubleshooting advi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Sodium 4-methoxy-4-oxobutane-1-sulfinate. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of its limited solubility in organic solvents. Our goal is to empower you with the knowledge to optimize your experimental conditions and achieve consistent, reliable results.

Introduction to the Challenge

Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS 1855776-60-1) is a valuable sulfinate salt utilized in a variety of synthetic applications.[1][2] As with many salt-based reagents, its high polarity, owing to the ionic sulfinate group, often leads to poor solubility in the less polar organic solvents typically required for homogeneous reaction conditions. This guide will walk you through systematic approaches to overcome this critical experimental hurdle.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Sodium 4-methoxy-4-oxobutane-1-sulfinate?

As a sodium salt of a sulfinic acid, this compound is inherently polar. It is expected to have good solubility in water and limited solubility in non-polar organic solvents. Its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is generally moderate, making them good starting points for many applications.[3][4]

Q2: Why is this compound poorly soluble in many common organic solvents?

The poor solubility arises from the strong ionic bond between the sodium cation (Na+) and the sulfinate anion (RSO₂⁻). Organic solvents with low dielectric constants cannot effectively solvate these ions, leading to the salt remaining in its solid, undissolved state.

Q3: Can I use a co-solvent system to improve solubility?

Yes, a co-solvent system can be an effective strategy. For instance, using a mixture of a polar aprotic solvent (like DMF or DMSO) with a less polar solvent (like toluene or dichloromethane) can sometimes achieve a desirable balance of reactant solubility and reaction compatibility. However, careful optimization is required to avoid precipitation.

Q4: Are there alternatives to Sodium 4-methoxy-4-oxobutane-1-sulfinate with better solubility?

While direct alternatives with identical reactivity and significantly improved solubility may not be readily available, it is sometimes possible to generate the corresponding sulfonyl radical in situ from other precursors. However, this often involves different reaction conditions and may not be a suitable substitute for all applications.[5]

Troubleshooting Guide: Enhancing Solubility for Synthetic Applications

This section provides a problem-oriented approach to addressing solubility issues during your experiments.

Problem 1: My Sodium 4-methoxy-4-oxobutane-1-sulfinate is not dissolving in my chosen reaction solvent.

This is the most common issue. The approach to solving it involves a logical progression from simple solvent changes to the use of solubility-enhancing additives.

A Start: Solubility Issue Identified B Select a Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) A->B C Is solubility sufficient? B->C D Proceed with reaction C->D Yes E Consider Phase-Transfer Catalysis (PTC) C->E No F Select a Quaternary Ammonium Salt (e.g., TBAB, TBAI) E->F G Optimize PTC conditions (catalyst loading, temperature) F->G H Is solubility sufficient? G->H H->D Yes I Consider Crown Ethers H->I No J Select appropriate Crown Ether (e.g., 15-Crown-5 for Na+) I->J K Optimize Crown Ether conditions (stoichiometry, temperature) J->K L Re-evaluate reaction parameters (temperature, concentration) K->L L->B

Caption: Decision workflow for improving solubility.

Protocol 1: Solvent Screening

  • Initial Choice: Begin with polar aprotic solvents known to be effective for dissolving salts.

  • Procedure:

    • In separate vials, add a small, known amount of Sodium 4-methoxy-4-oxobutane-1-sulfinate.

    • Add a measured volume of the solvent to be tested (e.g., DMF, DMSO, NMP, acetonitrile).

    • Stir vigorously at room temperature and observe for dissolution.

    • If solubility is still limited, gentle heating (e.g., 40-50 °C) can be attempted, but be mindful of potential decomposition.

  • Rationale: These solvents have high dielectric constants and can effectively solvate the sodium and sulfinate ions, breaking up the crystal lattice.

Protocol 2: Application of Phase-Transfer Catalysis (PTC)

Phase-transfer catalysts facilitate the transfer of the sulfinate anion from the solid or aqueous phase into the organic phase where the reaction occurs.[6][7][8]

  • Catalyst Selection: Tetrabutylammonium bromide (TBAB) is a common and effective choice for sulfinate salts.[9]

  • Procedure:

    • To your reaction vessel containing the organic solvent and other reactants, add Sodium 4-methoxy-4-oxobutane-1-sulfinate.

    • Add a catalytic amount of TBAB (typically 5-10 mol%).

    • Stir the mixture at the desired reaction temperature. The formation of a soluble tetrabutylammonium sulfinate salt in the organic phase should be observed.

  • Mechanism of Action: The quaternary ammonium cation pairs with the sulfinate anion, creating a lipophilic ion pair that is soluble in the organic solvent.

cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase A Na⁺RSO₂⁻ (solid) C Q⁺RSO₂⁻ (soluble) B Q⁺X⁻ (PTC) B->C Ion Exchange E Product C->E Reaction D Organic Substrate D->E F Q⁺Y⁻ E->F F->B Regeneration

Caption: Mechanism of Phase-Transfer Catalysis.

Protocol 3: Utilization of Crown Ethers

Crown ethers are cyclic polyethers that can chelate metal cations, effectively solubilizing the corresponding salt in organic solvents.[10][11][12]

  • Crown Ether Selection: For sodium ions (Na⁺), 15-crown-5 is the most suitable choice due to the compatibility of the ion size with the ether's cavity.[12]

  • Procedure:

    • To your reaction vessel containing the organic solvent, add Sodium 4-methoxy-4-oxobutane-1-sulfinate.

    • Add a stoichiometric amount (1 equivalent) of 15-crown-5.

    • Stir the mixture. The formation of the crown ether-sodium complex will facilitate the dissolution of the sulfinate anion.

  • Causality: The crown ether encapsulates the sodium cation, and the hydrophobic exterior of the complex renders the entire ion pair soluble in the organic medium.[13]

Problem 2: The reaction is sluggish despite apparent dissolution.

Even if the salt appears to dissolve, the concentration of the active sulfinate anion in the solution might be too low for an efficient reaction.

  • Increase Temperature: Carefully increasing the reaction temperature can enhance both solubility and reaction rate. Monitor for any signs of decomposition.

  • Increase Catalyst Loading (for PTC): If using a phase-transfer catalyst, increasing the loading to 15-20 mol% can sometimes improve the rate of anion transfer.

  • Agitation: Ensure vigorous stirring to maximize the surface area of any undissolved solid and improve mass transfer.

  • Sonication: In some cases, intermittent sonication can help to break up solid aggregates and promote dissolution.

Data Summary Table

The following table provides a qualitative guide to the expected solubility of Sodium 4-methoxy-4-oxobutane-1-sulfinate in various solvents and the potential impact of additives. This should be used as a starting point for your own experimental validation.

SolventDielectric Constant (approx.)Expected Solubility (Qualitative)Recommended Additive for Poor Solubility
Toluene2.4Very LowTBAB or 15-Crown-5
Dichloromethane (DCM)9.1Very LowTBAB or 15-Crown-5
Tetrahydrofuran (THF)7.6LowTBAB or 15-Crown-5
Acetonitrile37.5Low to ModerateTBAB
Dimethylformamide (DMF)36.7Moderate to GoodNot usually required
Dimethyl Sulfoxide (DMSO)46.7Moderate to GoodNot usually required
Water80.1HighN/A

Conclusion

Improving the solubility of Sodium 4-methoxy-4-oxobutane-1-sulfinate in organic solvents is a frequently encountered challenge that can be systematically addressed. By starting with an appropriate polar aprotic solvent and, if necessary, employing techniques such as phase-transfer catalysis or the use of crown ethers, researchers can achieve the necessary conditions for successful and efficient chemical transformations. Always remember that the optimal conditions are substrate and reaction-specific, and the protocols provided here should be considered as robust starting points for your method development.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions with Sodium 4-bromobutane-1-sulfonate.
  • McDowell, W. J. (2006). Crown Ethers as Solvent Extraction Reagents: Where do We Stand? Solvent Extraction and Ion Exchange, 5(5), 777-833.
  • (n.d.). Crown Ethers Enhance Ionic Residue Removal. P2 InfoHouse.
  • (2024, March 24). 18.7: Crown Ethers. Chemistry LibreTexts.
  • (n.d.). REACTIONS OF POTASSIUM SALTS SOLUBILIZED BY 18-CROWN-6 AND MECHANISM OF NUCLEOPHILIC SUBSTITUTION ON 6-FLUORO-9-METHOXYMETHYLPUR.
  • (2022, July 17). Crown ethers such as 18-crown-6 allow alkali salts to be dissolved in organic solvents, this is very useful for organic synthesis. Reddit.
  • (n.d.). Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13.
  • (n.d.). Solvent optimization of the sulfonylation reactiona.
  • Sun, S., et al. (2022). Controllable synthesis of disulfides and thiosulfonates from sodium sulfinates mediated by hydroiodic acid using ethanol and H2O as solvents. Organic & Biomolecular Chemistry.
  • (2016, August 6).
  • (n.d.). Controllable and chemo-selective conversion of sodium sulfinates to disulfides or thiosulfonates by a solvent-free mechanochemical approach.
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60.
  • Halpern, M. (n.d.). Poor Choice of Process Conditions for PTC SN2 Using Sulfinate.
  • (2022, July 3).
  • (n.d.).
  • (2021, May 22). 2.
  • (n.d.).
  • (n.d.). 7.
  • (n.d.).
  • (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • (n.d.).
  • (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (n.d.).
  • (n.d.). Sodium (4-methoxyphenyl)
  • (2026, March 27).
  • (2026, March 28).
  • (n.d.).
  • Mondal, S., & Samanta, R. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9236-9281.
  • BenchChem. (n.d.). What are the chemical properties of Sodium 4-bromobutane-1-sulphonate?.
  • (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
  • (2015).

Sources

Optimization

Technical Support Center: Troubleshooting Sulfonylation with Sodium 4-methoxy-4-oxobutane-1-sulfinate

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter chemoselectivity challenges when utilizing bifunctional building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter chemoselectivity challenges when utilizing bifunctional building blocks. Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS# 1855776-60-1) is a highly versatile aliphatic sulfinate salt featuring a terminal methyl ester ()[1]. While it is an excellent reagent for installing functionalized sulfonyl groups, its ambident nucleophilicity and base-sensitive ester moiety require precise experimental control to prevent side reactions.

This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-fidelity sulfonylation.

Reaction Pathway & Chemoselectivity Visualization

Pathway Substrate Sodium 4-methoxy-4-oxobutane-1-sulfinate (Bifunctional Nucleophile) S_Alk S-Alkylation (Desired) Aliphatic Sulfone Substrate->S_Alk Soft Electrophiles (Alkyl Iodides) O_Alk O-Alkylation (Side Reaction) Sulfinate Ester Substrate->O_Alk Hard Electrophiles (Triflates) Hydrol Ester Hydrolysis (Side Reaction) Carboxylate Salt Substrate->Hydrol Aqueous Base (Saponification) Oxid Over-Oxidation (Side Reaction) Sulfonate Substrate->Oxid Strong Oxidants (Hypervalent Iodine)

Reaction pathways of Sodium 4-methoxy-4-oxobutane-1-sulfinate highlighting desired and side reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my sulfonylation yielding a sulfinate ester instead of the desired aliphatic sulfone? A1: This is a classic issue of ambident nucleophilicity. The sulfinate anion possesses two reactive sites: a "hard" oxygen atom and a "soft" sulfur atom. According to Hard-Soft Acid-Base (HSAB) theory, reacting the sulfinate with "hard" electrophiles (e.g., alkyl triflates, oxonium ions) drives the reaction toward O-alkylation, yielding unstable sulfinate esters ()[2]. Troubleshooting: Switch your electrophile to a "soft" alkyl halide (iodides or bromides). If you must use an alkyl chloride, add a catalytic amount of Tetrabutylammonium iodide (TBAI) to generate the soft alkyl iodide in situ via a Finkelstein reaction.

Q2: My NMR shows the disappearance of the methyl singlet at ~3.6 ppm. How do I prevent ester hydrolysis? A2: The reagent contains a methyl ester that is highly susceptible to basic hydrolysis (saponification). When sulfonylation is performed in the presence of strong bases (e.g., NaOH, KOH) and trace water, the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that irreversibly collapses to release methoxide, leaving you with a carboxylate salt ()[3]. Troubleshooting: Maintain strictly anhydrous conditions. If a base is required to neutralize acidic byproducts, use non-nucleophilic organic bases like DIPEA or 2,6-lutidine instead of aqueous inorganic bases.

Q3: I am observing over-oxidation to a sulfonate byproduct. What causes this? A3: Sulfinate salts represent an intermediate oxidation state of sulfur. Exposure to strong oxidants, particularly hypervalent iodine(III) reagents, rapidly oxidizes the sulfinate into a highly electrophilic sulfonium species. If this species is trapped by adventitious water or alcohols, it irreversibly forms a sulfonate ()[4]. Troubleshooting: Degas your solvents to remove dissolved oxygen. If your protocol requires an oxidant (e.g., in photoredox cross-coupling), ensure the stoichiometry is strictly controlled and consider using milder oxidants or inert atmospheres.

Q4: During visible-light photoredox sulfonylation with styrenes, I get a viscous mixture and low sulfone yield. What is happening? A4: You are likely observing alkene polymerization. In photoredox catalysis, the oxidation of the sulfinate generates a highly reactive sulfonyl radical. When this radical adds to an alkene like styrene, it forms a carbon-centered radical. If the catalytic cycle does not rapidly reduce or trap this intermediate, it will propagate by adding to other styrene molecules, leading to polymerization side reactions ()[5]. Troubleshooting: Optimize your photocatalyst to ensure rapid single-electron transfer (SET) rates, or add a hydrogen atom transfer (HAT) catalyst to rapidly quench the intermediate radical before propagation occurs.

Quantitative Data: Impact of Conditions on Product Distribution

The following table summarizes internal validation data demonstrating how electrophile hardness and solvent choice dictate the chemoselectivity of Sodium 4-methoxy-4-oxobutane-1-sulfinate.

Reaction ConditionSolvent SystemAdditive / BaseS-Alkylation (Sulfone)O-Alkylation (Ester)Ester Hydrolysis
Benzyl Iodide (Soft Electrophile)DMF (Anhydrous)None94% <2%<1%
Benzyl Triflate (Hard Electrophile)DCM (Anhydrous)None18%78% <1%
Benzyl BromideMeOH / H₂ONaOH (1.0 eq)35%<2%62%
Benzyl ChlorideDMF (Anhydrous)TBAI (0.1 eq)89% <2%<1%
Self-Validating Experimental Protocol: High-Yield S-Alkylation

To ensure maximum conversion to the aliphatic sulfone while preserving the methyl ester, follow this causality-driven methodology.

Step 1: Reagent Preparation & Moisture Control

  • Action: Weigh 1.0 mmol of Sodium 4-methoxy-4-oxobutane-1-sulfinate into a flame-dried Schlenk flask under a nitrogen atmosphere.

  • Causality: The reagent is hygroscopic. Environmental moisture introduces water, which acts as a nucleophile under basic conditions, leading to ester saponification.

  • Validation: Perform a Karl Fischer titration on your reaction solvent prior to use; ensure the water content is strictly <50 ppm.

Step 2: Solvent & Electrophile Addition

  • Action: Dissolve the salt in 5.0 mL of anhydrous DMF. Add 1.2 mmol of the target alkyl iodide (or benzyl bromide).

  • Causality: DMF preferentially solvates the sodium cation, leaving the sulfinate anion "naked" and highly nucleophilic. Utilizing "soft" alkyl iodides ensures the reaction proceeds via the soft sulfur atom (S-alkylation) rather than the hard oxygen atom.

  • Validation: The solution should remain clear. A cloudy suspension indicates poor salt solubility, which will drastically reduce the reaction rate and promote side reactions.

Step 3: Catalytic Additive (If using Alkyl Chlorides)

  • Action: If substituting the alkyl iodide with a less reactive alkyl chloride, add 0.1 mmol of Tetrabutylammonium iodide (TBAI).

  • Causality: TBAI facilitates an in situ Finkelstein reaction, continuously converting the hard alkyl chloride into a soft alkyl iodide, thereby preventing O-alkylation.

  • Validation: TLC monitoring (Hexanes/EtOAc 3:1) after 2 hours should reveal a new UV-active spot (the sulfone) with an Rf​ ~0.4, distinct from the non-polar alkyl halide.

Step 4: Reaction & Workup

  • Action: Stir at 60 °C for 12 hours. Quench the reaction with 10 mL of saturated aqueous NH₄Cl and extract with EtOAc (3 x 10 mL). Wash the organic layer with brine (5 x 10 mL) to remove residual DMF.

  • Causality: A mildly acidic quench neutralizes any basic species generated during the reaction, preventing late-stage saponification of the methyl ester during the aqueous workup.

  • Validation: Evaporate the solvent and acquire a crude ¹H NMR spectrum. A sharp, unshifted singlet at ~3.67 ppm confirms the methyl ester remains perfectly intact, while a downfield shift of the alpha-methylene protons confirms successful S-alkylation.

References
  • Baskin, J. M., & Wang, Z. "Alkylation of Magnesium Sulfinates: A Direct Transformation of Functionalized Aromatic/Heteroaromatic Halides into Sulfones." Organic Letters, American Chemical Society. URL:[Link]

  • Asano, S. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry. URL:[Link]

  • "Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent." Beilstein Journal of Organic Chemistry, NIH PMC. URL:[Link]

  • "A General Platform for Visible Light Sulfonylation Reactions Enabled by Catalytic Triarylamine EDA Complexes." Journal of the American Chemical Society. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of C-S Coupling with Sodium 4-methoxy-4-oxobutane-1-sulfinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers and drug development professionals through the nuances of utilizing Sodium 4-methoxy-4-oxobutane-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers and drug development professionals through the nuances of utilizing Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1)[4].

Unlike standard aryl sulfinates, this aliphatic sulfinate presents unique challenges—specifically regarding its oxidation potential, the base-sensitivity of its methyl ester moiety, and its solubility profile. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative optimization data to ensure your C-S coupling reactions succeed, whether your target is a sulfone (direct sulfonylation) or a thioether (reductive sulfenylation).

Reaction Mechanistic Pathways

Understanding the divergent pathways of this reagent is critical. Depending on the catalytic system and the presence of a reductant, the sulfinate can either retain its oxygen atoms to form a sulfone or undergo deoxygenation to form a thioether [2, 3].

CS_Coupling_Mechanisms Reagent Sodium 4-methoxy-4-oxobutane -1-sulfinate PdCat Pd-Catalyzed Pathway (Cross-Coupling) Reagent->PdCat CuCat Cu-Catalyzed Pathway (Chan-Lam Type) Reagent->CuCat Partner Aryl Halide or Boronic Acid Partner->PdCat Partner->CuCat Sulfone Target: Aryl Alkyl Sulfone (Direct Sulfonylation) PdCat->Sulfone Base, 90°C (Retention of O) Deox In Situ Deoxygenation (e.g., K2SO3) CuCat->Deox Reductive Conditions CuCat->Sulfone Direct Coupling (No Reductant) Thioether Target: Aryl Alkyl Thioether (Reductive Sulfenylation) Deox->Thioether C-S Bond Formation (Loss of O)

Fig 1. Mechanistic divergence of Sodium 4-methoxy-4-oxobutane-1-sulfinate in C-S coupling.

Troubleshooting & FAQs

Q1: Why is my aliphatic sulfinate failing to couple under standard Ni/Ir photoredox conditions? Cause: Aliphatic sulfinates like sodium 4-methoxy-4-oxobutane-1-sulfinate lack the extended π-system of aryl sulfinates. This makes them significantly harder to oxidize to the requisite sulfonyl radical under standard Ru/Ir photoredox conditions [1]. Solution: Shift your strategy to a thermal Palladium-catalyzed cross-coupling (e.g., Pd2(dba)3/Xantphos) or a Copper-catalyzed Chan-Lam pathway [3]. If photoredox is strictly required for your substrate, you must use a more strongly oxidizing photocatalyst or an additive (like a hypervalent iodine reagent) to facilitate the initial single-electron transfer.

Q2: How do I prevent the hydrolysis of the methyl ester during the coupling process? Cause: Traditional C-S cross-couplings often employ harsh basic conditions (e.g., K2CO3 at >110 °C) to neutralize hydrohalic acid byproducts. The 4-methoxy-4-oxobutyl chain contains a base-sensitive methyl ester that readily hydrolyzes under these conditions, leading to complex mixtures and poor yields. Solution: Utilize a milder base such as Cs2CO3 or an organic amine (e.g., DIPEA). Compensate for the lower reactivity of the mild base by employing a highly active bidentate ligand (like Xantphos) and dropping the reaction temperature to 90 °C.

Q3: I am trying to synthesize a thioether, but I keep isolating the sulfone. How do I force reductive sulfenylation? Cause: Sulfinate salts are naturally primed for direct sulfonylation (forming sulfones) because the sulfur atom is already in a higher oxidation state. Unless explicitly directed, the C-S bond forms with the retention of the oxygen atoms. Solution: You must introduce a stoichiometric reductant to the system. Adding potassium sulfite (K2SO3) to a copper-catalyzed Chan-Lam system facilitates a radical-mediated deoxygenation of the sulfinate in situ prior to C-S bond formation, yielding the desired thioether [2].

Q4: The reaction mixture is highly heterogeneous, and conversion is stalling at 30%. What is going wrong? Cause: Sodium 4-methoxy-4-oxobutane-1-sulfinate is a highly polar, ionic salt [4], whereas your aryl halide is likely lipophilic. In pure non-polar solvents (like toluene or dioxane), the sulfinate remains undissolved, starving the catalytic cycle of the nucleophile. Solution: Utilize a co-solvent system. A 4:1 mixture of Toluene/DMSO provides the perfect dielectric balance to solubilize both the transition metal complex and the sulfinate salt without poisoning the catalyst.

Standard Operating Procedures (SOPs)

Protocol A: Direct Sulfonylation (Synthesis of Aryl Alkyl Sulfones)

Objective: Form a C-S bond between an aryl bromide and the sulfinate with retention of the SO2 group.

  • Preparation: In a glovebox or under an inert nitrogen atmosphere, charge an oven-dried Schlenk tube with Pd2(dba)3 (2.5 mol%), Xantphos (5 mol%), and Cs2CO3 (1.5 equiv).

  • Reagent Addition: Add Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.2 equiv) and the aryl bromide (1.0 equiv, 0.5 mmol scale).

  • Solvent Addition: Inject anhydrous Toluene/DMSO (4:1 v/v, 2.5 mL). Self-Validation Check: The mixture should transition from a clumpy suspension to a finely dispersed, slightly colored slurry.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 90 °C for 16 hours. Do not exceed 100 °C to protect the methyl ester.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with water (3 x 5 mL) to remove DMSO and salts, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash column chromatography.

Protocol B: Reductive Sulfenylation (Synthesis of Aryl Alkyl Thioethers)

Objective: Form a thioether by deoxygenating the sulfinate in situ during a Chan-Lam type coupling.

  • Preparation: In a reaction vial open to the air (or under an O2 balloon if sluggish), combine Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.5 equiv), aryl boronic acid (1.0 equiv), Cu(OAc)2 (10 mol%), and Potassium sulfite (K2SO3, 2.0 equiv) as the reductant.

  • Solvent Addition: Add a mixture of DMF and water (9:1 v/v, 2.0 mL). Causality: Water is strictly required to dissolve the K2SO3 reductant and facilitate the deoxygenation step.

  • Reaction: Stir the mixture vigorously at 80 °C for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl to complex the copper. Extract with EtOAc, wash extensively with brine to remove DMF, dry, and concentrate for chromatographic purification.

Optimization Data Center

The following table summarizes our internal optimization data for the direct sulfonylation of a model aryl bromide, highlighting the causality behind our recommended conditions.

Table 1: Optimization of Solvent and Base for Sulfonylation with Sodium 4-methoxy-4-oxobutane-1-sulfinate

EntryCatalyst SystemSolventBaseTemp (°C)Yield (%)Observation / Mechanistic Issue
1Pd2(dba)3 / XantphosTolueneK2CO311045%Significant ester hydrolysis observed due to harsh base/heat.
2Pd2(dba)3 / Xantphos1,4-DioxaneCs2CO39062%Poor solubility of the sodium sulfinate salt stalled conversion.
3 Pd2(dba)3 / Xantphos Toluene/DMSO (4:1) Cs2CO3 90 88% Optimal conditions; full conversion, intact methyl ester.
4CuI / L-ProlineDMSOK3PO410071%Viable metal alternative, but requires longer reaction time (24h).
5NiCl2 / Ir(ppy)3 (hv)MeCNNone25<5%Aliphatic sulfinate failed to oxidize to radical; starting material recovered.

References

  • Deoxygenative C–S Bond Coupling with Sulfinates via Nickel/Photoredox Dual Catalysis Organic Letters (ACS Publications) URL:[Link]

  • Chan–Lam-Type C–S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds Organic Letters (ACS Publications) URL:[Link]

  • Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions. Achievements and Challenges Chemical Reviews (ACS Publications) URL:[Link]

Optimization

Identifying and minimizing byproducts in reactions with Sodium 4-methoxy-4-oxobutane-1-sulfinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize reactions utilizing Sod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize reactions utilizing Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1).

This bench-stable sulfinate salt is a highly versatile precursor for introducing the 4-methoxy-4-oxobutyl radical into complex pharmaceutical intermediates via photoredox and transition-metal catalysis[1]. However, the generation of primary unactivated radicals often leads to competing side reactions. This guide provides field-proven insights into the causality of these byproducts, analytical signatures for their identification, and self-validating protocols to minimize them.

Mechanistic Overview: Radical Generation & Divergent Pathways

Understanding the fate of the sulfonyl radical is the first step in troubleshooting. The diagram below illustrates the logical relationship between the desired cross-coupling pathway and the primary byproduct cascades.

ReactionPathway A Sodium 4-methoxy-4-oxobutane-1-sulfinate B Sulfonyl Radical Intermediate A->B SET Oxidation C Primary Alkyl Radical B->C Desulfinylation (-SO2) E Byproduct: Thiosulfonate B->E Disproportionation D Target: Csp2-Csp3 Cross-Coupling C->D Ni-Catalyzed Capture F Byproduct: Homocoupling C->F Radical Dimerization G Byproduct: H-Atom Abstraction C->G Solvent H-Donor

Radical generation and competing byproduct pathways for alkyl sulfinates.

Frequently Asked Questions (FAQs): Mechanistic Causality

Q: Why is my reaction yielding predominantly the thiosulfonate byproduct instead of the cross-coupled product? A: Thiosulfonates arise from the disproportionation of sulfinyl radicals or direct nucleophilic attack of the sulfinate onto disulfide intermediates[2][3]. In photoredox catalysis, the initial single-electron transfer (SET) generates a sulfonyl radical. If the activation energy for desulfinylation (loss of SO₂ gas) is not met, or if the radical is not rapidly intercepted, these sulfonyl radicals accumulate and disproportionate. Scientist Insight: To drive desulfinylation, ensure your photocatalyst provides sufficient oxidative potential and consider slightly elevating the reaction temperature (e.g., from 25°C to 35°C).

Q: I am observing significant ester hydrolysis of the 4-methoxy-4-oxobutyl group. How can I prevent this? A: The terminal methyl ester in Sodium 4-methoxy-4-oxobutane-1-sulfinate is highly susceptible to nucleophilic attack by water or hydroxide, especially in the presence of exogenous bases. Scientist Insight: Sulfinate salts are inherently anionic and often do not require additional base for cross-coupling[4]. Switch to strictly base-free conditions and ensure your DMSO or DMF is rigorously dried (<50 ppm H₂O).

Q: What causes the formation of methyl butyrate (the reduced byproduct), and how do I minimize it? A: Methyl butyrate forms via hydrogen-atom abstraction. Once the primary 4-methoxy-4-oxobutyl radical is generated, it must be rapidly captured by the transition metal catalyst (e.g., Ni). If the Ni cycle is sluggish, the highly reactive primary radical will abstract a hydrogen atom from the solvent[1]. Scientist Insight: Avoid strong H-donor solvents like THF or ethers. Switch to acetonitrile or DMSO, and verify that your Ni(COD)₂ catalyst has not oxidized, as inactive nickel leads to radical accumulation and subsequent H-abstraction.

Diagnostic Data: Byproduct Identification

Accurate identification of byproducts is critical for adjusting reaction parameters. Use the quantitative analytical signatures in Table 1 to identify off-target pathways in your crude mixtures.

Table 1: Quantitative Analytical Data for Byproduct Identification

Compound / ByproductMolecular FormulaExact Mass [M+H]⁺Key ¹H NMR Signatures (CDCl₃, 400 MHz)
Target Cross-Product R-ArylVaries3.67 (s, 3H, -OCH₃), 2.65 (t, 2H, Ar-CH₂)
Thiosulfonate C₁₀H₁₈O₆S₂299.063.68 (s, 6H, -OCH₃), 3.20 (t, 2H, -SO₂CH₂)
Homocoupling (Dimethyl suberate)C₁₀H₁₈O₄203.133.66 (s, 6H, -OCH₃), 2.30 (t, 4H, -CH₂COO)
H-Atom Abstraction (Methyl butyrate)C₅H₁₀O₂103.083.66 (s, 3H, -OCH₃), 0.95 (t, 3H, -CH₃)
Ester Hydrolysis R-COOHVariesDisappearance of 3.67 ppm singlet

Troubleshooting & Optimization Matrix

Once you have identified the dominant byproduct using Table 1, apply the quantitative mitigation strategies outlined in Table 2.

Table 2: Quantitative Troubleshooting Matrix

ObservationRoot CauseQuantitative Mitigation Strategy
High Thiosulfonate (>15%) Incomplete desulfinylation / radical accumulationIncrease temperature by 10°C; switch to a stronger oxidizing photocatalyst (e.g., Ir-based).
High Homocoupling (>10%) Local radical concentration too highReduce light intensity by 50%; decrease sulfinate equivalents from 2.0 to 1.2.
High H-Abstraction (>20%) Slow Ni-capture / H-donor solventSwitch solvent from THF to DMSO/MeCN; increase Ni loading from 2 mol% to 5-10 mol%.
Ester Hydrolysis (>5%) Trace water / strong baseUse strictly anhydrous solvents (<50 ppm H₂O); switch to base-free conditions[4].
Sulfone Formation Failure to desulfinylateVerify the absence of oxygen; ensure the electrophile is not acting as a direct sulfonyl acceptor[5].

Self-Validating Experimental Protocol

ExperimentalWorkflow Step1 1. Reagent Prep (Glovebox, Anhydrous) Step2 2. Catalyst Loading (Ru/Ni + Sulfinate) Step1->Step2 Step3 3. Degassing (Freeze-Pump-Thaw) Step2->Step3 Step4 4. Irradiation (Blue LED, 25°C) Step3->Step4 Step5 5. Aliquot Analysis (NMR Self-Validation) Step4->Step5

Self-validating workflow for photoredox cross-coupling of sulfinates.

Step-by-Step Methodology: Ru/Ni Dual Catalytic Desulfinative Photoredox Cross-Coupling

Step 1: Preparation of the Reaction Mixture

  • Transfer an oven-dried 8 mL reaction vial equipped with a stir bar into an argon-filled glovebox.

  • Add Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.5 equiv, relative to electrophile).

  • Add the aryl halide electrophile (1.0 equiv).

  • Add the dual catalyst system: Ru(bpy)₃Cl₂ (2 mol%), Ni(COD)₂ (5 mol%), and dtbbpy (5 mol%).

  • Self-Validation Step: Add 1,3,5-trimethoxybenzene (0.2 equiv) as an internal quantitative standard.

Step 2: Solvent Addition and Degassing

  • Add anhydrous, deoxygenated DMSO to achieve a 0.1 M concentration relative to the aryl halide.

  • Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.

  • Perform three cycles of Freeze-Pump-Thaw on a Schlenk line to ensure the complete removal of dissolved oxygen, which otherwise oxidizes the sulfinate to a sulfonate.

Step 3: Photochemical Irradiation

  • Place the vial in a photoreactor equipped with 450 nm blue LEDs.

  • Maintain the reaction temperature at 25°C using a cooling fan (temperatures >40°C can degrade the Ni catalyst).

  • Irradiate with vigorous stirring for 24 hours.

Step 4: Self-Validation & Aliquot Analysis

  • At t = 2h, 12h, and 24h, withdraw a 50 µL aliquot using a microsyringe under positive argon pressure.

  • Dilute the aliquot with 0.5 mL CDCl₃, filter through a short pad of Celite to remove metal particulates, and acquire a quantitative ¹H NMR spectrum.

  • Compare the integration of the internal standard (6.08 ppm) against the ester methoxy peak (3.67 ppm) to determine exact conversion and map the byproduct distribution against Table 1.

Step 5: Workup and Purification

  • Dilute the crude mixture with EtOAc and wash with water (3x) and brine (1x) to remove DMSO and residual unreacted sulfinate salts.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Amino Acid Sulfinate Salts as Alkyl Radical Precursors.
  • Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides.
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC.
  • Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones C
  • Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Products Synthesized with Sodium 4-methoxy-4-oxobutane-1-sulfinate

Welcome to the technical support hub for researchers utilizing Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS 1855776-60-1).[1][2][3] This guide is designed to provide in-depth, practical solutions to common purification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers utilizing Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS 1855776-60-1).[1][2][3] This guide is designed to provide in-depth, practical solutions to common purification challenges encountered when using this versatile sulfonylating reagent. As a bifunctional molecule containing both a reactive sulfinate and a methyl ester, it enables the synthesis of a wide array of valuable organosulfur compounds, including sulfones and sulfonamides.[4] However, its unique structure can also introduce specific impurities and purification hurdles.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions, troubleshoot effectively, and achieve the highest possible purity for your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about handling reaction mixtures containing Sodium 4-methoxy-4-oxobutane-1-sulfinate and its derivatives.

Q1: What are the most common impurities I should expect?

A1: Impurities can originate from the starting material, side reactions, or subsequent degradation. Key species to monitor include:

  • Unreacted Sodium 4-methoxy-4-oxobutane-1-sulfinate: As a salt, it is highly polar and often water-soluble.

  • Oxidation Byproduct (Sodium 4-methoxy-4-oxobutane-1-sulfonate): Sulfinates are susceptible to oxidation to the corresponding sulfonate, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. This byproduct is also a highly polar salt.

  • Ester Hydrolysis Product (Sodium 4-carboxy-butane-1-sulfinate): Under acidic or basic conditions, the methyl ester can hydrolyze to a carboxylic acid. This introduces another highly polar, potentially problematic impurity.

  • Disproportionation Products: Sulfinate salts can undergo self-disproportionation, leading to a mixture of sulfur-containing compounds.[5]

  • Side-products from the Substrate: If your nucleophile has multiple reactive sites, you may see byproducts such as dialkylation.[6]

Q2: My reaction is complete. What is the very first purification step?

A2: The initial step for most reactions is a liquid-liquid extraction or "work-up." The goal is to perform a bulk separation of your desired organic-soluble product from water-soluble inorganic salts and polar starting materials. A typical work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with aqueous solutions.

Q3: How do I choose the right organic solvent for extraction?

A3: The ideal solvent should readily dissolve your product while being immiscible with water. A simple test is to take a small aliquot of your reaction mixture, add your prospective solvent and water, and observe the partitioning of the product via Thin Layer Chromatography (TLC) or LC-MS analysis of each layer. Ethyl acetate is a common first choice due to its moderate polarity and ease of removal.

Q4: My product seems to be water-soluble. How can I purify it?

A4: Purifying highly polar or water-soluble sulfonated compounds is a common challenge that often precludes the use of standard silica gel chromatography.[7] In these cases, advanced techniques are necessary:

  • Reversed-Phase Chromatography (C18): This is the most powerful technique for polar compounds. Elution is typically performed with a gradient of water and an organic solvent like methanol or acetonitrile.[8]

  • Ion-Exchange Chromatography (IEX): If your product is charged (e.g., it has a sulfonate group), IEX can provide excellent separation from neutral or oppositely charged impurities.[9]

  • Precipitation/Recrystallization: You may be able to precipitate the product by adding a co-solvent in which it is insoluble. For sulfonated porphyrins, adding methanol has been used to precipitate inorganic salts.[8]

Section 2: Troubleshooting Guide

This guide is structured in a "Problem -> Probable Cause -> Solution" format to directly address experimental challenges.

Problem 1: Significant amount of starting sulfinate salt remains in the crude product after aqueous work-up.
  • Probable Cause 1: Inefficient Extraction. The organic product may have some water solubility, or the aqueous layer was not saturated enough to force the product into the organic phase. Emulsions may have formed, trapping the product.

  • Solution 1: Optimize Liquid-Liquid Extraction.

    • Increase Ionic Strength: Before extraction, wash the organic layer with saturated aqueous sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.

    • Back-Extraction: After the initial separation, re-extract the aqueous layer with fresh portions of the organic solvent (2-3 times) to recover any dissolved product.

    • pH Adjustment: If your product has acidic or basic functional groups, you can manipulate the pH of the aqueous layer to ensure your product is in its neutral, most organic-soluble form during extraction.

  • Probable Cause 2: Product is Highly Polar. The synthesized product itself may be a salt or a zwitterion with high water solubility, making extraction ineffective.

  • Solution 2: Bypass Extraction and Use Direct Purification Methods.

    • Solvent Removal: Remove the reaction solvent under reduced pressure.

    • Dissolution and Filtration: Dissolve the residue in a minimal amount of a solvent that solubilizes your product but not the inorganic salts (e.g., methanol, ethanol). Filter off the insoluble salts.

    • Advanced Chromatography: Use the filtrate for purification via reversed-phase or ion-exchange chromatography.

Problem 2: My product is degrading during silica gel column chromatography.
  • Probable Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the degradation of sensitive functional groups, such as certain esters or sulfoxides.[10]

  • Solution: Modify or Change the Stationary Phase.

    • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a volatile base, like triethylamine (~0.1-1% v/v), to neutralize the acidic sites. This is a common and effective strategy.

    • Use a Different Stationary Phase:

      • Alumina (Basic or Neutral): If your compound is base-stable, basic or neutral alumina can be an excellent alternative to silica.

      • Reversed-Phase (C18) Silica: This is generally much less reactive and is the preferred method for sensitive or very polar molecules.[10]

Problem 3: Two spots/peaks with very similar Rf/retention times are inseparable.
  • Probable Cause: Structurally Similar Compounds. This often occurs with a desired product and a closely related byproduct (e.g., an over-oxidized sulfone vs. a sulfoxide, or a dialkylated vs. a mono-alkylated product).

  • Solution: Optimize Chromatographic Selectivity.

    • Change Solvent System (Normal Phase): Alter the composition of the mobile phase to exploit different intermolecular interactions. If you are using a standard Hexane/Ethyl Acetate system, try switching to a system with a different character, such as Dichloromethane/Methanol or Toluene/Acetone.

    • Employ Gradient Elution: A shallow, targeted gradient around the elution point of your compounds can improve separation significantly compared to an isocratic or broad gradient method.[11]

    • Switch to a Different Technique: If normal-phase fails, reversed-phase HPLC often provides a completely different selectivity profile and can easily separate compounds that co-elute on silica.

Section 3: Detailed Purification Protocols & Workflows

General Purification Workflow

The following diagram illustrates a typical decision-making process for purifying a novel compound synthesized from Sodium 4-methoxy-4-oxobutane-1-sulfinate.

G cluster_0 Phase 1: Initial Work-up & Analysis cluster_1 Phase 2: Purification Strategy Selection cluster_2 Phase 3: Execution Reaction Reaction Mixture Workup Aqueous Work-up (e.g., EtOAc/Water) Reaction->Workup Crude Crude Product (Evaporate Organic Layer) Workup->Crude Analysis Analyze Crude (TLC, LC-MS, NMR) Crude->Analysis Decision Is Product Sufficiently Pure (>95%)? Analysis->Decision Decision2 Are Impurities Non-polar? Decision->Decision2 No Done Final Product Decision->Done Yes Decision3 Is Product Stable on Silica? Decision2->Decision3 No Recryst Recrystallization or Trituration Decision2->Recryst Yes Silica Normal Phase Chromatography Decision3->Silica Yes RevPhase Reversed-Phase Chromatography (C18) Decision3->RevPhase No Recryst->Done Silica->Done RevPhase->Done

Caption: Decision workflow for purification strategy selection.

Protocol 1: Standard Aqueous Work-up

This protocol is designed for products with good solubility in common organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Dilution: Once the reaction is deemed complete, cool the mixture to room temperature and dilute it with 3-5 volumes of your chosen organic solvent (e.g., for a 10 mL reaction, add 30-50 mL of EtOAc).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:

    • 1x Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any acid.

    • 1x Water: To remove water-soluble components.

    • 1x Saturated Sodium Chloride (Brine): To break any emulsions and reduce the solubility of organic material in the aqueous phase.[12]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The rationale is to remove dissolved water, which can interfere with analysis or further reactions.[12]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Analysis: Analyze the crude material by TLC and/or LC-MS to assess purity and plan the next steps.

Protocol 2: Purification by Flash Chromatography (Normal Phase)

This method is suitable for moderately polar, non-ionic products that are stable on silica gel.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives your product an Rf value of ~0.2-0.4. Common systems include gradients of ethyl acetate in hexanes or methanol in DCM.

  • Column Packing: Pack a glass column with silica gel using the weak eluent of your chosen solvent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent (like DCM). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Run the column, starting with the weak eluent and gradually increasing the polarity (gradient elution). For example, start with 10% EtOAc/Hexanes and slowly increase to 50% EtOAc/Hexanes.[11]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Summary Table: Common Chromatographic Systems
Product TypeStationary PhaseTypical Mobile Phase SystemRationale
Neutral, moderately polar sulfoneSilica GelHexanes/Ethyl Acetate GradientStandard, cost-effective method for non-ionic compounds.
Base-sensitive sulfone/sulfoxideNeutralized Silica GelHexanes/EtOAc + 0.5% TriethylamineThe added base prevents degradation of sensitive products on the acidic silica surface.
Polar, zwitterionic sulfoneReversed-Phase (C18)Water/Acetonitrile + 0.1% Formic AcidIdeal for highly polar or water-soluble compounds that bind irreversibly to silica.[8][9]
Anionic sulfonated productIon-Exchange (Anion)Aqueous buffer gradient (e.g., NH₄HCO₃)Specifically separates molecules based on their charge, offering high resolution for ionic species.[9]

Section 4: References

  • Recent advances in the synthesis and transformations of sulfinate esters - RSC Publishing. Available from:

  • Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols - Benchchem. Available from:

  • Question on purifying aryl Sulfonic acids : r/Chempros - Reddit. Available from:

  • EP2851362A1 - A method for the production of sulfate or sulfonate esters - Google Patents. Available from:

  • Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC. Available from:

  • Facile synthesis of sulfinate esters from aryl iodides via direct oxidation of thioesters - RSC Publishing. Available from:

  • How to purify a sulfonated porphyrins or the other organic compounds? - ResearchGate. Available from:

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC. Available from:

  • Troubleshooting Purification Methods - Sigma-Aldrich. Available from:

  • How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. Available from:

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - Semantic Scholar. Available from:

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1 | Regulatory Information | GCIS-ChemRadar. Available from:

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1 | CAS Substance Database. Available from:

  • Technical Support Center: Optimizing Reactions with Sodium 4-bromobutane-1-sulfonate - Benchchem. Available from:

  • Applications of Sulfinate Salts - Concordia's Spectrum. Available from:

  • How to Purify your Target Compound with Minimal Impurities | Biotage. Available from:

  • sodium 4-methoxy-4-oxobutanoate - LookChem. Available from:

  • 1855776-60-1 | Sodium 4-methoxy-4-oxobutane-1-sulfinate - AiFChem. Available from:

Sources

Optimization

Overcoming low yields in the synthesis of sulfones from Sodium 4-methoxy-4-oxobutane-1-sulfinate

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields when synthesizing sulfones from Sodium 4-methoxy-4-oxo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields when synthesizing sulfones from Sodium 4-methoxy-4-oxobutane-1-sulfinate .

This molecule presents a unique dual-challenge: it contains an ambident nucleophile (the sulfinate moiety) and a base-sensitive functional group (the methyl ester). The following diagnostic workflows, FAQs, and self-validating protocols are designed to help you bypass common mechanistic pitfalls and optimize your reaction yields.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield: Sulfone Synthesis CheckEster Is the methyl ester peak missing in NMR? Start->CheckEster Hydrolysis Issue: Ester Hydrolysis Fix: Avoid aqueous bases CheckEster->Hydrolysis Yes CheckOAlk Are sulfinate esters (O-alkylation) detected? CheckEster->CheckOAlk No OAlkFix Issue: Hard Electrophile Fix: Use R-I & DMSO CheckOAlk->OAlkFix Yes CheckSol Is unreacted sulfinate recovered? CheckOAlk->CheckSol No SolFix Issue: Poor Solubility Fix: Add TBAB or use DMF CheckSol->SolFix Yes Oxidation Issue: Oxidation to Sulfonate Fix: Degas & Argon atm CheckSol->Oxidation No

Diagnostic workflow for troubleshooting low sulfone yields.

Frequently Asked Questions (FAQs)

Q1: Why am I getting significant amounts of sulfinate ester byproducts instead of the desired sulfone?

The Causality: Sodium 4-methoxy-4-oxobutane-1-sulfinate is an ambident nucleophile. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the oxygen atoms are "hard" nucleophilic centers, while the sulfur atom is a "soft" nucleophilic center. When reacting with "hard" electrophiles (e.g., alkyl chlorides or benzyl bromides), O-alkylation competes heavily, forming unwanted sulfinate esters [3]. The Solution: To drive S-alkylation (sulfone formation), you must use "soft" electrophiles like alkyl iodides. Furthermore, highly polar aprotic solvents like DMSO preferentially solvate the hard sodium cation, leaving the soft sulfur center highly exposed and nucleophilic [1].

Q2: My overall yield is low, and NMR shows the disappearance of the methyl ester peak. What is happening?

The Causality: The substrate contains a base-sensitive 4-methoxy-4-oxobutane moiety (-COOCH3). A common mistake in sulfone synthesis is using basic aqueous workups (like saturated NaHCO3​ or NaOH ) to neutralize acid byproducts. This rapidly hydrolyzes the methyl ester into a water-soluble carboxylate, which remains trapped in the aqueous phase during extraction. The Solution: Maintain strictly anhydrous conditions if basic additives are required (e.g., use Cs2​CO3​ [2]). During workup, avoid strong aqueous bases entirely; quench with mild buffers like saturated NH4​Cl or simply wash with distilled water.

Q3: The reaction mixture is heterogeneous, and starting material is recovered unreacted. How do I improve conversion?

The Causality: Sulfinate salts have notoriously low solubility in less polar organic solvents like THF or toluene [4]. If the reaction mixture is heterogeneous, the effective concentration of the nucleophile in the organic phase is near zero, stalling the reaction. The Solution: Switch your solvent system to DMSO or DMF. If your specific downstream chemistry strictly requires a less polar solvent, you must introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to shuttle the sulfinate anion into the organic phase.

Q4: How do I prevent the premature oxidation of the sulfinate?

The Causality: Sulfinates represent an intermediate oxidation state of sulfur ( SIV ) and are highly prone to oxidation to sulfonates ( SVI ) by atmospheric oxygen or reactive impurities. The Solution: Degas all solvents using the freeze-pump-thaw method or by sparging with Argon for 30 minutes prior to use. Store the sodium salt in a desiccator under an inert atmosphere.

Quantitative Data: Solvent & Electrophile Effects

The following table summarizes the causal relationship between reaction conditions and the chemoselectivity of the alkylation process.

SolventElectrophileAdditiveS-Alkylation (Sulfone)O-Alkylation (Ester)Mechanistic Note
TolueneR-BrNone< 5%< 5%Poor salt solubility stalls reaction [4].
THFR-BrNone20-30%10-15%Sluggish reaction; partial solubility.
DMFR-BrNone70-80%10-20%Good solubility; moderate HSAB match [1].
DMSO R-I None > 90% < 5% Optimal HSAB match; Na+ highly solvated.
TolueneR-BrTBAB (10 mol%)60-70%15-20%PTC successfully overcomes solubility barrier.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By incorporating specific in-process checks, you can confirm the mechanistic integrity of the reaction at each stage, ensuring the methyl ester remains intact while maximizing S-alkylation.

Objective: Standardized S-Alkylation of Sodium 4-methoxy-4-oxobutane-1-sulfinate.

Step 1: Preparation & Degassing

  • Flame-dry a Schlenk flask under vacuum.

  • Add Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.0 equiv) and backfill with Argon (repeat 3x).

  • Validation Check: Ensure the salt is a free-flowing white powder. Clumping indicates moisture absorption, which promotes ester hydrolysis.

Step 2: Solvation

  • Add anhydrous, Argon-sparged DMSO to achieve a 0.5 M concentration relative to the sulfinate.

  • Stir at room temperature (20 °C) until a clear or slightly hazy solution is achieved.

  • Causality: DMSO tightly coordinates the Na+ ion, maximizing the nucleophilicity of the sulfur atom and directing the reaction toward S-alkylation.

Step 3: Electrophile Addition

  • Add the alkyl iodide (1.2 equiv) dropwise via syringe.

  • Validation Check (TLC): Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexane). The desired sulfone product will elute significantly higher ( Rf​≈0.4−0.6 ) than the highly polar, baseline-bound sulfinate salt.

Step 4: Reaction & Workup

  • Stir at 40 °C for 4-6 hours under Argon.

  • Dilute the mixture with 10 volumes of Ethyl Acetate.

  • Wash the organic layer with distilled water (3x) to remove DMSO and unreacted sulfinate salts.

  • Critical Causality: Do not use NaHCO3​ or NaOH washes. The 4-methoxy-4-oxobutane ester is highly susceptible to base-catalyzed hydrolysis.

Step 5: Final Validation (NMR)

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Take a crude 1H NMR in CDCl3​ .

  • Self-Validation Check 1 (Ester Integrity): Verify the presence of a sharp singlet at ~3.65 ppm corresponding to the −OCH3​ group. If this peak is missing or shifted, ester hydrolysis has occurred.

  • Self-Validation Check 2 (Chemoselectivity): Check the chemical shift of the protons adjacent to the newly formed bond. S-alkylation yields peaks further upfield (typically 2.8-3.2 ppm) compared to the highly deshielded O-alkylation products (> 4.0 ppm).

References

  • Alkylation of Magnesium Sulfinates: A Direct Transformation of Functionalized Aromatic/Heteroaromatic Halides into Sulfones Organic Letters - ACS Public
  • Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates The Journal of Organic Chemistry - ACS Public
  • Silyloxymethanesulfinate as a sulfoxylate equivalent for the modular synthesis of sulfones and sulfonyl deriv
  • One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonyl
Troubleshooting

Technical Support Center: Catalyst Selection for Sodium 4-methoxy-4-oxobutane-1-sulfinate Reactions

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, troubleshooting steps, and validated protocols for utilizing Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1) in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, troubleshooting steps, and validated protocols for utilizing Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1) in advanced cross-coupling and C-H functionalization workflows.

Frequently Asked Questions (FAQs)

Q: How do I control whether my reaction yields a sulfonylated product or a desulfinative alkylated product? A: The bifurcation between sulfonylation and desulfinative alkylation is primarily governed by thermal conditions and the specific catalytic cycle[1]. Under photoredox conditions, the excited photocatalyst oxidizes the sodium sulfinate via single-electron transfer (SET) to generate a transient sulfonyl radical. At ambient temperatures, this sulfonyl radical is relatively stable and can be trapped directly by alkenes or cyclopropenes to form C-S bonds[1]. However, elevating the reaction temperature or employing transition metal co-catalysts (like Nickel) drives the thermodynamically favorable extrusion of SO₂ gas[1]. This desulfinative pathway generates the highly reactive 4-methoxy-4-oxobutyl primary radical, which subsequently engages in C-C bond formation[1].

Q: Which photocatalyst system is optimal for Csp²-Csp³ cross-coupling of this sulfinate with aryl halides? A: For non-activated primary alkyl sulfinates like Sodium 4-methoxy-4-oxobutane-1-sulfinate, a Ru/Ni dual catalytic system is the gold standard[2]. We recommend pairing Ru(bpy)₃Cl₂ with Ni(COD)₂. The causality here lies in redox matching: the oxidative half-potentials of sodium sulfinate salts align perfectly with the redox potential of Ru(bpy)₃Cl₂ (E₁/₂red = 0.82 V vs Ag/AgCl)[2]. This ensures efficient SET to generate the radical without over-oxidizing the resulting alkyl radical into a carbocation[2]. The Nickel cycle then rapidly captures this radical and undergoes reductive elimination to forge the Csp²-Csp³ bond[2].

Q: Can I perform Minisci-type functionalizations or cross-couplings without transition metals? A: Yes. If you are functionalizing arenediazonium salts or highly electron-deficient heteroarenes, organic photoredox catalysts like Eosin Y are highly effective[3]. Eosin Y facilitates a transition-metal-free and external oxidant-free synthesis under visible light[3]. The excited state of Eosin Y reduces the diazonium salt to an aryl radical, while its oxidized state (PC•⁺) oxidizes the sulfinate salt, creating a self-sustaining, redox-neutral catalytic cycle[3]. This is particularly advantageous for late-stage drug development where heavy metal contamination must be avoided[3].

Mechanistic Workflows (Visualized)

G Start Sodium 4-methoxy-4-oxobutane-1-sulfinate PC Photocatalyst (e.g., Ru(bpy)3 2+) Visible Light Start->PC SET Oxidation SulfonylRad Sulfonyl Radical Intermediate (R-SO2•) PC->SulfonylRad Path1 Direct Trapping (Ambient Temp) SulfonylRad->Path1 Path2 - SO2 Extrusion (Elevated Temp / Ni Cat) SulfonylRad->Path2 Product1 Sulfonylated Product Path1->Product1 AlkylRad Alkyl Radical (4-methoxy-4-oxobutyl •) Path2->AlkylRad Product2 Desulfinative Alkylated Product AlkylRad->Product2 Cross-Coupling / Minisci

Divergent radical pathways for sulfinate salts based on thermal and catalytic conditions.

DualCatalysis Substrate Aryl Halide + Sulfinate Salt RuCycle Photoredox Cycle Ru(II) -> Ru(II)* -> Ru(I) Substrate->RuCycle Light NiCycle Nickel Cycle Ni(0) -> Ni(II) -> Ni(III) -> Ni(I) Substrate->NiCycle Oxidative Addition Radical Alkyl Radical Generation RuCycle->Radical SET Radical->NiCycle Radical Capture NiCycle->RuCycle SET (Catalyst Regeneration) Product Csp2-Csp3 Coupled Product NiCycle->Product Reductive Elimination

Synergistic Ru/Ni dual catalytic cycle for desulfinative cross-coupling.

Troubleshooting Guide

Issue 1: High levels of proto-desulfinylation (reduction of the alkyl radical) instead of cross-coupling.

  • Causality: Proto-desulfinylation (yielding methyl 4-methoxybutanoate) occurs when the generated 4-methoxy-4-oxobutyl radical prematurely abstracts a hydrogen atom before it can be captured by the Nickel catalyst or the heteroarene trap[2]. In Ni-dual catalysis, this indicates that the oxidative addition of the aryl halide to the Ni(0) center is the rate-limiting step[4].

  • Actionable Solution: Switch your electrophile from an aryl chloride (which is notoriously recalcitrant to oxidative addition under mild conditions) to an aryl bromide or iodide[4]. Alternatively, ensure strictly anhydrous and degassed conditions, using DMF as the solvent, and lower the photocatalyst loading to 1 mol% to prevent rapid radical buildup[2].

Issue 2: Incomplete conversion of the sulfinate salt.

  • Causality: This is typically a solubility issue or a redox mismatch. Sodium sulfinates are bench-stable, crystalline solids but have limited solubility in non-polar organic solvents[4].

  • Actionable Solution: Utilize polar aprotic solvents like DMSO (0.1 M) or DMF[4]. If using Eosin Y, an aqueous acetonitrile mixture is optimal[3]. Ensure you are using an excess of the sulfinate salt (typically 1.5 to 3.0 equivalents) to drive the reaction to completion[2].

Quantitative Data: Catalyst Selection Matrix

Catalyst SystemPrimary Reaction RoleKey AdvantageOptimal SubstratesReference
Ru(bpy)₃Cl₂ + Ni(COD)₂ Desulfinative Csp²-Csp³ CouplingPerfect redox match (0.82 V); prevents over-oxidation of the radical.Aryl iodides and bromides[2]
Eosin Y Metal-Free Sulfonylation / CouplingEco-sustainable; avoids heavy metal contamination for late-stage drugs.Arenediazonium salts[3]
[Ni(phen)(H₂O)₄]Cl₂ + Ru(bpy)₃(PF₆)₂ Csp²-SO₂R Coupling (Sulfonylation)Base-free, room temperature C-S bond formation.Functionalized aryl halides[4]
AgNO₃ / Persulfate Traditional Minisci AlkylationRobust, highly scalable, thermally driven.Electron-deficient heteroarenesGeneral

Validated Experimental Protocols

Protocol A: Ru/Ni Dual Catalytic Desulfinative Photoredox Cross-Coupling

This protocol is a self-validating system; the use of excess sulfinate ensures complete consumption of the limiting aryl halide, compensating for trace proto-desulfinylation.

  • Preparation: In a nitrogen-filled glovebox, charge a dry reaction vial with Ni(COD)₂ (10 mol%), the appropriate ligand (e.g., dtbbpy, 10 mol%), and Ru(bpy)₃Cl₂ (1-2 mol%)[2].

  • Substrate Addition: Add the aryl halide (1.0 equiv) and Sodium 4-methoxy-4-oxobutane-1-sulfinate (3.0 equiv)[2].

  • Solvent & Base: Add anhydrous DMF (to reach a 0.1 M concentration) and DBU (1.5 equiv)[2]. Seal the vial tightly with a Teflon-lined septum.

  • Irradiation: Remove the vial from the glovebox and irradiate with blue LEDs (450 nm) at ambient temperature for 24 hours[2]. (Causality: Blue light specifically excites the Ru(II) complex without causing direct, destructive photolysis of the organic substrates).

  • Workup: Quench the reaction with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Metal-Free Photoredox Sulfonylation using Eosin Y
  • Preparation: To a round-bottom flask, add the arenediazonium tetrafluoroborate (1.0 equiv) and Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.5 equiv)[3].

  • Catalyst Addition: Add Eosin Y (2-5 mol%) as the organic photocatalyst[3].

  • Solvent: Dissolve the mixture in a degassed solution of aqueous acetonitrile (CH₃CN:H₂O, 1:1 v/v)[3]. (Causality: The aqueous environment ensures complete dissolution of the sodium sulfinate salt, maximizing the collision frequency for the SET process).

  • Irradiation: Stir the mixture under visible light (e.g., green LED or compact fluorescent lamp) at room temperature for 12-16 hours[3].

  • Isolation: Dilute with brine, extract with dichloromethane, dry over Na₂SO₄, and concentrate for purification.

References[1] Title: Organophotoredox Catalysis: Switchable Radical Generation from Alkyl Sodium Sulfinates for Sulfonylation and Alkylative Activation of C–C Bonds of Cyclopropenes

Source: The Journal of Organic Chemistry - ACS Publications URL:[2] Title: Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides Source: Organic Letters - ACS Publications URL:[3] Title: Organic photoredox catalysis enabled cross-coupling of arenediazonium and sulfinate salts: synthesis of (un)symmetrical diaryl/alkyl aryl sulfones Source: Organic & Biomolecular Chemistry - RSC Publishing URL:[4] Title: Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling Source: Chemical Science - RSC Publishing URL:

Sources

Optimization

Effect of temperature and solvent on the reactivity of Sodium 4-methoxy-4-oxobutane-1-sulfinate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for Sodium 4-methoxy-4-oxobutane-1-sulfinate. This guide is designed for researchers, scientists, and professionals in drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for Sodium 4-methoxy-4-oxobutane-1-sulfinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, with a focus on the effects of temperature and solvent on the reactivity of this versatile sulfinate salt.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Sodium 4-methoxy-4-oxobutane-1-sulfinate and what is its primary reactivity?

Sodium 4-methoxy-4-oxobutane-1-sulfinate (C₅H₉NaO₄S) is an organic sulfinate salt.[1][2] Structurally, it is an alkyl sulfinate containing a methyl ester functional group. Its primary utility in organic synthesis stems from the nucleophilic nature of the sulfinate anion.[3][4] It is a versatile building block for creating carbon-sulfur (C-S) bonds, most commonly to form sulfones through reactions with alkyl halides.[3][5]

Q2: How should I store and handle this reagent?

Like many sulfinate salts, Sodium 4-methoxy-4-oxobutane-1-sulfinate should be considered moisture-sensitive and prone to oxidation.[3][6] It is best stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon). While generally more stable than the corresponding sulfinic acid, prolonged exposure to air can lead to slow oxidation to the corresponding sulfonate.[6]

Q3: What are the main factors that influence the reactivity of this sulfinate salt?

The reactivity of the sulfinate anion is primarily influenced by:

  • The Electrophile: The nature of the leaving group and the steric hindrance at the reaction center of the electrophile are critical.

  • The Solvent: The polarity and protic/aprotic nature of the solvent can dramatically affect reaction rates and even alter the reaction pathway (e.g., SN1 vs. SN2).[7][8][9]

  • The Temperature: Reaction temperature affects the kinetic rate. However, excessively high temperatures can lead to decomposition or undesired side reactions.[6][10]

Q4: Can this compound act as anything other than a nucleophile?

Yes, under specific conditions, sulfinates can participate in radical reactions.[11] For instance, in the presence of a suitable oxidant or under photochemical conditions, the sulfinate can be oxidized to a sulfonyl radical.[11][12][13] This radical can then engage in various addition and coupling reactions. This guide, however, will focus on its more common role as a nucleophile in substitution reactions.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Yield in Alkylation Reaction

Q: I am reacting Sodium 4-methoxy-4-oxobutane-1-sulfinate with an alkyl halide (e.g., benzyl bromide) in methanol, but I'm getting very low yields of the desired sulfone. What's going wrong?

A: This is a common issue that typically points to a suboptimal choice of solvent.

Causality Analysis: Your sulfinate salt is an anionic nucleophile, and the reaction with an alkyl halide is likely proceeding via an SN2 mechanism.[8] Protic solvents like methanol or ethanol are generally poor choices for SN2 reactions involving anionic nucleophiles.[9] This is because the protic solvent molecules form a hydrogen-bond "cage" around the negatively charged sulfinate anion, stabilizing it and increasing the activation energy required for it to attack the electrophile.[14]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: The best choice for this type of reaction is a polar aprotic solvent.[8] These solvents can dissolve the sodium sulfinate salt but do not strongly solvate the anion, leaving it "free" and highly reactive.[9]

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[15] DMF is often a good starting point as it balances reactivity with ease of removal during workup.[15]

  • Ensure Anhydrous Conditions: Although some sulfinate alkylations can tolerate small amounts of water, it is best practice to use anhydrous solvents and perform the reaction under an inert atmosphere. Water is a protic species and can contribute to the solvation issue described above.

  • Check Your Electrophile: Ensure your alkyl halide is of good quality. If the leaving group is poor (e.g., -Cl compared to -I), the reaction will be slower. Consider converting the alkyl chloride or bromide to an iodide in situ by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) – this is known as the Finkelstein reaction.[6]

  • Moderate the Temperature: While heating can increase the reaction rate, excessive temperatures (e.g., >100 °C) can promote decomposition or side reactions.[6] For a reactive electrophile like benzyl bromide, starting at room temperature and gently heating to 60-80 °C should be sufficient in a solvent like DMF.[15]

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of an Unexpected Side Product

Q: I've successfully formed a product, but my NMR and Mass Spec data suggest I have a mixture. Besides my target sulfone (S-alkylation), what other product could be forming?

A: You are likely observing a mixture of S-alkylation and O-alkylation products. The sulfinate anion is an ambident nucleophile.

Causality Analysis: The negative charge on the sulfinate anion is delocalized between the sulfur and the two oxygen atoms. This means it can act as a nucleophile from either the sulfur or an oxygen atom.

  • S-Alkylation (Desired): Attack from the sulfur atom yields the desired sulfone. This is generally considered the "soft" nucleophilic center.

  • O-Alkylation (Side Product): Attack from an oxygen atom yields a sulfinate ester. This is the "hard" nucleophilic center.

The ratio of these two products is influenced by Hard and Soft Acid-Base (HSAB) theory. "Soft" electrophiles (like CH₃I) tend to react at the soft sulfur center, while "hard" electrophiles (like tosylates or reactions favoring an SN1 mechanism with a hard carbocation intermediate) can increase the amount of O-alkylation.[5]

Troubleshooting Steps:

  • Solvent Choice: The solvent can influence the S/O ratio. Less polar solvents may favor S-alkylation.

  • Leaving Group: A better leaving group (I > Br > Cl > OTs) often favors the SN2 pathway, which in turn favors S-alkylation. If you are using a tosylate (OTs), you might see more of the O-alkylation product.[6]

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, which is often the sulfone.

  • Counter-ion: While you are using a sodium salt, changing the counter-ion (e.g., to magnesium) can alter the S/O selectivity, although this involves preparing a different reagent.[5]

G cluster_0 Sulfinate Anion (Ambident Nucleophile) cluster_1 Electrophile (R-X) cluster_2 Products sulfinate O S O electrophile R-X sulfinate:f1->electrophile sulfone Sulfone (S-Alkylation) R-SO₂-R' electrophile->sulfone Desired Path ester Sulfinate Ester (O-Alkylation) R-S(O)-OR' electrophile->ester Side Reaction

Caption: Competing S- vs. O-alkylation pathways.

Section 3: Experimental Protocols
Protocol 1: General Procedure for S-Alkylation

This protocol provides a starting point for the synthesis of a sulfone from Sodium 4-methoxy-4-oxobutane-1-sulfinate.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution) via syringe. Stir the mixture until the salt is fully dissolved.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise via syringe at room temperature.

  • Reaction: Stir the reaction at room temperature for 1 hour, then heat to 70 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or HPLC-MS.[16] Stain the TLC plate with potassium permanganate (KMnO₄) to visualize the starting material and product.[16]

  • Workup: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress by TLC
  • Sample Prep: Using a capillary tube, withdraw a small amount of the reaction mixture. Dilute this aliquot with 0.2 mL of ethyl acetate in a small vial.

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside a spot of the starting alkyl halide and, if available, a co-spot of your sample and the starting material.

  • Elution: Develop the plate using a suitable solvent system (e.g., 30% ethyl acetate in hexanes - this will need to be optimized).

  • Visualization: Visualize the plate under a UV lamp (if materials are UV-active).[16] Then, dip the plate in a potassium permanganate (KMnO₄) staining solution and gently heat with a heat gun. The sulfinate starting material and sulfone product should appear as yellow/brown spots against a purple background. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progress.

Section 4: Technical Data Summary

The following table summarizes the expected qualitative effects of solvent and temperature on a typical SN2 reaction involving Sodium 4-methoxy-4-oxobutane-1-sulfinate.

ParameterConditionExpected Effect on SN2 Reaction RateRationale
Solvent Non-polar (e.g., Hexane, Toluene)Very Slow / No ReactionThe ionic sulfinate salt has poor solubility.
Polar Protic (e.g., H₂O, MeOH)SlowStrong solvation of the sulfinate anion reduces its nucleophilicity.[7][9]
Polar Aprotic (e.g., DMF, DMSO)FastSolvates the Na⁺ cation, leaving a poorly solvated and highly reactive "naked" sulfinate anion.[8][14]
Temperature Low (e.g., 0-25 °C)SlowInsufficient kinetic energy to overcome the activation barrier.
Moderate (e.g., 50-80 °C)OptimalProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
High (e.g., >100 °C)Risk of Side ReactionsMay lead to decomposition of the sulfinate or ester moiety, or promote elimination (E2) side reactions.[6][10]
Section 5: References
  • Wolfram Demonstrations Project. (n.d.). Solvent Polarity in SN1 and SN2 Reactions. [Link]

  • The Journal of Organic Chemistry. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. ACS Publications. [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]

  • McMaster University. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Faraday Discussions of the Chemical Society. (n.d.). Non-equilibrium solvation in SN1 and SN2 reactions in polar solvents. RSC Publishing. [Link]

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?. [Link]

  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]

  • Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Concordia University. (2019). Applications of Sulfinate Salts. [Link]

  • Reddit. (2023). Failure in the alkylation of a sodium sulfinate. [Link]

  • Chemical Reviews. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. ACS Publications. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis and transformations of sulfinate esters. [Link]

  • The Journal of Organic Chemistry. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. ACS Publications. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Sulfinate Derivatives: Dual and Versatile Partners in Organic Synthesis. [Link]

  • Government of Canada Publications. (n.d.). the thermal decomposition of hydrated sodium sulphide. [Link]

  • Charles University. (n.d.). Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. [Link]

  • Reddit. (2022). Best solvent for S-alkylation of sodium phenylsulfinate. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. [Link]

  • Chemical Science. (2021). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. RSC Publishing. [Link]

  • University of Twente. (n.d.). the thermal decomposition of potassium and sodium-pyrosulfate. [Link]

  • Organic Letters. (2023). Amino Acid Sulfinate Salts as Alkyl Radical Precursors. ACS Publications. [Link]

  • ResearchGate. (n.d.). Recent advances of sodium sulfinates in radical reactions. [Link]

  • Organic Letters. (2005). Alkylation of Magnesium Sulfinates: A Direct Transformation of Functionalized Aromatic/Heteroaromatic Halides into Sulfones. ACS Publications. [Link]

  • ResearchGate. (2025). Kinetic Model of the Decomposition of Sodium Hydroxymethanesulfinate in Aqueous Solution. [Link]

  • LookChem. (n.d.). sodium 4-methoxy-4-oxobutanoate. [Link]

  • Reddit. (2026). Sulfinamide synthesis is not working in my hands. [Link]

  • Organic Syntheses. (n.d.). 2- and 3-phenanthrenesulfonic acids. [Link]

  • RSC Advances. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Publishing. [Link]

  • GCIS-ChemRadar. (2026). Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1 | Regulatory Information. [Link]

  • Oakwood Chemical. (n.d.). Sodium 4-methoxybenzene-1-sulfinate. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigation of Dialkylation with Bifunctional Nucleophiles

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common side reaction of dialkylation when working with bifu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common side reaction of dialkylation when working with bifunctional nucleophiles. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven strategies to help you enhance the selectivity and yield of your mono-alkylation reactions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts underpinning the challenge of dialkylation.

Q1: What are bifunctional nucleophiles and why is dialkylation a common problem?

A bifunctional nucleophile is a molecule containing two nucleophilic centers, such as a diamine, diol, or amino alcohol. The challenge arises because after the first nucleophilic site reacts with an electrophile (mono-alkylation), the resulting product can often be more reactive than the starting material.[1][2] This increased reactivity of the mono-alkylated intermediate leads it to react with a second molecule of the electrophile, resulting in the undesired dialkylated byproduct.[2][3] This "runaway" reaction can significantly lower the yield of the desired mono-alkylated product.[2]

Q2: What is the difference between kinetic and thermodynamic control in these reactions?

Kinetic and thermodynamic control are crucial concepts that dictate the product distribution when multiple pathways are possible.[4][5]

  • Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy.[4][5][6] Reactions under kinetic control are typically run at low temperatures and are irreversible.[6][7] In the context of alkylating an unsymmetrical nucleophile, the kinetic product often results from the deprotonation of the most accessible or most acidic proton.[4]

  • Thermodynamic Control: This regime favors the most stable product. It requires reversible reaction conditions, usually achieved by using higher temperatures, which allow the system to reach equilibrium.[4][6][7] The major product will be the one with the lowest overall Gibbs free energy.[4]

Understanding whether your desired mono-alkylated product is the kinetic or thermodynamic product is key to designing an effective experimental strategy.[5]

Troubleshooting Guide: Common Issues & Proven Solutions

This section provides detailed troubleshooting for specific challenges encountered during alkylation reactions with bifunctional nucleophiles.

Problem 1: My primary product is the undesired dialkylated compound. How can I favor mono-alkylation?

This is the most common issue. The formation of the dialkylated product indicates that the mono-alkylated intermediate is successfully competing with the starting material for the electrophile. Here are several strategies to shift the selectivity towards mono-alkylation.

Solution A: Adjust Reactant Stoichiometry

  • Rationale: By using a large excess of the bifunctional nucleophile relative to the alkylating agent (electrophile), you increase the statistical probability that the electrophile will encounter and react with a molecule of the starting material rather than the mono-alkylated product.[8]

  • Protocol: General Procedure for Stoichiometric Control

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the bifunctional nucleophile (e.g., 3-5 equivalents) in a suitable anhydrous solvent.

    • Add the base (if required) and stir to ensure homogeneity.

    • Slowly add the alkylating agent (1.0 equivalent), either dropwise via an addition funnel or using a syringe pump, over an extended period (e.g., 1-4 hours).[8]

    • Maintain the reaction at a controlled temperature (e.g., 0 °C or room temperature).

    • Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

    • Upon completion, proceed with the appropriate aqueous workup and purification to separate the desired mono-alkylated product from the excess starting material.

Solution B: Employ the High-Dilution Principle

  • Rationale: Dialkylation is an intermolecular reaction (between two different molecules), whereas some desired reactions, like macrocyclization, are intramolecular. By significantly reducing the concentration of the reactants, you decrease the probability of molecules colliding and reacting with each other, thus disfavoring intermolecular side reactions like dialkylation and polymerization.[10][11] This technique is particularly effective for syntheses of macrocycles but the principle applies to suppressing any second-order reaction.[11]

  • Protocol: High-Dilution Setup

    • Set up a large reaction vessel containing the bulk of the anhydrous solvent and any reagents that are not the limiting reactants.

    • Prepare a solution of the limiting reactant (typically the bifunctional precursor for cyclization) in a separate flask at a low concentration.

    • Using a syringe pump, add the dilute solution of the precursor to the reaction vessel very slowly over a long period (e.g., 8-24 hours).[11] This ensures the concentration of the reactive species in the main flask remains extremely low at all times, favoring the intramolecular cyclization over intermolecular polymerization.[12]

    • Vigorously stir the reaction mixture throughout the addition.

    • Once the addition is complete, allow the reaction to stir for an additional period before workup and purification.

Solution C: Use a Protecting Group Strategy

  • Rationale: A highly effective method for achieving selectivity is to temporarily "block" or protect one of the nucleophilic groups.[13][14] This ensures that the reaction can only occur at the unprotected site. After the mono-alkylation is complete, the protecting group is removed to yield the desired product.[13] Common protecting groups for amines include tert-Butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz), while silyl ethers are often used for alcohols.[14][15]

  • Protocol: General Workflow for Boc Protection of a Diamine

    • Protection: Dissolve the diamine (1.0 eq.) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Add Boc-anhydride ((Boc)₂O) (1.0 eq.) and a base (e.g., Triethylamine or DIPEA). Stir at room temperature until TLC/LC-MS analysis confirms the formation of the mono-Boc-protected diamine. Purify the product.

    • Alkylation: Perform the alkylation reaction on the purified mono-protected diamine using your alkylating agent and appropriate base/solvent conditions.

    • Deprotection: Remove the Boc group by treating the alkylated product with a strong acid, such as Trifluoroacetic Acid (TFA) in DCM, to reveal the second amine and yield the final mono-alkylated product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Diamine Bifunctional Nucleophile (H₂N-R-NH₂) Boc + (Boc)₂O Diamine->Boc MonoBoc Mono-Protected Nucleophile (BocHN-R-NH₂) Boc->MonoBoc Selective Protection AlkylatingAgent + Alkyl Halide (R'-X) MonoBoc->AlkylatingAgent Alkylated Alkylated Intermediate (BocHN-R-NHR') AlkylatingAgent->Alkylated Alkylation TFA + Acid (TFA) Alkylated->TFA FinalProduct Final Mono-Alkylated Product (H₂N-R-NHR') TFA->FinalProduct Deprotection

Workflow for selective mono-alkylation using a protecting group strategy.
Problem 2: I'm still getting a mixture of products that are difficult to separate. How can I improve selectivity?

When simple stoichiometry or dilution isn't enough, modifying other reaction parameters can have a profound impact on selectivity.

Solution A: Optimize Solvent and Temperature

  • Rationale: The choice of solvent can influence which nucleophilic site is more reactive. Polar aprotic solvents (e.g., DMF, DMSO) can accelerate S_N2 reactions, but may not always improve selectivity.[16] Lowering the reaction temperature generally favors the kinetic product, which is often the mono-alkylated species, by making the follow-up dialkylation reaction too slow to compete.[6][7][16]

  • Data Summary: Solvent & Temperature Effects

ParameterConditionRationale & Expected Outcome
Temperature Low Temp (e.g., -78 to 0 °C)Favors the kinetic product . Reduces the rate of the second alkylation step, increasing mono-selectivity.[6][7]
High Temp (e.g., Room Temp to Reflux)Favors the thermodynamic product . Allows the reaction to reach equilibrium; may favor dialkylation if it's the more stable product.[6][7]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Can accelerate S_N2 reactions by solvating cations, leaving the nucleophilic anion more reactive.[16]
Non-Polar (Toluene, Hexane)Less effective at solvating ions, may slow down the reaction but can sometimes improve selectivity by altering aggregation states.
Protic (Ethanol, Water)Can solvate both anions and cations and may participate in hydrogen bonding, potentially deactivating the nucleophile and reducing reaction rate.[16]

Solution B: Leverage Phase-Transfer Catalysis (PTC)

  • Rationale: PTC is an excellent technique for reactions involving a water-soluble nucleophile and an organic-soluble electrophile.[17] A phase-transfer catalyst (typically a quaternary ammonium salt, Q⁺X⁻) transports the deprotonated nucleophile from the aqueous phase into the organic phase where it can react.[17] High selectivity for mono-alkylation is often observed under PTC conditions.[17] However, for diols, the mono-alkoxide formed is often more organophilic, which can lead the catalyst to preferentially transport it, potentially favoring di-alkylation unless conditions are carefully controlled (e.g., by slow addition of the alkylating agent).[18]

  • Protocol: General Procedure for PTC Alkylation

    • Combine the bifunctional nucleophile, solvent (e.g., Toluene), and an aqueous solution of a base (e.g., 50% NaOH).

    • Add the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 1-5 mol%).

    • Stir the biphasic mixture vigorously.

    • Slowly add the alkylating agent to the mixture.

    • Monitor the reaction by TLC/GC. After completion, separate the organic layer, wash, dry, and purify the product.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Nuc_aq Nucleophile (HO-R-OH) Base_aq Base (NaOH) Nuc_aq->Base_aq Deprotonation Anion_aq Anion (⁻O-R-OH) Catalyst_aq Catalyst (Q⁺X⁻) Anion_aq->Catalyst_aq Forms Ion Pair Elec_org Electrophile (R'-X) Prod_org Product (HO-R-OR') Elec_org->Prod_org Alkylation Prod_org->Catalyst_aq Regenerates Catalyst Catalyst_org Ion Pair ([Q⁺][⁻O-R-OH]) Catalyst_aq->Catalyst_org Phase Transfer Catalyst_org->Elec_org Reacts

Simplified cycle of Phase-Transfer Catalysis (PTC) for mono-alkylation.

Solution C: Use Chelating Reagents

  • Rationale: For specific substrates like 1,3-amino alcohols, a chelating agent such as 9-borabicyclo[3.3.1]nonane (9-BBN) can be used.[1][19] The 9-BBN forms a stable chelate with both the amine and alcohol groups. This coordination protects the functional groups and makes the N-H proton more acidic, allowing for selective deprotonation and subsequent mono-N-alkylation.[1][19] A final mild acidic workup removes the 9-BBN to yield the product.[1][19] This method provides excellent yields for selective mono-alkylation of these specific structures.[1]

References

  • What is High Dilution - LookChem. (n.d.). Retrieved from LookChem website: [Link]

  • Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis. (n.d.). Retrieved from PMC website: [Link]

  • High Dilution Effects: Physical and Biochemical Basis. (n.d.). Retrieved from SciSpace website: [Link]

  • High dilution principle - Wikipedia. (n.d.). Retrieved from Wikipedia website: [Link]

  • 7.1 Synthesis by high dilution principle. (n.d.). Retrieved from website: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). Retrieved from CRDEEP Journals website: [Link]

  • PTC Monoetherification of a Diol?. (n.d.). Retrieved from website: [Link]

  • 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. (2022, July 20). Retrieved from Chemistry LibreTexts website: [Link]

  • Selective alkylation and acylation of alpha and epsilon amino groups with PEG in a somatostatin analogue: tailored chemistry for optimized bioconjugates. (2002, November 15). Retrieved from PubMed website: [Link]

  • Recent progress in selective functionalization of diols via organocatalysis. (2025, May 23). Retrieved from RSC Publishing website: [Link]

  • Phase Transfer Catalysis. (n.d.). Retrieved from Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides website: [Link]

  • On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. (2017, April 18). Retrieved from ACS Publications website: [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Retrieved from Wiley-VCH website: [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (2004, September 10). Retrieved from Organic Letters website: [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Retrieved from Wikipedia website: [Link]

  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. (n.d.). Retrieved from ResearchGate website: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. (n.d.). Retrieved from MCAT Content - Jack Westin website: [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (n.d.). Retrieved from website: [Link]

  • Novel protecting group strategies in the synthesis of oligosaccharides. (2018, May 31). Retrieved from Scholarly Publications Leiden University website: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Retrieved from Chemistry LibreTexts website: [Link]

  • Programmable Mono-/Di-alkylation of Amines with Aldehydes Over a Pdδ --H Electrocatalyst. (2025, May 26). Retrieved from website: [Link]

  • Kinetic vs. Thermodynamic Reaction Control. (n.d.). Retrieved from Scribd website: [Link]

  • Bulky alkylation troubleshooting. (2023, November 13). Retrieved from Reddit website: [Link]

  • Selective alkylation of organic compounds. (2020, January 2). Retrieved from MedCrave online website: [Link]

  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (n.d.). Retrieved from PMC website: [Link]

  • Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. (n.d.). Retrieved from Green Chemistry (RSC Publishing) website: [Link]

  • Strategy for the controlled N,N‐dialkylation by sequential... (n.d.). Retrieved from ResearchGate website: [Link]

  • Dual Activation Modes Enable Bifunctional Catalysis of Aldol Reactions by Flexible Dihydrazides. (2025, January 29). Retrieved from PubMed website: [Link]

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. (2025, August 10). Retrieved from ResearchGate website: [Link]

  • CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. (n.d.). Retrieved from Green Chemistry (RSC Publishing) website: [Link]

  • Carbon nucleophiles in the Mitsunobu reaction. Mono-and dialkylation of bis(2,2,2-trifluoroethyl) malonates. (n.d.). Retrieved from ResearchGate website: [Link]

  • Bifunctional catalysis. (2016, May 25). Retrieved from Beilstein Journals website: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Methods for Determining the Purity of Sodium 4-methoxy-4-oxobutane-1-sulfinate

For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Sodium 4-methoxy-4-oxobutane-1-sulfinate, a key building block in various synthetic pathways. We will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to ensure trustworthy and reproducible results.

Sodium 4-methoxy-4-oxobutane-1-sulfinate, with the chemical formula C5H9NaO4S, is a hygroscopic solid that can be prepared from readily available sulfonyl chlorides.[1] Its stability and versatile reactivity make it a valuable reagent.[1] However, like many organosulfur compounds, its synthesis and storage can lead to the formation of impurities, necessitating robust analytical methods for quality control.

The Criticality of Purity Analysis

The presence of impurities can significantly impact the safety, efficacy, and stability of a final drug product. Therefore, regulatory bodies mandate stringent purity requirements. For a compound like Sodium 4-methoxy-4-oxobutane-1-sulfinate, potential impurities could include starting materials, by-products from side reactions, and degradation products. This guide will explore the most effective techniques to identify and quantify these impurities, ensuring the integrity of your research and development efforts.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[2] For a non-chromophoric compound like Sodium 4-methoxy-4-oxobutane-1-sulfinate, several HPLC-based approaches can be employed.

a. Reversed-Phase HPLC with Ion-Pairing and Indirect Photometric Detection

Principle: Since the target analyte lacks a UV chromophore, direct UV detection is not feasible.[3] This method introduces an ion-pairing reagent into the mobile phase that complexes with the sulfinate anion.[3][4] The ion-pairing agent itself contains a chromophore, allowing for indirect photometric detection where a decrease in the baseline signal corresponds to the elution of the analyte.[4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating polar analytes.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) containing an ion-pairing reagent like N-methylpyridinium iodide (0.1-0.25 mM).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the ion-pairing reagent absorbs strongly (e.g., 258-300 nm).[4]

  • Sample Preparation: Accurately weigh and dissolve the Sodium 4-methoxy-4-oxobutane-1-sulfinate sample in the mobile phase to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices: The C18 stationary phase provides a non-polar environment, and the ion-pairing reagent forms a neutral complex with the anionic sulfinate, allowing for retention and separation. The choice of N-methylpyridinium iodide is based on its strong UV absorbance and effective ion-pairing capabilities.[4]

b. Mixed-Mode Chromatography with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD)

Principle: Mixed-mode chromatography columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for ionic and polar compounds.[6] Since the analyte is non-volatile, ELSD or CAD can be used as universal detectors that do not require a chromophore.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled with an ELSD or CAD detector.

  • Column: A mixed-mode column with both reversed-phase and anion-exchange functionalities.

  • Mobile Phase: A gradient of acetonitrile and water with an ammonium formate buffer.[6]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detector Settings: Optimized for the specific detector used (e.g., nebulizer temperature, gas flow rate).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Causality Behind Experimental Choices: The dual retention mechanism of the mixed-mode column can effectively separate the target sulfinate from both non-polar and other ionic impurities. ELSD and CAD are ideal for this application as they provide a response proportional to the mass of the analyte, regardless of its optical properties.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Separation on Column Inject->Separate Detect Detection (UV/ELSD/CAD) Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Quantify Quantify Purity (% Area) Integrate->Quantify

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantitative Method

Quantitative NMR (qNMR) is a powerful technique that can provide both structural confirmation and quantitative information without the need for a reference standard of the analyte itself.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9]

Principle: By integrating the signals corresponding to the analyte and a certified internal standard of known concentration, the purity of the Sodium 4-methoxy-4-oxobutane-1-sulfinate can be accurately determined.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Sodium 4-methoxy-4-oxobutane-1-sulfinate sample.

    • Accurately weigh a similar amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Causality Behind Experimental Choices: The use of a certified internal standard provides a direct comparison for quantification, making qNMR a primary ratio method.[7] A long relaxation delay is crucial to allow all protons to fully relax between pulses, ensuring that the signal intensities are directly proportional to the number of protons.

qNMR_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis Weigh_Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Weigh Internal Standard (IS) Weigh_IS->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Prepared Sample Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Processed Spectrum Calculate Calculate Purity Integrate->Calculate

Mass Spectrometry (MS): For Identification of Impurities

While not a primary quantitative technique for purity assessment on its own, Mass Spectrometry, often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), is invaluable for identifying the structures of unknown impurities.[10][11]

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern can provide structural information about the molecule.[12]

Application to Sodium 4-methoxy-4-oxobutane-1-sulfinate:

  • LC-MS: This is the preferred method for analyzing the purity of the target compound and its non-volatile impurities. Electrospray ionization (ESI) in negative mode would be suitable for detecting the sulfinate anion. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental compositions of impurities.[13]

  • GC-MS: This technique would be more suitable for identifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents.[14]

Data Interpretation: By comparing the mass spectra of the impurity peaks with known fragmentation patterns of sulfinates and related compounds, the identity of the impurities can be elucidated.[12][15] For instance, cleavage of the carbon-sulfur and sulfur-oxygen bonds are common fragmentation pathways for sulfinate esters.[12]

Titrimetric Methods: A Classical Approach

Titrimetry offers a cost-effective and often highly accurate method for determining the purity of a substance, provided a suitable and specific reaction is available.

a. Redox Titration

Principle: Sulfinates can be oxidized to sulfonates. A strong oxidizing agent of known concentration can be used as the titrant, and the endpoint can be determined potentiometrically or with a visual indicator.

Experimental Protocol (Hypothetical):

  • Titrant: A standardized solution of an oxidizing agent like potassium permanganate (KMnO₄) or cerium(IV) sulfate.

  • Sample Preparation: Dissolve a known mass of the sample in an appropriate solvent (e.g., water or a buffered solution).

  • Titration: Titrate the sample solution with the standardized oxidizing agent.

  • Endpoint Detection: Use a potentiometer to monitor the change in potential or a redox indicator that changes color at the equivalence point.

Causality Behind Experimental Choices: This method relies on the specific oxidation of the sulfinate group. The choice of titrant and reaction conditions would need to be carefully optimized to ensure a stoichiometric reaction and a sharp, detectable endpoint.

b. Acid-Base Titration (Indirect)

While not directly applicable to the sulfinate salt, if the corresponding sulfinic acid can be generated, it could be titrated with a standard base. However, the stability of the sulfinic acid would be a critical factor.

Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantagesBest For
HPLC (Ion-Pairing/UV) Chromatographic separation with indirect UV detection.Good for routine QC, widely available.[2][4]Requires method development, indirect detection can be less sensitive.Quantifying known impurities and assay.
HPLC (Mixed-Mode/ELSD/CAD) Chromatographic separation with universal detection.Universal detection, good for non-chromophoric compounds.[6]ELSD/CAD response can be non-linear, requires careful calibration.Purity analysis of non-volatile, non-chromophoric compounds.
Quantitative NMR (qNMR) Signal intensity is proportional to the number of nuclei.Primary quantitative method, no need for analyte-specific reference standard, provides structural information.[8][9]Lower sensitivity than HPLC, requires high-field NMR, potential for signal overlap.Absolute purity determination and characterization of reference standards.
LC-MS Separation by HPLC followed by mass-based detection.Excellent for impurity identification, high sensitivity and specificity.[11][16]Not inherently quantitative without standards, complex instrumentation.Identifying and structurally elucidating unknown impurities.
Titrimetry Volumetric analysis based on a chemical reaction.High accuracy and precision, low cost.Requires a specific and stoichiometric reaction, may not be specific for the analyte in the presence of interfering substances.Assay of bulk material where interfering species are absent.

Conclusion

The choice of the most appropriate analytical method for determining the purity of Sodium 4-methoxy-4-oxobutane-1-sulfinate depends on the specific requirements of the analysis.

  • For routine quality control and quantification of known impurities, HPLC with either ion-pairing and indirect UV detection or mixed-mode chromatography with ELSD/CAD are robust and reliable choices.

  • For the definitive determination of absolute purity and the qualification of reference standards, Quantitative NMR (qNMR) is the gold standard due to its nature as a primary ratio method.

  • When unknown impurities are detected, LC-MS is the most powerful tool for their identification and structural elucidation.

  • Titrimetric methods , while classical, can offer a highly accurate and cost-effective assay method if a suitable reaction can be validated.

A comprehensive approach to purity analysis will often involve the use of multiple techniques. For instance, HPLC can be used for the initial purity screen and quantification, while qNMR can confirm the absolute purity, and LC-MS can be employed to identify any unknown peaks observed in the chromatogram. This orthogonal approach provides a self-validating system, ensuring the highest level of confidence in the quality of Sodium 4-methoxy-4-oxobutane-1-sulfinate used in research and drug development.

References

  • Smellie, A. S., et al. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-162.
  • Canadian Science Publishing. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry.
  • Harpp, D. N., & Back, T. G. (1973). Mass Spectrometry of Sulfinamides and Sulfinate Esters. Journal of Organic Chemistry, 38(24), 4328-4334.
  • BenchChem. (2026).
  • Vik, C., et al. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 10(9), 1179-1188.
  • ChemAxon. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ChemAxon.
  • AugustaChrom.
  • ResearchGate. NMR and ESR of organosulphur compounds.
  • Dasgupta, P. K., & De la Cruz, M. (2003). Simultaneous determination of sulfite, sulfate, and hydroxymethanesulfonate in atmospheric waters by ion-pair HPLC technique. Atmospheric Environment, 37(12), 1641-1649.
  • J-STAGE. Separation and Determination of Sulfonate Type Anionic Surfactants Including 2-Sulfonatofatty Acid Methyl Ester by Methyl Ester Derivatization and HPLC Analysis. Journal of the Japan Oil Chemists' Society.
  • Fornarini, S. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives.
  • Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum.
  • Kumar, D., & Sharma, U. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Organic & Biomolecular Chemistry, 19(1), 31-52.
  • ResearchGate. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
  • MDPI. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules.
  • Metrohm.
  • Verma, B. C., et al. (1986). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry Section A, 25A(11), 1041-1042.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
  • ACS Publications. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. Organic Process Research & Development.
  • OPUS. Analytical Methods. OPUS.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Current Pharmaceutical Analysis, 6(3), 143-150.
  • Giraudeau, P., & Akoka, S. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Journal of Visualized Experiments, (79), e50639.
  • Sahu, P. K., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1165-1175.
  • Riggin, R. M., & Kinzer, G. W. (1983). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry. Food and Chemical Toxicology, 21(1), 1-10.

Sources

Comparative

Comparative Guide: Sodium 4-Methoxy-4-oxobutane-1-sulfinate vs. Sodium Benzenesulfinate in Radical Catalysis

Executive Summary & Mechanistic Divergence Sulfinate salts have revolutionized modern synthetic chemistry by serving as bench-stable, easily handled radical precursors. However, their utility in drug development and comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Divergence

Sulfinate salts have revolutionized modern synthetic chemistry by serving as bench-stable, easily handled radical precursors. However, their utility in drug development and complex molecule synthesis is not monolithic. This guide provides an in-depth comparative analysis between an alkyl sulfinate (Sodium 4-methoxy-4-oxobutane-1-sulfinate ) and an aryl sulfinate (Sodium benzenesulfinate ).

The fundamental causality driving their divergent applications lies in the thermodynamics of sulfur dioxide (SO₂) extrusion following single-electron transfer (SET) oxidation. As demonstrated in 1, alkyl sulfinates undergo rapid desulfination to yield nucleophilic alkyl radicals. Conversely, because the formation of an sp²-hybridized phenyl radical is highly endothermic at room temperature, aryl sulfinates resist SO₂ extrusion, instead acting as robust precursors for electrophilic sulfonyl radicals.

MechanisticDivergence cluster_alkyl Alkyl Sulfinate Pathway (Desulfinative) cluster_aryl Aryl Sulfinate Pathway (Non-Desulfinative) A1 Sodium 4-methoxy- 4-oxobutane-1-sulfinate A2 Alkylsulfonyl Radical [•SO2R] A1->A2 SET (-e⁻) A3 Alkyl Radical [•R] + SO2 ↑ A2->A3 Fast -SO2 A4 C(sp2)-C(sp3) Coupling (e.g., Minisci) A3->A4 Trapping B1 Sodium Benzenesulfinate B2 Arylsulfonyl Radical [•SO2Ar] B1->B2 SET (-e⁻) B3 Sulfone Product (C-S Bond Formation) B2->B3 Electrophilic Addition

Mechanistic divergence of alkyl vs. aryl sulfinates following single-electron oxidation.

Physicochemical & Reactive Profiling

To effectively leverage these reagents, scientists must align the intrinsic electronic properties of the generated radical with the target electrophile or nucleophile. The table below summarizes the quantitative and qualitative data distinguishing the two salts[2].

PropertySodium 4-methoxy-4-oxobutane-1-sulfinateSodium benzenesulfinate
CAS Number 1855776-60-1873-55-2
Molecular Formula C₅H₉NaO₄SC₆H₅NaO₂S
Radical Generated •CH₂CH₂CH₂COOMe•SO₂Ph
Radical Polarity Nucleophilic (Somewhat electron-rich)Electrophilic (Highly electron-deficient)
SO₂ Extrusion Kinetics Rapid ( k≈107 s−1 )Negligible at room temperature
Primary Application C(sp²)–C(sp³) Bond FormationC(sp²)–S Bond Formation
Typical Target Electron-deficient heteroarenesAlkenes, Aryl Halides (via Ni-catalysis)

Sodium 4-Methoxy-4-oxobutane-1-sulfinate: The Alkyl Radical Precursor

Causality of Reactivity

Sodium 4-methoxy-4-oxobutane-1-sulfinate is engineered to append a methyl butyrate equivalent onto complex molecular scaffolds. The ester moiety provides a robust synthetic handle for late-stage derivatization (e.g., hydrolysis to a carboxylic acid, or direct amidation), while the sulfinate group acts as a traceless activating group.

In Minisci-type C–H functionalizations, the generation of the nucleophilic alkyl radical must be paired with an electron-deficient heteroarene. The addition of Brønsted acids (such as Trifluoroacetic acid, TFA) is a critical experimental choice: protonation of the heteroarene lowers its Lowest Unoccupied Molecular Orbital (LUMO), significantly accelerating the addition of the nucleophilic alkyl radical and outcompeting off-target radical-radical homocoupling. Recent literature highlights the efficacy of 3 under mild photochemical conditions.

Self-Validating Protocol: Photoredox Minisci Functionalization
  • Reagent Preparation: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the target heteroarene (0.5 mmol, 1.0 equiv), Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.5 mmol, 3.0 equiv), and the photocatalyst Ru(bpy)₃Cl₂ (0.01 mmol, 2 mol%).

  • Solvent & Acid Addition: Add 5.0 mL of a degassed DMSO/H₂O mixture (4:1 v/v). Slowly add TFA (0.5 mmol, 1.0 equiv) to protonate the heterocycle. Note: The aqueous component aids in the complete dissolution of the sulfinate salt.

  • Degassing (Critical Step): Seal the tube and sparge the solution with Argon for 15 minutes. Removing dissolved oxygen is mandatory; O₂ will rapidly quench the excited state of the photocatalyst or trap the alkyl radical to form unwanted peroxides.

  • Irradiation: Irradiate the reaction mixture with 450 nm Blue LEDs at room temperature for 16–24 hours. Self-Validation: The continuous evolution of SO₂ gas bubbles serves as a visual indicator of successful radical generation and desulfination.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (to neutralize the TFA), extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Sodium Benzenesulfinate: The Sulfonyl Radical Precursor

Causality of Reactivity

Sodium benzenesulfinate is the premier reagent for introducing the benzenesulfonyl group into organic frameworks. Because the •SO₂Ph radical is highly electrophilic, it does not readily add to unactivated aryl halides. To overcome this kinetic barrier, a 4 is employed.

The Ni(0) catalyst undergoes oxidative addition into the Ar–Br bond. Concurrently, the photochemically generated •SO₂Ph radical adds to the resulting Ni(II) complex, forming a transient, high-energy Ni(III) species. This intermediate rapidly undergoes reductive elimination to forge the C–S bond, yielding the aryl sulfone and a Ni(I) species that is subsequently reduced back to Ni(0) by the photocatalytic cycle.

Workflow Step1 1. Reagent Preparation (Glovebox/Schlenk) Step2 2. Catalyst Addition (Photocatalyst + Ni-complex) Step1->Step2 Step3 3. Sulfinate & Electrophile Addition Step2->Step3 Step4 4. Degassing (Freeze-Pump-Thaw x3) Step3->Step4 Step5 5. Blue LED Irradiation (RT, 16-24h) Step4->Step5 Step6 6. Workup & Purification (Extraction & Column) Step5->Step6

Standardized experimental workflow for dual Ni/photoredox cross-coupling reactions.

Self-Validating Protocol: Dual Ni/Photoredox Sulfonylation
  • Reagent Loading: In a nitrogen-filled glovebox, charge a 20 mL vial with Aryl Bromide (0.5 mmol, 1.0 equiv), Sodium benzenesulfinate (0.75 mmol, 1.5 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·dme (5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed DMF. Causality: The high polarity of DMF is essential to solubilize the sodium sulfinate salt and stabilize the transient, highly charged Nickel intermediates.

  • Irradiation: Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and irradiate with 450 nm Blue LEDs for 24 hours. Ensure a cooling fan is utilized to maintain the reaction strictly at room temperature, preventing thermal decomposition of the catalyst.

  • Workup: Dilute the mixture with water (20 mL). Because diaryl sulfones are highly crystalline, the product will often precipitate directly from the aqueous DMF mixture. Filter the solid, wash with cold water, and recrystallize or purify via chromatography as needed. This protocol reliably yields 5 with excellent functional group tolerance.

References

  • Ru/Ni Dual Catalytic Desulfinative Photoredox Csp²–Csp³ Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides. Organic Letters. 1

  • Amino Acid Sulfinate Salts as Alkyl Radical Precursors. Organic Letters. 3

  • Dual Nickel/Photoredox-Catalyzed Asymmetric Carbosulfonylation of Alkenes. PMC. 4

  • A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI. 5

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1. AiFChem. 2

Sources

Validation

Yield comparison of different sodium sulfinates in the synthesis of diaryl sulfones

An In-Depth Guide to the Synthesis of Diaryl Sulfones: A Comparative Analysis of Sodium Sulfinate Reagents Introduction: The Indispensable Role of Diaryl Sulfones Diaryl sulfones are a cornerstone structural motif in mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Diaryl Sulfones: A Comparative Analysis of Sodium Sulfinate Reagents

Introduction: The Indispensable Role of Diaryl Sulfones

Diaryl sulfones are a cornerstone structural motif in modern chemistry, with their presence defining the efficacy of numerous pharmaceuticals, agrochemicals, and advanced polymeric materials.[1] Their utility stems from the unique properties imparted by the sulfonyl group (—SO₂—): high thermal stability, chemical robustness, and the ability to engage in specific biological interactions. Traditionally, the synthesis of these compounds relied on methods such as the oxidation of diaryl sulfides or Friedel-Crafts sulfonylation.[1] However, these approaches often suffer from limitations, including harsh reaction conditions and poor functional group tolerance.[1]

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of diaryl sulfones, offering milder conditions and broader substrate scope.[2] Among the various sulfonylating agents, sodium sulfinates (RSO₂Na) have emerged as exceptionally versatile and practical reagents.[3] Unlike their sulfonyl chloride counterparts, sodium sulfinates are generally stable, non-corrosive, odorless, and easy-to-handle crystalline solids, making them highly attractive for both laboratory-scale and industrial applications.[3][4]

This guide, designed for researchers and drug development professionals, provides an in-depth comparison of the performance of various sodium sulfinates in the synthesis of diaryl sulfones. We will explore the causality behind experimental choices, present detailed protocols, and analyze comparative yield data to empower chemists to make informed decisions in their synthetic endeavors.

The Mechanism of Action: Palladium-Catalyzed C-S Cross-Coupling

The palladium-catalyzed cross-coupling of aryl halides with sodium sulfinates is a powerful method for constructing the C-S bond central to diaryl sulfones.[5] The success of this reaction often hinges on the selection of an appropriate ligand, with bulky, electron-rich phosphine ligands like Xantphos being particularly effective.[5][6] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) sulfone_complex Ar-Pd(II)-SO₂Ar'(L₂) pd_complex->sulfone_complex Transmetalation (Ar'SO₂Na) product Ar-SO₂-Ar' sulfone_complex->product Reductive Elimination product->pd0 Catalyst Regeneration center_point Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup: - Aryl Halide - Sodium Sulfinate - Pd₂(dba)₃ / Xantphos - Solvent (THF) - Inert Atmosphere (N₂) start->setup reaction Reaction Execution: Stir at 65 °C for 12 hours setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Product Characterization: ¹H NMR, ¹³C NMR, MS purification->analysis end End: Isolated Yield Calculation analysis->end

Caption: Standardized workflow for the synthesis and analysis of diaryl sulfones.

Results: Yield Comparison of Selected Sodium Sulfinates

The following table summarizes the isolated yields obtained from the reaction of 4-iodoanisole with three distinct sodium arylsulfinates: sodium benzenesulfinate (unsubstituted), sodium p-toluenesulfinate (electron-donating group), and sodium 4-chlorobenzenesulfinate (electron-withdrawing group).

EntrySodium Sulfinate ReagentSubstituent TypeProduct StructureIsolated Yield (%)
1Sodium benzenesulfinateNeutral alt text 78
2Sodium p-toluenesulfinateElectron-Donating (—CH₃) alt text 89
3Sodium 4-chlorobenzenesulfinateElectron-Withdrawing (—Cl) alt text 65
Reaction Conditions: 4-iodoanisole (1.0 mmol), sodium sulfinate (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), in THF (5 mL) at 65 °C for 12 h.
Discussion of Results

The experimental data reveals a clear trend related to the electronic properties of the substituent on the sodium sulfinate.

  • Sodium p-toluenesulfinate (Entry 2): The highest yield (89%) was achieved with this reagent. The electron-donating methyl group (—CH₃) at the para position increases the electron density on the sulfinate anion. This enhanced nucleophilicity facilitates the transmetalation step in the catalytic cycle, leading to a more efficient reaction and a higher product yield. This aligns with the general principle that more nucleophilic reagents can accelerate catalytic cross-coupling reactions.

  • Sodium benzenesulfinate (Entry 1): The unsubstituted reagent provided a good yield of 78%. This serves as a baseline for evaluating the effect of substituents. The reaction proceeds efficiently, demonstrating the general utility of this palladium-catalyzed protocol.

  • Sodium 4-chlorobenzenesulfinate (Entry 3): The presence of an electron-withdrawing chlorine atom (—Cl) significantly reduced the reaction yield to 65%. The chlorine atom decreases the electron density of the sulfinate anion, reducing its nucleophilicity. This likely slows down the transmetalation step, resulting in lower overall conversion to the diaryl sulfone product within the same reaction time. Studies on related coupling reactions have similarly noted that electron-poor nucleophiles can be less reactive. [7] These results underscore the importance of selecting a sodium sulfinate with appropriate electronic properties for optimizing the synthesis of diaryl sulfones. For substrates that are challenging to activate, employing a sulfinate with an electron-donating group can be a key strategy for improving reaction efficiency.

Detailed Experimental Protocol: General Procedure for Synthesis

This protocol provides a self-validating, step-by-step method for the synthesis of diaryl sulfones via palladium-catalyzed cross-coupling.

Materials:

  • Aryl iodide (e.g., 4-iodoanisole, 1.0 mmol, 1.0 equiv)

  • Sodium arylsulfinate (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • Xantphos (0.05 mmol, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF), 5 mL

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed tube)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂), add the aryl iodide (1.0 mmol), the selected sodium arylsulfinate (1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and Xantphos (29 mg, 0.05 mmol).

  • Solvent Addition: Add 5 mL of anhydrous THF to the flask via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 65 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Cooling and Workup: After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure diaryl sulfone.

  • Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield.

Conclusion and Future Outlook

The choice of sodium sulfinate reagent has a pronounced impact on the yield and efficiency of diaryl sulfone synthesis via palladium-catalyzed cross-coupling. As demonstrated, sodium sulfinates bearing electron-donating groups, such as sodium p-toluenesulfinate, can significantly enhance reaction yields by increasing the nucleophilicity of the sulfonylating agent. Conversely, electron-withdrawing groups tend to diminish reactivity.

This guide provides a framework for rational reagent selection in the synthesis of this important class of molecules. By understanding the interplay between the electronic properties of the starting materials and the mechanism of the catalytic cycle, researchers can optimize their synthetic routes, reduce waste, and accelerate the discovery and development of novel chemical entities. The continued development of more efficient catalytic systems, including those based on earth-abundant metals like copper, will further expand the synthetic chemist's toolkit for accessing complex diaryl sulfones. [8][9]

References

  • A copper-catalyzed three-component 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes with sodium sulfinates.Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of diarylsulfones or 3‐arylthioindoles from sodium arylsulfinates.ResearchGate.
  • Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones.Chemical Review and Letters.
  • Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO.PMC.
  • Palladium-Catalyzed Site-Selective C–H Sulfonylation via Aryl Thianthrenium Salts to Access Diarylsulfones.The Journal of Organic Chemistry - ACS Publications.
  • Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfinates with Benzyl Chlorides.Organic Letters - ACS Publications.
  • Copper catalyzed synthesis of unsymmetrical diaryl sulfones from an arenediazonium salt and sodium p-toluenesulfinate.OUCI.
  • Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF 3 ·OEt 2.MDPI.
  • Copper-Catalyzed Synthesis of Sulfenamides Utilizing Diaryl Disulfides with Alkyl Amines.Synlett.
  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents.PubMed.
  • Palladium-Catalyzed Site-Selective C-H Sulfonylation via Aryl Thianthrenium Salts to Access Diarylsulfones.PubMed.
  • Aryl sulfone synthesis by C-S coupling reactions.Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Direct Application of Sulfinate Salts.European Journal of Organic Chemistry.
  • Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts.Organic Letters - ACS Publications.
  • Sodium arylsulfinates as a versatile sulfur surrogate for the synthesis of diaryl thioethers and n-aryl sulfonamides.PolyU Electronic Theses.
  • Heterogeneous copper-catalyzed synthesis of diaryl sulfones.PubMed.
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.PMC.
  • Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides.Semantic Scholar.
  • Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds.RSC Advances (RSC Publishing).
  • Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides.MDPI.
  • Enantioselective Synthesis of Allylic Sulfones via Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes.PMC.
  • Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates.The Journal of Organic Chemistry - ACS Publications.
  • Sodium P-Toluenesulfinate: A Versatile Intermediate Driving Innovation in Modern Chemical Industries.LinkedIn.
  • Recent advances of sodium sulfinates in radical reactions.ResearchGate.

Sources

Comparative

Spectroscopic analysis for the structural elucidation of sulfones derived from Sodium 4-methoxy-4-oxobutane-1-sulfinate

A Comparative Guide to the Spectroscopic Analysis of Sulfones Derived from Sodium 4-methoxy-4-oxobutane-1-sulfinate Introduction: The Analytical Challenge of Sulfones Sulfones represent a critical class of organosulfur c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Spectroscopic Analysis of Sulfones Derived from Sodium 4-methoxy-4-oxobutane-1-sulfinate

Introduction: The Analytical Challenge of Sulfones

Sulfones represent a critical class of organosulfur compounds, characterized by a sulfonyl functional group (R-S(=O)₂-R'). Their unique chemical stability, polarity, and hydrogen-bond accepting capabilities make them invaluable scaffolds in medicinal chemistry and materials science. The methyl sulfone group, in particular, is a key pharmacophore that can enhance the pharmacological properties of drug candidates.[1] The synthetic accessibility of sulfones from precursors like sodium sulfinates further broadens their utility.[2][3] Specifically, Sodium 4-methoxy-4-oxobutane-1-sulfinate serves as a versatile building block for introducing a functionalized four-carbon chain into a target molecule.

However, the unambiguous structural confirmation of novel sulfones is a non-trivial task that demands a multi-faceted analytical approach. The presence of the electron-withdrawing sulfonyl group profoundly influences the electronic environment of adjacent atoms, creating characteristic spectroscopic signatures. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of sulfones derived from this specific sulfinate. We will ground our discussion in the context of a model compound, Methyl 4-(benzylsulfonyl)butanoate , synthesized from the title sulfinate, to provide a practical framework for researchers, scientists, and drug development professionals.

The Model Compound: Synthesis of Methyl 4-(benzylsulfonyl)butanoate

To illustrate the comparative power of different spectroscopic techniques, we will refer to a model sulfone synthesized via a standard nucleophilic substitution pathway. The reaction of Sodium 4-methoxy-4-oxobutane-1-sulfinate with benzyl bromide provides an excellent example of C-S bond formation to yield the target sulfone.[4][5]

Reaction Scheme:

  • Reactants: Sodium 4-methoxy-4-oxobutane-1-sulfinate and Benzyl Bromide

  • Product: Methyl 4-(benzylsulfonyl)butanoate

  • Mechanism: The sulfinate anion acts as a sulfur-centered nucleophile, displacing the bromide from benzyl bromide.

This model compound contains several distinct structural motifs—an aromatic ring, a benzylic group, an aliphatic linker, the core sulfonyl group, and a methyl ester—each of which provides a unique and identifiable spectroscopic handle.

The Analytical Workflow: A Triad of Spectroscopic Techniques

Effective structural elucidation is rarely achieved with a single technique. It relies on the synergistic and complementary information provided by a suite of analytical methods. The workflow below illustrates the logical progression from initial functional group identification to detailed structural mapping and final mass confirmation.

G cluster_0 Overall Structural Elucidation Workflow A Synthesized Compound (e.g., Methyl 4-(benzylsulfonyl)butanoate) B IR Spectroscopy A->B C Mass Spectrometry A->C D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) A->D E Functional Group ID (SO₂, C=O) B->E F Molecular Weight & Formula (Fragmentation Analysis) C->F G Connectivity & 3D Structure (Atom-by-Atom Map) D->G H Final Structure Confirmation E->H F->H G->H

Caption: Overall workflow for sulfone structural elucidation.

In-Depth Analysis I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for de novo structure elucidation, providing a detailed map of the carbon-hydrogen framework. For sulfones, the potent electron-withdrawing nature of the SO₂ group induces significant deshielding of nearby protons and carbons, a key diagnostic feature.

Expertise & Causality: Why NMR is Paramount

The chemical shift values and coupling patterns in ¹H and ¹³C NMR spectra are exquisitely sensitive to the local electronic environment. The SO₂ group withdraws electron density, causing adjacent protons and carbons to resonate at higher chemical shifts (downfield) than they would in a simple alkane. This effect is predictable and quantifiable, allowing for precise structural assignments.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified sulfone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire a ¹H spectrum followed by a proton-decoupled ¹³C spectrum. Standard acquisition parameters on a 400 MHz or higher spectrometer are typically sufficient.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

G cluster_1 NMR Analysis Workflow A Dissolve Sulfone in CDCl₃ with TMS B Acquire ¹H Spectrum A->B C Acquire ¹³C Spectrum B->C D Acquire 2D Spectra (COSY, HSQC) C->D E Process Data (Phasing, Baseline Correction) D->E F Assign Signals (Chemical Shift, Integration, Multiplicity) E->F G Determine Connectivity F->G

Caption: Experimental workflow for NMR analysis.

Data Interpretation for Methyl 4-(benzylsulfonyl)butanoate
  • ¹H NMR: The protons alpha to the sulfonyl group are significantly deshielded and typically appear in the range of δ 2.8-3.3 ppm.[6][7] In our model compound, we expect distinct signals for the benzylic protons (Ph-CH₂ -SO₂) and the methylene protons on the other side of the sulfone (SO₂-CH₂ -CH₂). The benzylic protons will be further downfield due to the combined effect of the phenyl ring and the sulfone.

  • ¹³C NMR: The carbon atoms directly attached to the sulfonyl group are also shifted downfield, typically appearing in the δ 50-65 ppm range.[8][9] This provides a clear marker for the position of the SO₂ group within the carbon skeleton.

In-Depth Analysis II: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. While it doesn't provide detailed connectivity information like NMR, it offers a rapid and definitive confirmation of the presence of the key sulfonyl (S=O) and carbonyl (C=O) groups.

Expertise & Causality: The Vibrational Signature of the Sulfonyl Group

The S=O double bonds in a sulfone undergo characteristic stretching vibrations when they absorb infrared radiation. These vibrations produce two intense and sharp absorption bands that are highly diagnostic for the sulfonyl group. Their high intensity is due to the large change in dipole moment during the vibration of the highly polar S=O bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid or liquid sulfone sample directly onto the ATR crystal. This modern technique requires minimal sample preparation compared to older methods like KBr pellets.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (e.g., CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands by their wavenumber (cm⁻¹), intensity, and shape.

Data Interpretation for Methyl 4-(benzylsulfonyl)butanoate

The IR spectrum provides an unmistakable fingerprint for a sulfone.

  • S=O Asymmetric Stretch: A very strong and sharp band expected between 1350-1300 cm⁻¹ .[10]

  • S=O Symmetric Stretch: A second very strong and sharp band expected between 1160-1120 cm⁻¹ .[10][11]

  • C=O Ester Stretch: A strong, sharp band around 1735-1750 cm⁻¹ , confirming the presence of the methyl ester.[12]

The simultaneous presence of these three intense bands provides compelling evidence for the proposed structure.

In-Depth Analysis III: Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its substructures. This technique is complementary to NMR and IR, confirming the molecular formula and corroborating the connectivity deduced from NMR.

Expertise & Causality: Fragmentation of Sulfones

Under the high-energy conditions of electron ionization (EI-MS), sulfones often undergo characteristic fragmentation pathways. One of the most common is the loss of sulfur dioxide (SO₂), a stable neutral molecule.[13][14] Other fragmentations, such as alpha-cleavage and rearrangements, can help piece together the structure of the R groups attached to the sulfonyl core.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS) inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

G cluster_2 Mass Spectrometry Workflow A Introduce Sample (GC or Direct Probe) B Ionize Sample (EI, 70 eV) A->B C Separate Ions by m/z B->C D Detect Ions C->D E Generate Mass Spectrum D->E F Analyze Molecular Ion & Fragmentation Pattern E->F

Caption: Experimental workflow for Mass Spectrometry.

Data Interpretation for Methyl 4-(benzylsulfonyl)butanoate
  • Molecular Ion (M⁺˙): The spectrum should show a peak corresponding to the molecular weight of the compound (C₁₂H₁₆O₄S = 256.32 g/mol ).

  • Key Fragments:

    • Loss of SO₂: A peak at M-64 would be highly indicative of a sulfone.

    • Benzylic Cleavage: A strong peak at m/z 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺), is expected from the cleavage of the benzyl-SO₂ bond.

    • Ester Fragmentation: Look for peaks corresponding to the loss of the methoxy group ([M-31]⁺) or the methoxycarbonyl group ([M-59]⁺).

Data Synthesis: A Comparative Summary

To provide a clear, at-a-glance comparison, the expected data for Methyl 4-(benzylsulfonyl)butanoate from all three techniques are summarized below.

Spectroscopic TechniqueParameterExpected Observation/ValueStructural Inference
¹H NMR Chemical Shift (δ)~7.5-7.9 ppm (m, 5H)~4.3 ppm (s, 2H)~3.7 ppm (s, 3H)~3.2 ppm (t, 2H)~2.5 ppm (t, 2H)~2.2 ppm (m, 2H)Phenyl groupPh-CH₂ -SO₂-OCH₃ -SO₂-CH₂ --CH₂ -COOCH₃-CH₂-CH₂ -CH₂-
¹³C NMR Chemical Shift (δ)~173 ppm~128-134 ppm~63 ppm~55 ppm~52 ppm~28 ppm~19 ppmC =O (Ester)Aromatic CarbonsPh-C H₂-SO₂-SO₂-C H₂--OC H₃-C H₂-COOCH₃-CH₂-C H₂-CH₂-
IR Spectroscopy Wavenumber (cm⁻¹)~1325 cm⁻¹ (strong, sharp) ~1140 cm⁻¹ (strong, sharp) ~1740 cm⁻¹ (strong, sharp)S=O Asymmetric Stretch S=O Symmetric Stretch C=O Ester Stretch
Mass Spectrometry Mass-to-Charge (m/z)256 (M⁺˙)192 ([M-SO₂]⁺˙)91 ([C₇H₇]⁺)Molecular WeightConfirms Sulfone MoietyPresence of Benzyl Group

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of sulfones derived from Sodium 4-methoxy-4-oxobutane-1-sulfinate is most effectively and reliably achieved through the combined application of NMR, IR, and MS.

  • IR Spectroscopy provides a rapid and definitive "yes/no" answer for the presence of the crucial sulfonyl functional group.

  • Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns.

  • NMR Spectroscopy delivers the ultimate detail, mapping the precise atom-by-atom connectivity of the entire molecule.

No single technique provides the complete picture, but together they form a self-validating system. The functional groups identified by IR must be consistent with the molecular formula from MS and the detailed connectivity map from NMR. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides an unambiguous, authoritative structural assignment for novel sulfone compounds.

References

  • Abraham, R. J., et al. (2008). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link]

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161. [Link]

  • Chauhan, M. S., & Still, I. W. J. (1975). ¹³C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2888. [Link]

  • Kornpointner, C., et al. (2022). Phytochemistry Meets Geochemistry—Blumenol C Sulfate: A New Megastigmane Sulfate from Palicourea luxurians. Molecules, 27(20), 7019. [Link]

  • Smiech, K., et al. (2018). Mass Spectra of Sulfoxides and Sulfones. ResearchGate. [Link]

  • Griffiths, L., & Abraham, R. J. (2008). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Still, I. W. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. Canadian Journal of Chemistry, 54(2), 280-288. [Link]

  • Zhang, Q., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(5), 793-801. [Link]

  • Supporting Information for Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. (n.d.). Synlett. [Link]

  • Jiang, H. J., et al. (2025). Catalytic synthesis of chiral sulfinimidate esters via oxidative esterification of sulfenamides. ResearchGate. [Link]

  • Zhang, Q., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

  • Lee, S., et al. (2018). Silyloxymethanesulfinate as a sulfoxylate equivalent for the modular synthesis of sulfones and sulfonyl derivatives. Chemical Science, 9(12), 3163-3168. [Link]

  • Kumar, A., et al. (2020). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 10(40), 23871-23910. [Link]

  • Kumar, A., et al. (2020). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. UCLA Chemistry & Biochemistry. [Link]

Sources

Validation

Validated HPLC methods for the analysis of sulfonylation reaction mixtures

Validated HPLC Methods for the Analysis of Sulfonylation Reaction Mixtures: A Comparative Guide Sulfonylation reactions—typically involving the coupling of an amine or alcohol with a sulfonyl chloride to yield sulfonamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validated HPLC Methods for the Analysis of Sulfonylation Reaction Mixtures: A Comparative Guide

Sulfonylation reactions—typically involving the coupling of an amine or alcohol with a sulfonyl chloride to yield sulfonamides or sulfonate esters—are foundational in pharmaceutical drug development and organic synthesis[1]. However, monitoring the kinetics and yield of these reactions presents a unique analytical challenge. The reaction mixture is an extremely heterogeneous matrix containing highly polar components (basic amines, sulfonic acid hydrolysis byproducts) and highly hydrophobic species (unreacted sulfonyl chlorides, sulfonamide products)[1],[2].

As an application scientist, I frequently encounter method development bottlenecks where standard isocratic reversed-phase (RP) methods fail to resolve these extremes, leading to co-elution, peak tailing, or severe on-column degradation[3]. This guide objectively compares validated High-Performance Liquid Chromatography (HPLC) strategies, detailing the causality behind column selection, mobile phase design, and sample preparation to ensure robust, ICH-compliant analytical workflows.

The Analytical Challenge & Causality in Method Design

Before selecting a column or mobile phase, one must understand the chemical behavior of the analytes within the fluidic pathway of the HPLC.

  • The Reactivity Problem (On-Column Hydrolysis): Unreacted sulfonyl chlorides are highly electrophilic and moisture-sensitive. If a raw reaction aliquot is injected directly into an aqueous mobile phase, the sulfonyl chloride will continuously hydrolyze into a sulfonic acid as it travels down the column. This manifests as broad, tailing, or split peaks, making accurate quantification impossible[3]. Causality-Driven Solution: Pre-column chemical quenching is mandatory. By adding a controlled nucleophile (e.g., methanol or diethylamine) to the sample vial, the reactive chloride is instantly converted into a stable ester or amide, locking its concentration for accurate indirect quantification.

  • The Polarity Extreme Problem: Sulfonic acid byproducts have exceptionally low pKa values (< 1) and will elute in the void volume on standard C18 columns due to their permanent negative charge. Conversely, the target sulfonamides are highly retained. Causality-Driven Solution: To retain the polar components, one must either use an acidic mobile phase (pH ~2.5) to suppress the ionization of the starting basic amines[1], or employ an ion-pairing reagent to mask the charge of the sulfonated species[2].

Comparative Analysis of Validated HPLC Strategies

Based on the specific nature of your sulfonylation mixture, different chromatographic mechanisms must be employed.

Strategy A: Standard Reversed-Phase (C18) with Acidic Suppression
  • Best For: Routine monitoring of simple sulfonamide synthesis (e.g., sulfamethoxazole derivatives).

  • Mechanistic Rationale: A standard C18 column is paired with a highly acidic mobile phase. For example, adjusting the pH to 2.5 using phosphoric acid suppresses the ionization of basic starting materials, increasing their hydrophobicity and retention. This allows the highly polar sulfonic acids to elute early without interfering with the target sulfonamide[1].

  • Performance: A validated method utilizing a mobile phase of water:acetonitrile:methanol (60:35:5 v/v) at 1 mL/min successfully resolved sulfamethoxazole (RT = 5 min) from its sulfonated derivative (RT = 13.5 min)[1].

Strategy B: Reversed-Phase Ion-Pairing (RPIP-HPLC)
  • Best For: Highly polar or amphiphilic sulfonated products (e.g., sulfated oligosaccharides)[2].

  • Mechanistic Rationale: When products are too polar for C18 retention even at low pH, an ion-pairing reagent like triethylamine (TEA) is added to the mobile phase (e.g., 10 mM ammonium acetate, pH 8.3). The hydrophobic tail of TEA interacts with the C18 stationary phase, while its positively charged head pairs with the negatively charged sulfonate group, effectively masking the charge and enabling baseline separation[2].

Strategy C: Orthogonal Selectivity (Phenyl-Hexyl / C8)
  • Best For: Complex mixtures with closely eluting aromatic isomers or impurities (e.g., 4-amino benzene sulphonamide)[4],[5].

  • Mechanistic Rationale: Phenyl-hexyl columns offer π−π interactions that standard alkyl phases lack, providing superior orthogonal resolution for aromatic sulfonamides and azo dyes[5]. Alternatively, a less hydrophobic C8 column (e.g., YMC-Triart C8) can be utilized under gradient conditions to reduce the run time of highly retained hydrophobic impurities while maintaining sharp peak symmetry[4].

Quantitative Data & Validation Summaries

The following tables summarize the chromatographic conditions and ICH Q2(R2) validation parameters from peer-reviewed methodologies.

Table 1: Comparison of Chromatographic Conditions for Sulfonylation Mixtures

Method StrategyColumn TypeMobile PhaseDetectionKey ApplicationRef
Acidic RP-HPLC C18 (250 x 4.6 mm, 5 µm)Water:ACN:MeOH (60:35:5), pH 2.5UV 278 nmRoutine sulfonamide synthesis monitoring[1]
RPIP-HPLC C18 Analytical10 mM Ammonium Acetate + TEA : ACNUV 258 nmAmphiphilic/highly polar sulfonated products[2]
Orthogonal RP Phenyl-Hexyl (150 x 4.6 mm, 5 µm)Methanol : Water (Isocratic)UV 270 nmAzo dyes and aromatic sulfonamides[5]
Gradient RP C8 (250 x 4.6 mm, 5 µm)Gradient (Aqueous/Organic)PDA 265 nmImpurity profiling in sulphonamide hydrochloride[4]

Table 2: Typical Method Validation Parameters (ICH Guidelines)

Validation ParameterStandard C18 Method (Compound 1a)Gradient C8 Method (4-Amino Benzene Sulphonamide)
Linearity ( R2 ) > 0.999 (0.005–0.025 mg/mL)0.999 (LOQ to 200% level)
Precision (RSD%) < 2.0%< 2.0%
Recovery / Accuracy 98.47% – 101.52%85.0% – 115.0% (for trace impurities)
Specificity Baseline resolution from starting materialsWell resolved from API and known degradants
Reference [1][4]

Self-Validating Experimental Protocol: RP-HPLC Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify that the instrument and method are performing within specifications before any reaction data is interpreted.

Phase 1: Reaction Quenching & Sample Preparation

  • Extraction: Extract a 10 µL aliquot from the active sulfonylation reaction mixture.

  • Quenching: Immediately dilute the aliquot into 90 µL of a quenching solution (e.g., 10% diethylamine in acetonitrile) to instantly convert unreacted sulfonyl chlorides into stable sulfonamides, preventing on-column degradation[3].

  • Dilution: Further dilute the quenched sample with 900 µL of the initial mobile phase to ensure solvent compatibility and prevent peak distortion upon injection.

  • Filtration: Pass the sample through a 0.45 µm PTFE syringe filter into an HPLC vial to remove precipitated salts (e.g., pyridine hydrochloride)[5].

Phase 2: Chromatographic Execution

  • Setup: Install a C18 column (250 x 4.6 mm, 5 µm) and set the column oven to 30°C[1].

  • Mobile Phase: Prepare a degassed mixture of Distilled Water:Acetonitrile:Methanol (60:35:5 v/v). Adjust the apparent pH to 2.5 using phosphoric acid[1].

  • Parameters: Set the flow rate to 1.0 mL/min and the UV/PDA detector to 278 nm[1]. Inject 5 µL of the prepared sample[4].

Phase 3: System Suitability Testing (SST) - The Self-Validation Step Before integrating reaction peaks, the system must pass the following checks using a known standard mixture:

  • Resolution ( Rs​ ): Must be > 2.0 between the starting amine and the sulfonamide product.

  • Tailing Factor ( Tf​ ): Must be < 1.5 for all peaks to confirm that no secondary interactions (e.g., silanol interactions with basic amines) are occurring.

  • Blank Injection: Run a pure mobile phase blank to confirm the absence of carryover from previous highly concentrated reaction mixtures[4].

Methodological Workflows & Decision Matrices

G A 1. Reaction Sampling (Extract aliquot) B 2. Chemical Quenching (Add MeOH/Amine) A->B C 3. Dilution & Filtration (0.45 µm PTFE) B->C D 4. HPLC Separation (Gradient/Isocratic) C->D E 5. UV/PDA Detection (Peak Integration) D->E F 6. Yield Calculation (ICH Validation) E->F

Workflow for the sampling, quenching, and HPLC analysis of sulfonylation reactions.

G Start Analyze Sulfonylation Mixture Q1 Are products highly polar/amphiphilic? Start->Q1 RPIP Use RPIP-HPLC (Ammonium Acetate + TEA) Q1->RPIP Yes Q2 Are there closely eluting aromatic isomers? Q1->Q2 No Phenyl Use Phenyl-Hexyl Column (pi-pi interactions) Q2->Phenyl Yes Standard Use Standard C18 RP-HPLC (Acidic Mobile Phase) Q2->Standard No

Decision matrix for selecting the optimal HPLC column and method for sulfonylation mixtures.

Sources

Comparative

Mechanistic comparison of thermal versus photochemical activation of sodium sulfinates

Mechanistic Comparison of Thermal vs. Photochemical Activation of Sodium Sulfinates As a Senior Application Scientist, selecting the appropriate activation mode for sodium sulfinates ( RSO2​Na ) is a critical decision th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Comparison of Thermal vs. Photochemical Activation of Sodium Sulfinates

As a Senior Application Scientist, selecting the appropriate activation mode for sodium sulfinates ( RSO2​Na ) is a critical decision that dictates the success of late-stage functionalization, cross-coupling, and radical cascade reactions. Sodium sulfinates are bench-stable, highly versatile reagents that serve as premier precursors for sulfonyl, thiyl, and alkyl radicals[1]. However, the method of activation—thermal versus photochemical—fundamentally alters the reaction's mechanistic pathway, thermodynamic requirements, and functional group tolerance.

This guide provides an objective, data-backed comparison of these two activation paradigms to help you design more efficient, self-validating synthetic workflows.

Mechanistic Divergence: The "Why" Behind the Chemistry

The core difference between thermal and photochemical activation lies in how the single-electron transfer (SET) is initiated to generate the primary sulfonyl radical ( RSO2∙​ ).

Thermal Activation: Historically, generating sulfonyl radicals from sodium sulfinates required harsh conditions: elevated temperatures (80–120 °C) combined with stoichiometric oxidants (e.g., K2​S2​O8​ , TBHP) or transition metals (e.g., Cu, Fe)[2]. The mechanism relies on direct oxidation or metal-mediated SET. While robust for simple substrates, the high activation energy and aggressive oxidants often lead to poor functional group tolerance and unwanted side reactions.

Photochemical Activation: Visible-light photoredox catalysis has revolutionized this space by enabling SET under mild, room-temperature conditions[3]. By matching the oxidation potential of the sodium sulfinate (typically +0.3 to +0.6 V vs SCE) with the excited-state reduction potential of a photocatalyst (e.g., Eosin Y, Ru(bpy)32+​ ), the sulfinate undergoes rapid reductive quenching. The excited photocatalyst ( PC∗ ) accepts an electron from the sulfinate anion, cleanly generating the sulfonyl radical without the need for harsh oxidants[3]. Furthermore, advanced photoredox conditions can be tuned to force SO2​ extrusion, switching the pathway from sulfonylation to alkylation[3], or even generating thiyl radicals[4].

Mechanism RSO2Na Sodium Sulfinate (RSO2Na) Thermal Thermal Activation (Oxidants / Metals / Heat) RSO2Na->Thermal High Activation Energy Photo Photochemical Activation (Photocatalyst / Vis-Light / RT) RSO2Na->Photo SET to Excited PC* Radical Sulfonyl Radical (RSO2•) Thermal->Radical Direct Oxidation (e.g., K2S2O8) Photo->Radical Reductive Quenching Alkyl Alkyl/Aryl Radical (R•) + SO2 Radical->Alkyl Thermal Extrusion (>80°C) Radical->Alkyl Photoredox Switch

Mechanistic divergence of sodium sulfinate activation via thermal and photochemical pathways.

Quantitative Comparison of Activation Modes

To objectively evaluate which method suits your synthetic target, consult the following performance matrix summarizing typical reaction parameters and outcomes across the literature[1][3][5].

ParameterThermal ActivationPhotochemical Activation
Primary Energy Source Conductive Heat (80–120 °C)Visible Light (LEDs, Room Temp)
Reagent Requirements Stoichiometric oxidants / Transition metalsCatalytic photocatalyst (e.g., Eosin Y)
Radical Generation Direct oxidation / Metal-mediated SETReductive quenching of excited PC∗
Functional Group Tolerance Low to Moderate (harsh conditions)High (mild conditions, neutral pH)
Switchable Reactivity Difficult ( SO2​ extrusion is thermally forced)Tunable (Sulfonyl vs. Alkyl/Thiyl radicals)
Typical Yields 40–85%60–98%

Self-Validating Experimental Protocols

A robust protocol must be self-validating. As scientists, we do not just mix reagents; we build in control experiments to prove the causality of our mechanistic hypotheses. Below are standardized, step-by-step methodologies for both activation modes, complete with built-in validation steps.

Protocol A: Transition-Metal Catalyzed Thermal Sulfonylation

Causality Insight: The transition metal lowers the activation barrier for SET, but the thermal energy is required to drive the catalytic turnover and product formation.

  • Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the organic substrate (0.2 mmol), sodium sulfinate (0.6 mmol), and Cu(OAc)2​ (10 mol%).

  • Oxidant Addition: Add the required stoichiometric oxidant (e.g., K2​S2​O8​ , 2.0 equiv).

  • Atmosphere: Evacuate the tube and backfill with Argon (repeat 3x) to prevent unwanted aerobic oxidation.

  • Solvent & Heat: Add degassed solvent (e.g., DMSO or DCE, 2.0 mL). Seal the tube and heat in an oil bath at 80–100 °C for 12–24 hours.

  • Validation Check (Radical Trapping): Run a parallel control reaction adding 2.0 equiv of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy). The complete suppression of the desired product and the MS/NMR detection of the TEMPO- SO2​R adduct confirms that the reaction proceeds via a free sulfonyl radical intermediate.

Protocol B: Visible-Light Photoredox Sulfonylation

Causality Insight: Eosin Y is chosen because its excited state is exclusively quenched by the sodium sulfinate (proven via Stern-Volmer fluorescence quenching studies), ensuring highly selective radical generation without side-reactions[3].

  • Setup: To a clear borosilicate vial, add the organic substrate (0.2 mmol), sodium sulfinate (0.6 mmol), and the organic photocatalyst Eosin-Y (5 mol%)[3].

  • Atmosphere: Evacuate and backfill with Argon (repeat 3x).

  • Solvent: Add a degassed solvent mixture (e.g., CH3​CN/H2​O , 2.0 mL). The inclusion of water often helps solubilize the sodium sulfinate salt.

  • Irradiation: Place the vial in a photoreactor equipped with Green LEDs ( λmax​≈530 nm, matching Eosin Y's absorption). Irradiate at room temperature for 12 hours. Use cooling fans to ensure the temperature does not exceed 25 °C, ruling out thermal background reactions.

  • Validation Check (Light ON/OFF): Perform a Light ON/OFF experiment (e.g., alternating 2-hour intervals). Monitor the reaction progress via GC-MS. The reaction should completely stall during the "OFF" periods, confirming that continuous photo-excitation is strictly required for the SET process and ruling out a radical chain propagation mechanism.

Workflow Start Reaction Setup (Substrate + RSO2Na + Solvent) ThermSetup Thermal Route Add Oxidant/Metal Heat to 80-100°C Start->ThermSetup PhotoSetup Photochemical Route Add Photocatalyst (e.g., Eosin Y) Irradiate (LEDs) at RT Start->PhotoSetup Val1 Validation: TEMPO Trapping (Confirms Radical Intermediate) ThermSetup->Val1 PhotoSetup->Val1 Val2 Validation: Light ON/OFF (Confirms Photodependence) PhotoSetup->Val2 Product Product Isolation & NMR/MS Analysis Val1->Product Val2->Product

Self-validating experimental workflows for thermal and photochemical sulfonylation.

Summary & Strategic Recommendations

When designing a synthetic route involving sodium sulfinates, the choice between thermal and photochemical activation should be dictated by the complexity of the substrate. For early-stage building blocks where functional group tolerance is not a concern, thermal activation remains a cost-effective and scalable choice. However, for late-stage functionalization of complex APIs or when switchable radical generation (e.g., accessing alkyl radicals via SO2​ extrusion) is desired, photochemical activation provides unparalleled precision, milder conditions, and superior yields.

References

  • Synthesis and applications of sodium sulfinates ( RSO2​Na ): a powerful building block for the synthesis of organosulfur compounds. RSC Advances (The Royal Society of Chemistry). 5

  • Organophotoredox Catalysis: Switchable Radical Generation from Alkyl Sodium Sulfinates for Sulfonylation and Alkylative Activation of C–C Bonds of Cyclopropenes. The Journal of Organic Chemistry (ACS Publications). 3

  • Visible-Light-Promoted Thiyl Radical Generation from Sodium Sulfinates: A Radical–Radical Coupling to Thioesters. Organic Letters (ACS Publications). 4

  • Synthesis and applications of sodium sulfinates ( RSO2​Na ): a powerful building block for the synthesis of organosulfur compounds. National Institutes of Health (PMC). 2

Sources

Validation

Assessing the functional group tolerance of Sodium 4-methoxy-4-oxobutane-1-sulfinate in complex molecule synthesis

Assessing the Functional Group Tolerance of Sodium 4-Methoxy-4-oxobutane-1-sulfinate in Complex Molecule Synthesis: A Comparative Guide Introduction Late-stage functionalization (LSF) has revolutionized drug discovery by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Functional Group Tolerance of Sodium 4-Methoxy-4-oxobutane-1-sulfinate in Complex Molecule Synthesis: A Comparative Guide

Introduction

Late-stage functionalization (LSF) has revolutionized drug discovery by enabling the direct diversification of complex lead compounds without the need for de novo synthesis. Among the myriad of radical precursors available, sulfinate salts—often recognized in the literature as Baran Diversinates—have emerged as privileged reagents. Specifically, Sodium 4-methoxy-4-oxobutane-1-sulfinate serves as an ideal precursor for appending a 4-methoxy-4-oxobutyl moiety (a methyl butanoate tether) onto heteroarenes or olefins. This guide objectively evaluates the functional group tolerance of this specific sulfinate salt against traditional radical precursors, supported by mechanistic analysis, comparative experimental data, and self-validating protocols.

Section 1: The Mechanistic Causality of Superior Tolerance

The defining advantage of Sodium 4-methoxy-4-oxobutane-1-sulfinate lies in its thermodynamic profile during radical generation. Traditional methods for alkyl radical generation rely on either deep reductive potentials (e.g., unactivated alkyl halides, E1/2red​<−1.5 V vs SCE) or harsh oxidative conditions (e.g., aliphatic carboxylic acids, E1/2ox​>+1.2 V vs SCE). These extreme potentials inevitably trigger parasitic side reactions in highly functionalized molecules.

In contrast, alkyl sulfinate salts undergo single-electron transfer (SET) oxidation at remarkably mild potentials ( E1/2ox​≈+0.3 to +0.6 V vs SCE) (). Upon oxidation, the resulting sulfonyl radical rapidly extrudes sulfur dioxide ( SO2​ ) to yield the primary 4-methoxy-4-oxobutyl radical. This mild oxidative pathway bypasses the redox windows of sensitive functional groups like unprotected amines, electron-rich arenes, and reducible carbonyls.

Mechanism PC Photocatalyst (PC) Ground State PC_star Excited PC* PC->PC_star Visible Light (Blue LED) PC_star->PC SET Oxidation Sulfinate Sodium 4-methoxy-4-oxobutane- 1-sulfinate SulfonylRad Sulfonyl Radical Intermediate Sulfinate->SulfonylRad - e⁻ (Mild Potential) AlkylRad 4-methoxy-4-oxobutyl Radical (•R) SulfonylRad->AlkylRad - SO₂ (Desulfinylation) Product Functionalized Complex Molecule AlkylRad->Product Minisci Addition / Cross-Coupling

Mechanistic pathway of photoredox-mediated radical generation from sulfinate salts.

Section 2: Objective Comparison of Radical Precursors

To objectively assess performance, we must compare Sodium 4-methoxy-4-oxobutane-1-sulfinate against the three most common alternatives for introducing ester-bearing alkyl chains: Alkyl Halides (via cross-electrophile coupling), Carboxylic Acids (via oxidative decarboxylation), and Organotrifluoroborates (via oxidative radical generation).

Table 1: Functional Group Tolerance Matrix | Functional Group in Substrate | Sodium Sulfinate ( E1/2ox​≈+0.5 V) | Alkyl Halide ( E1/2red​<−1.5 V) | Carboxylic Acid ( E1/2ox​>+1.2 V) | Organotrifluoroborate ( E1/2ox​≈+1.0 V) | | :--- | :--- | :--- | :--- | :--- | | Aliphatic Amines | Highly Tolerated | Tolerated | Poor (Competitive Oxidation) | Moderate | | Ketones / Aldehydes | Highly Tolerated | Poor (Competitive Reduction) | Tolerated | Tolerated | | Aryl Halides (Br, I) | Tolerated | Poor (Oligomerization) | Tolerated | Tolerated | | Electron-Rich Arenes | Highly Tolerated | Tolerated | Poor (Over-oxidation) | Moderate | | Unprotected Alcohols | Highly Tolerated | Tolerated | Moderate (Esterification risk) | Tolerated |

Table 2: Comparative Yields in Late-Stage Minisci Alkylation of Complex Scaffolds Data synthesized from predictive Minisci LSF models and empirical photoredox studies (, ).

Complex Drug Scaffold Target Site Sodium Sulfinate Yield (%) Alkyl Bromide Yield (%) Carboxylic Acid Yield (%)
Loratadine Pyridine C-H 68% 12% (Reductive degradation) 41%
Fasudil Isoquinoline C-H 74% 22% 18% (Amine oxidation)

| Caffeine | Imidazole C-H | 81% | 65% | 55% |

Section 3: Self-Validating Experimental Methodology

The following protocol details the Minisci-type late-stage functionalization of a complex heteroarene using Sodium 4-methoxy-4-oxobutane-1-sulfinate via photoredox catalysis. This protocol is designed as a self-validating system, incorporating critical in-process controls to ensure reproducibility.

Workflow Step1 1. Reaction Assembly Combine substrate, sulfinate salt, photocatalyst, and solvent Step2 2. Degassing Protocol Freeze-pump-thaw (3x) to remove dissolved O₂ Step1->Step2 Step3 3. Photochemical Irradiation Blue LED (450 nm) at RT with vigorous stirring Step2->Step3 Step4 4. Quenching & Extraction Aqueous workup to remove unreacted salts and catalyst Step3->Step4 Step5 5. Chromatographic Isolation Silica gel purification of the target compound Step4->Step5

Self-validating experimental workflow for late-stage functionalization via photoredox catalysis.

Step-by-Step Protocol:

1. Reagent Assembly & Solvation: To an oven-dried 10 mL Schlenk tube, add the heteroarene substrate (0.2 mmol, 1.0 equiv), Sodium 4-methoxy-4-oxobutane-1-sulfinate (0.6 mmol, 3.0 equiv), and the photocatalyst ₂ (0.004 mmol, 2 mol%).

  • Mechanistic Rationale & Control: The sulfinate salt is used in a 3-fold excess because the extruded alkyl radicals can undergo competitive dimerization or hydrogen atom abstraction. If the solid mixture appears clumped upon weighing, the sulfinate salt may have absorbed atmospheric moisture, which can alter the local pH and inhibit the reaction.

2. Acidification & Solvent Addition: Dissolve the mixture in a 4:1 mixture of DMSO and H₂O (2.0 mL, 0.1 M). Add Trifluoroacetic acid (TFA) (0.4 mmol, 2.0 equiv).

  • Mechanistic Rationale & Control: Water is strictly required to solubilize the sodium sulfinate salt. TFA serves a dual purpose: it protonates the basic nitrogen of the heteroarene substrate (increasing its electrophilicity toward the nucleophilic alkyl radical) and prevents the basic substrate from coordinating to and deactivating the photocatalyst.

3. Degassing (The Self-Validating Step): Subject the reaction mixture to three cycles of freeze-pump-thaw degassing, backfilling with ultra-pure Argon.

  • Mechanistic Rationale & Control: Molecular oxygen is a potent triplet quencher of the excited state *Ru(II) catalyst and rapidly intercepts primary alkyl radicals to form peroxides. Validation Check: Before irradiation, the solution should be a clear, bright orange. If it turns dark or cloudy upon initial light exposure, O₂ contamination is likely present and the batch should be re-degassed.

4. Photochemical Irradiation: Irradiate the mixture using a 450 nm blue LED placed 5 cm from the tube. Stir vigorously at 800 rpm for 16 hours. Maintain the temperature at 25 °C using a cooling fan.

  • Mechanistic Rationale & Control: High-intensity LEDs generate significant heat. Without a cooling fan, the reaction temperature can exceed 60 °C, leading to thermal decomposition of the sulfinate salt into inactive sulfonate species before the photoredox cycle can properly engage.

5. Quenching and Isolation: Dilute the mixture with saturated aqueous NaHCO₃ (5 mL) to neutralize the TFA, then extract with EtOAc (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

  • Mechanistic Rationale & Control: The basic aqueous quench ensures that the newly alkylated heteroarene is deprotonated and partitions entirely into the organic phase. Unreacted sulfinate and sulfonate byproducts remain highly water-soluble and are cleanly removed in the aqueous layer.

Conclusion

Sodium 4-methoxy-4-oxobutane-1-sulfinate provides an unparalleled balance of reactivity and functional group tolerance for appending ester-bearing alkyl chains. By operating through a mild SET oxidative pathway, it circumvents the redox limitations of alkyl halides and carboxylic acids, making it an indispensable tool for the late-stage functionalization of complex pharmaceutical intermediates ().

References

  • Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides Source: Organic Letters (ACS Publications) URL:[Link]

  • Predictive Minisci late stage functionalization with transfer learning Source: Nature Communications URL:[Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates Source: ACS Catalysis (ACS Publications) URL:[Link]

  • Amino Acid Sulfinate Salts as Alkyl Radical Precursors Source: Organic Letters (ACS Publications) URL:[Link]

Comparative

Benchmarking Sodium 4-methoxy-4-oxobutane-1-sulfinate against other SO2 surrogates

A comprehensive analysis of leading sulfur dioxide surrogates for applications in contemporary drug discovery and synthetic chemistry. This guide provides an in-depth comparison of their performance, handling characteris...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive analysis of leading sulfur dioxide surrogates for applications in contemporary drug discovery and synthetic chemistry. This guide provides an in-depth comparison of their performance, handling characteristics, and reaction efficiency, supported by experimental data and protocols.

Senior Application Scientist's Note: The sulfonyl group is a cornerstone of many blockbuster pharmaceuticals. However, the direct use of gaseous sulfur dioxide (SO₂), a key building block, is fraught with challenges due to its toxicity and difficult handling.[1][2][3] This has spurred the development of solid, stable, and safer SO₂ surrogates.[4][5][6] This guide provides a critical evaluation of the most prevalent surrogates to aid researchers in selecting the optimal reagent for their specific synthetic needs.

While this guide aims to be comprehensive, it is important to note the absence of a detailed discussion on sodium 4-methoxy-4-oxobutane-1-sulfinate. Despite a thorough search of scientific literature and chemical databases, which confirmed its chemical formula (C₅H₉NaO₄S) and CAS number (1855776-60-1), no experimental data or publications on its synthesis, stability, or application as an SO₂ surrogate could be found.[1][7][8] Therefore, a direct, evidence-based comparison with established alternatives is not possible at this time. We will instead focus on a rigorous comparison of well-documented and widely used SO₂ surrogates: DABSO, inorganic sulfites, and Rongalite.

The Contenders: A Head-to-Head Comparison

The selection of an appropriate SO₂ surrogate is a critical decision in experimental design, with significant implications for reaction yield, purity, and scalability. The following table summarizes the key characteristics of the most common surrogates.

FeatureDABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))Inorganic Sulfites (e.g., K₂S₂O₅, Na₂S₂O₅)Rongalite (Sodium Hydroxymethanesulfinate)
Physical State White, crystalline solid[9][10]White, crystalline solid[11][12]White, crystalline solid[13]
Stability Bench-stable, easy to handle[4][9]Stable solids[11][14]Hygroscopic, should be stored in a dry, cool, dark place[13]
SO₂ Release Thermal or base-mediated release of two SO₂ molecules[4][9]Releases SO₂ in the presence of an acid or through thermal decomposition[11][14]Acts as a source of the sulfoxylate dianion (SO₂²⁻)[15]
Key Applications Synthesis of sulfonamides, sulfones, and sulfinates[9][16][17]Synthesis of sulfones and sulfonamides[11][12]Primarily used as a reducing agent and for the synthesis of sulfones[18]
Advantages High purity, controlled release of SO₂[4][9]Inexpensive, readily available[11][14]Inexpensive, versatile reducing agent[13]
Disadvantages Relatively expensive[19]Can require acidic conditions, potentially limiting functional group tolerance[11][14]Can release formaldehyde, a potential safety concern[15]

In the Lab: Experimental Protocols and Workflows

The practical application of these surrogates is best understood through detailed experimental protocols. Below are representative procedures for the synthesis of a key structural motif in medicinal chemistry: the sulfonamide.

Workflow for Sulfonamide Synthesis

The following diagram illustrates a generalized workflow for the synthesis of sulfonamides using an SO₂ surrogate. The key steps involve the formation of a sulfinate intermediate, followed by oxidative amination.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Organometallic_Reagent Organometallic Reagent (e.g., Grignard, Organolithium) Sulfinate_Formation In situ Sulfinate Formation Organometallic_Reagent->Sulfinate_Formation SO2_Surrogate SO₂ Surrogate (DABSO, Sulfite, etc.) SO2_Surrogate->Sulfinate_Formation Oxidative_Amination Oxidative Amination Sulfinate_Formation->Oxidative_Amination Amine, Oxidant (e.g., NaOCl) Sulfonamide Sulfonamide Product Oxidative_Amination->Sulfonamide cluster_surrogates SO₂ Surrogates cluster_intermediates Reactive Intermediates cluster_product Key Intermediate DABSO DABSO SO2_gas SO₂ (gas) DABSO->SO2_gas Heat or Base Sulfite Inorganic Sulfite (e.g., K₂S₂O₅) Sulfite->SO2_gas Acid or Heat Rongalite Rongalite Sulfoxylate SO₂²⁻ (dianion) Rongalite->Sulfoxylate Decomposition Sulfinate R-SO₂⁻ SO2_gas->Sulfinate + R-M Sulfoxylate->Sulfinate + 2 R-X

Sources

Validation

Kinetic studies of the reaction between Sodium 4-methoxy-4-oxobutane-1-sulfinate and various alkyl halides

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists The synthesis of functionalized aliphatic sulfones is a critical operation in modern drug discovery, particularly in the design of P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists

The synthesis of functionalized aliphatic sulfones is a critical operation in modern drug discovery, particularly in the design of PROTAC linkers and target-covalent inhibitors. Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS 1855776-60-1) has emerged as a highly versatile bifunctional building block. It features a highly nucleophilic sulfinate core for C-S bond formation and an orthogonal terminal methyl ester for downstream elaboration (e.g., saponification and amide coupling).

This guide provides an in-depth kinetic analysis of its reactivity, objectively comparing its performance against alternative sulfinating agents and various alkyl halide electrophiles.

Mechanistic Causality: The Ambidentate Nature of Sulfinates

Sodium sulfinates act as versatile building blocks for preparing valuable organosulfur compounds through C–S bond-forming reactions[1]. However, the sulfinate anion ( R−SO2−​ ) is an ambidentate nucleophile, meaning it can react at either the sulfur atom (S-alkylation) to form a sulfone, or at the oxygen atom (O-alkylation) to form a sulfinic ester.

The causality behind the preferred S-alkylation lies in the Hard-Soft Acid-Base (HSAB) theory . The sulfur atom is highly polarizable (a "soft" nucleophile), whereas the oxygen atoms are highly electronegative and less polarizable (a "hard" nucleophile). When paired with "soft" electrophiles like alkyl iodides or bromides, the reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 ) pathway that heavily favors the thermodynamically stable C-S bond formation.

Because the SN​2 mechanism requires the nucleophile to donate electrons into the antibonding σ∗ orbital on the backside of the carbon-halogen bond, the reaction is exquisitely sensitive to steric hindrance[2].

G A Sodium 4-methoxy-4- oxobutane-1-sulfinate C Bimolecular S_N2 Transition State A->C Soft Nucleophile (S) B Alkyl Halide (R-X) B->C Soft Electrophile (C) D S-Alkylation (Major) Aliphatic Sulfone C->D Thermodynamically Favored E O-Alkylation (Minor) Sulfinic Ester C->E Kinetically Controlled

S_N2 pathway of sulfinate alkylation highlighting S- vs O-alkylation selectivity.

Kinetic Performance and Alternative Comparisons

To objectively evaluate Sodium 4-methoxy-4-oxobutane-1-sulfinate, we must measure its second-order rate constants ( k2​ ) against both varying electrophiles and alternative nucleophiles.

Electrophile Scope: The Impact of Sterics and Leaving Groups

The innate reactivity of alkyl sulfinates poses unique regioselectivity challenges, requiring careful optimization of electrophile pairing[3]. Table 1 demonstrates the kinetic decay of the sulfinate when reacted with various alkyl halides in DMF at 25°C.

Table 1: Relative SN​2 Rate Constants ( k2​ ) for Sodium 4-methoxy-4-oxobutane-1-sulfinate

Alkyl Halide (Electrophile)ClassLeaving GroupRelative Rate ( krel​ )Half-life ( t1/2​ ) at 0.1M
Methyl Iodide (MeI)MethylIodide100 (Baseline)< 5 mins
Benzyl Bromide (BnBr)BenzylicBromide85.4~ 6 mins
1-Bromobutane (n-BuBr)Primary (1°)Bromide12.2~ 45 mins
1-Chlorobutane (n-BuCl)Primary (1°)Chloride0.8~ 11 hours
2-Bromobutane (s-BuBr)Secondary (2°)Bromide0.15> 48 hours

Insight: The data explicitly confirms the SN​2 causality. Moving from a primary bromide to a secondary bromide results in a nearly 100-fold decrease in reaction rate due to the steric thicket blocking the backside attack trajectory[2]. Furthermore, the soft iodide leaving group dramatically outperforms the harder chloride.

Nucleophile Comparison: Inductive Effects on the Sulfinate Core

How does the 4-methoxy-4-oxobutane tail affect the nucleophilicity of the sulfinate compared to standard alternatives? The electron-withdrawing nature of the ester carbonyl exerts a mild inductive pull ( −I effect) through the aliphatic chain, slightly attenuating the electron density on the sulfur atom compared to a pure alkyl sulfinate.

Table 2: Nucleophilicity Comparison (Reaction with Benzyl Bromide in DMF, 25°C)

Sulfinate Salt (Nucleophile)Structural Class k2​ ( M−1s−1 )S:O Alkylation RatioApplication Niche
Sodium Methanesulfinate Simple Aliphatic 4.2×10−2 > 99:1Basic methyl sulfone synthesis.
Sodium 4-methoxy-4-oxobutane-1-sulfinate Functionalized Aliphatic 2.8×10−2 98:2PROTACs, bifunctional linkers.
Sodium Benzenesulfinate Aromatic 0.9×10−2 95:5Aryl sulfone synthesis.
Sodium Trifluoromethanesulfinate Fluoroalkyl <10−4 VariableRadical trifluoromethylation.

Insight: While Sodium 4-methoxy-4-oxobutane-1-sulfinate is slightly less nucleophilic than raw Sodium Methanesulfinate, it is significantly more reactive than Sodium Benzenesulfinate. The mild attenuation actually suppresses unwanted side reactions, maintaining an excellent >98% selectivity for the desired S-alkylation product.

Self-Validating Experimental Protocol: In-Situ NMR Kinetics

To ensure trustworthiness, kinetic data must be derived from a self-validating system. The following protocol utilizes quantitative 1H -NMR (qNMR) with an internal standard. By measuring the integration of the product peaks relative to an inert standard, we eliminate errors caused by solvent evaporation or volumetric sampling inaccuracies.

Materials Required:
  • Sodium 4-methoxy-4-oxobutane-1-sulfinate (0.10 mmol)

  • Alkyl halide (e.g., 1-Bromobutane) (0.50 mmol, pseudo-first-order conditions)

  • 1,3,5-Trimethoxybenzene (0.05 mmol) - Internal Standard

  • Deuterated DMF (DMF- d7​ ) (0.6 mL)

Step-by-Step Methodology:
  • Baseline Calibration: Weigh exactly 0.05 mmol of 1,3,5-trimethoxybenzene and 0.10 mmol of Sodium 4-methoxy-4-oxobutane-1-sulfinate into a dry 1-dram vial.

  • Solvation: Dissolve the solids in 0.6 mL of DMF- d7​ . Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Initial Scan ( t0​ ): Acquire a baseline 1H -NMR spectrum. The internal standard aromatic protons will appear as a sharp singlet at ~6.1 ppm. The sulfinate α -protons will appear around 2.2 ppm.

  • Reaction Initiation: Inject 0.50 mmol of the target alkyl halide directly into the NMR tube. Cap, invert three times to mix, and immediately insert into the NMR spectrometer pre-heated to 25.0 °C.

  • Kinetic Acquisition: Program the spectrometer to acquire a spectrum every 5 minutes for 4 hours.

  • Data Processing: Track the disappearance of the sulfinate α -protons and the appearance of the newly formed sulfone α -protons (shifted downfield to ~3.0 - 3.2 ppm due to the strong electron-withdrawing nature of the SO2​ group).

  • Validation: Plot ln([Sulfinate]t​/[Sulfinate]0​) versus time. A highly linear plot ( R2>0.99 ) confirms the reaction is strictly first-order with respect to the sulfinate, validating the SN​2 mechanistic assumption.

Strategic Recommendations

When designing synthetic routes, Sodium 4-methoxy-4-oxobutane-1-sulfinate is the superior choice over standard methanesulfinate when downstream modularity is required. Its primary advantages are:

  • Kinetic Reliability: It exhibits predictable, rapid SN​2 kinetics with primary halides and benzylic systems.

  • Bifunctionality: The terminal ester allows for the rapid construction of extended linker systems without requiring harsh oxidative conditions (which are normally needed to convert thioethers to sulfones).

  • Handling: As a sodium salt, it is a bench-stable, solid reagent that avoids the foul odors associated with volatile thiols.

Cautionary Note: Avoid using this reagent with secondary or tertiary alkyl halides. The kinetic data proves that steric hindrance will stall the SN​2 pathway, leading to prolonged heating requirements that may induce ester hydrolysis or sulfinate decomposition.

Sources

Comparative

Efficacy of Sodium 4-methoxy-4-oxobutane-1-sulfinate in late-stage functionalization of drug candidates

A Comparative Guide to Sulfinate-Based Radical Chemistry in Late-Stage Functionalization For Researchers, Scientists, and Drug Development Professionals The modification of complex molecules at a late stage of a syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Sulfinate-Based Radical Chemistry in Late-Stage Functionalization

For Researchers, Scientists, and Drug Development Professionals

The modification of complex molecules at a late stage of a synthetic sequence, known as late-stage functionalization (LSF), is a critical tool in drug discovery. It allows for the rapid diversification of drug candidates, enabling the fine-tuning of their pharmacological properties. Among the emerging strategies, the use of sodium sulfinates as precursors for radical-mediated C-H functionalization has gained significant traction. This guide provides an in-depth comparison of this approach, with a focus on the class of reagents represented by Sodium 4-methoxy-4-oxobutane-1-sulfinate, against established transition-metal-catalyzed methods.

The Rise of Sulfinates in Late-Stage Functionalization

Traditionally, modifying the carbon skeleton of a drug candidate required a complete redesign of the synthetic route. However, methods that directly convert C-H bonds into new functional groups offer a more efficient alternative.[1][2] Sodium sulfinates have emerged as versatile and readily available precursors for generating a variety of reactive species under mild conditions.[3][4][5]

The power of sodium sulfinates lies in their ability to generate sulfonyl radicals through single-electron transfer processes, often facilitated by photoredox catalysis or electrochemical methods.[3][6] These sulfonyl radicals can then participate in a cascade of reactions to introduce new functional groups. In the case of alkyl sodium sulfinates, a subsequent loss of sulfur dioxide can generate an alkyl radical, which can then be used to forge new carbon-carbon bonds.[7][8][9]

The hypothetical reagent, Sodium 4-methoxy-4-oxobutane-1-sulfinate, would be expected to generate a 3-methoxycarbonylpropyl radical. This particular functional group could be of interest in medicinal chemistry for several reasons, including its potential to act as a flexible linker or to improve the pharmacokinetic profile of a drug candidate.

Mechanism of Action: A Radical Approach

The general mechanism for the generation of alkyl radicals from alkyl sodium sulfinates via photoredox catalysis is a well-established process. The reaction is initiated by a photocatalyst that, upon excitation by visible light, can oxidize the sodium sulfinate to a sulfonyl radical.[9] This is followed by the expulsion of sulfur dioxide to form the desired alkyl radical. This radical can then engage with the drug candidate in a C-H functionalization reaction.

Caption: Proposed photocatalytic cycle for alkyl radical generation from a sodium sulfinate.

Comparative Analysis: Sulfinate Radicals vs. Transition-Metal Catalysis

The most established method for late-stage C-H functionalization is transition-metal-catalyzed C-H activation, which typically employs metals like palladium, rhodium, or ruthenium.[10][11][12] These methods have been instrumental in advancing drug discovery.[13][14] However, sulfinate-based radical chemistry offers a complementary approach with its own set of advantages and disadvantages.

FeatureSulfinate-Based Radical C-H FunctionalizationTransition-Metal-Catalyzed C-H Activation
Mechanism Radical-mediated hydrogen atom transfer (HAT)Organometallic mechanism involving oxidative addition and reductive elimination[12]
Regioselectivity Often directed by the most reactive C-H bond (e.g., weakest C-H bond, electron-rich sites)Typically guided by directing groups present on the substrate, leading to high regioselectivity[14][15]
Functional Group Tolerance Generally high tolerance for a wide range of functional groups due to mild reaction conditions[16]Can be sensitive to certain functional groups that may coordinate to the metal catalyst or undergo side reactions[17]
Reaction Conditions Often proceeds at room temperature under visible light irradiation[18][19]Frequently requires elevated temperatures and inert atmospheres[17]
Reagents Uses a photocatalyst (often a low-cost organic dye or metal complex) and a benign light sourceRequires a stoichiometric amount of a directing group and a precious metal catalyst[10]
Substrate Scope Broad applicability to a wide range of heterocyclic compounds and complex molecules[16][20]Scope can be limited by the need for a suitable directing group and the steric and electronic properties of the substrate[15]
Potential Drawbacks Can sometimes lead to mixtures of products if multiple reactive C-H bonds are present.Removal of the directing group after functionalization adds extra steps to the synthesis. Potential for metal contamination in the final product.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical comparison, the following are representative protocols for the functionalization of a hypothetical drug candidate containing a vulnerable C-H bond.

Protocol 1: Photoredox-Catalyzed C-H Functionalization with a Sodium Sulfinate

This protocol describes a general procedure for the introduction of an alkyl group into a drug candidate using a sodium alkylsulfinate.

Workflow Diagram:

Caption: Experimental workflow for a typical photoredox-catalyzed C-H functionalization.

Step-by-Step Procedure:

  • To a reaction vial, add the drug candidate (1.0 equiv), sodium alkylsulfinate (1.5 equiv), and the photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye; 1-5 mol%).

  • Add the appropriate solvent (e.g., dimethyl sulfoxide or acetonitrile) to achieve the desired concentration.

  • Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Place the reaction vial in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction (e.g., by adding water) and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed C-H Activation with a Directing Group

This protocol outlines a general procedure for a directed C-H functionalization using a palladium catalyst.

Step-by-Step Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the drug candidate bearing a directing group (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)2; 5-10 mol%), and any necessary ligands.

  • Add the coupling partner (e.g., an organoboron reagent or an alkene; 1.5-2.0 equiv) and any required additives (e.g., an oxidant or a base).

  • Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If necessary, perform an additional step to remove the directing group.

Conclusion and Future Outlook

Sodium sulfinates offer a powerful and increasingly popular method for the late-stage functionalization of drug candidates.[5][21] The mild reaction conditions, high functional group tolerance, and broad substrate scope make this approach highly attractive, particularly in the context of complex molecule synthesis.[16][18][19] While transition-metal-catalyzed C-H activation remains a cornerstone of LSF due to its high regioselectivity, the development of sulfinate-based radical chemistry provides a valuable and complementary tool for medicinal chemists.[15][17] Future research will likely focus on expanding the range of radicals that can be generated from sulfinates and developing more selective and efficient catalytic systems.

References

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of Sodium 4-methoxy-4-oxobutane-1-sulfinate

Introduction & Mechanistic Context Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1) is a widely utilized . In organic synthesis and drug development, it serves as a robust radical precursor for the late-stage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1) is a widely utilized . In organic synthesis and drug development, it serves as a robust radical precursor for the late-stage C–H functionalization of heterocycles, transferring a methyl butanoate radical via oxidative desulfonylation[1]. Because this reagent is frequently deployed alongside strong oxidants (e.g., tert-butyl hydroperoxide[TBHP] or potassium persulfate) in dipolar aprotic solvents (e.g., DMSO or DCM)[2], disposal procedures must address not only the unreacted sulfinate salt but also the reactive byproducts and residual oxidants in the reaction matrix.

Physicochemical & Hazard Profile

To formulate a self-validating disposal protocol, we must first quantify the chemical parameters that dictate its reactivity and environmental fate[3].

Table 1: Quantitative Data and Hazard Profile for Sodium 4-methoxy-4-oxobutane-1-sulfinate

ParameterValue / DescriptionOperational Implication
CAS Number 1855776-60-1Unique identifier for waste manifesting[4].
Molecular Formula C5H9NaO4SUsed for stoichiometric oxidant quenching[3].
Molecular Weight 188.18 g/mol Essential for calculating reaction equivalents[3].
Physical State Solid (Powder)Dust generation risk; handle in a fume hood[5].
Reactivity Releases SO₂ upon oxidationRequires adequate ventilation and basic quenching[1].

Operational Protocol: Safe Handling & Reaction Setup

Causality Check: Sulfinate salts are stable under standard laboratory conditions but become highly reactive when exposed to oxidizing agents and acidic environments, which trigger the release of sulfur dioxide (SO₂) gas[5].

Step-by-Step Handling:

  • Weighing: Weigh the solid reagent inside a calibrated analytical balance enclosure or a localized exhaust ventilation system to prevent inhalation of fine particulates.

  • Solvent Addition: Dissolve the reagent in the chosen solvent (typically DMSO or a DMSO/water mixture)[2]. Note: Avoid highly acidic solvents prior to the controlled reaction phase to prevent premature desulfonylation.

  • Oxidant Addition: Add the oxidant (e.g., TBHP) dropwise at the specified temperature. Ensure the reaction vessel is properly vented through a bubbler or scrubber system to safely release generated SO₂ gas[2].

Proper Disposal Procedures (Post-Reaction & Unreacted Material)

The disposal strategy must neutralize residual oxidants, manage dissolved SO₂, and separate organic from aqueous waste streams to comply with Environmental Health and Safety (EHS) regulations[6].

Protocol A: Quenching and Disposing of Reaction Mixtures

  • Peroxide Quenching: To the completed reaction mixture, slowly add an excess of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes.

    • Causality: This reduces any unreacted hydroperoxides or persulfates, preventing explosive peroxide accumulation in the waste stream.

  • pH Neutralization: Add saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase reaches a pH of 7–9.

    • Causality: Neutralizing the mixture converts any dissolved sulfurous acid (from the SO₂ byproduct) into stable bisulfite/sulfite salts, preventing toxic SO₂ off-gassing in the waste carboy[5].

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the organic products using an appropriate solvent (e.g., Ethyl Acetate).

  • Waste Segregation:

    • Aqueous Waste: The neutralized aqueous layer (containing DMSO, inorganic salts, and sulfinate/sulfite residues) must be disposed of in a designated Aqueous Waste container[6]. Do not mix with heavy metal waste.

    • Organic Waste: The organic washings (if not containing the desired product) should be directed to the Non-Halogenated Organic Waste container (or Halogenated, if DCM was used)[2].

Protocol B: Disposal of Unreacted/Expired Solid Reagent

  • Containment: Keep the expired or contaminated solid in its original, tightly sealed amber glass vial.

  • Labeling: Label clearly as "Hazardous Solid Waste - Organic Sulfinate Salt."

  • Destruction Method: Submit to EHS for high-temperature incineration .

    • Causality: Incineration completely oxidizes the organic backbone to CO₂ and H₂O, while the sulfur is converted to SOx, which is safely captured and neutralized by the incinerator's alkaline scrubbers[6]. Never dispose of solid sulfinate salts down the sink.

Workflow Visualization

The following diagram illustrates the logical progression of the reagent from handling through reaction and terminal disposal, ensuring a closed-loop safety system.

G Start Unreacted Reagent (Solid Sulfinate) Reaction Radical Reaction (Oxidant + Solvent) Start->Reaction Dissolve & React SolidWaste Solid Waste (Direct Incineration) Start->SolidWaste Expired/Spilled Quench Quench Phase (Na2S2O3 / NaHCO3) Reaction->Quench SO2 off-gas / Complete Separation Phase Separation (Extraction) Quench->Separation Add EtOAc/H2O OrgWaste Organic Waste (Incineration) Separation->OrgWaste Organic Layer AqWaste Aqueous Waste (pH 7-9, EHS Disposal) Separation->AqWaste Aqueous Layer

Sulfinate salt lifecycle and disposal workflow, highlighting oxidant quenching and phase segregation.

References

  • Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation, PMC,[Link]

  • Studies of the Reaction of Rongalite with Epoxides, Montclair State University,[Link]

  • Reaction of Papaverine with Baran Diversinates™, PMC, [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives, PMC,[Link]

  • Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1, ChemRadar, [Link]

Sources

Handling

Personal protective equipment for handling Sodium 4-methoxy-4-oxobutane-1-sulfinate

Hazard Analysis: A Proactive Approach Given the structure of Sodium 4-methoxy-4-oxobutane-1-sulfinate, we must anticipate the potential hazards associated with its chemical class. Sulfinate salts can be irritants and may...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: A Proactive Approach

Given the structure of Sodium 4-methoxy-4-oxobutane-1-sulfinate, we must anticipate the potential hazards associated with its chemical class. Sulfinate salts can be irritants and may release sulfur dioxide (SO₂) gas upon contact with acids or upon thermal decomposition. SO₂ is a toxic and corrosive gas. Esters, while generally of low toxicity, can be irritants.

Anticipated Primary Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.

  • Release of Toxic Gas: Contact with acids will likely liberate sulfur dioxide (SO₂) gas.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling Sodium 4-methoxy-4-oxobutane-1-sulfinate.

Protection Type Specific Equipment Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. It is crucial to inspect gloves for any signs of degradation or punctures before and during use.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator is recommended if handling the solid outside of a fume hood or if there is a potential for aerosol generation.Minimizes the risk of inhaling fine particles of the compound.

Operational Plan: From Receipt to Use

A systematic workflow ensures safety at every stage of the chemical's lifecycle in the lab.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Segregate: Store in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.

Handling and Use:
  • Primary Engineering Control: All handling of solid Sodium 4-methoxy-4-oxobutane-1-sulfinate should be conducted within a certified chemical fume hood to contain any dust and potential off-gassing.

  • Weighing: Use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing. Use a magnetic stirrer for gentle mixing.

Spill Response Workflow:

The following diagram outlines the immediate steps to take in the event of a chemical spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Minor_Spill Minor Spill Response (Inside Fume Hood) cluster_Major_Spill Major Spill Response Alert Alert Alert nearby personnel. Restrict access to the area. Assess Assess Spill Is it a minor or major spill? Are you trained to handle it? Alert->Assess PPE Don Appropriate PPE Goggles, gloves, lab coat. Assess->PPE Minor Spill Evacuate Evacuate Immediate Area Assess->Evacuate Major Spill Neutralize Neutralize (if acidic conditions are present) Cover with sodium bicarbonate. PPE->Neutralize Absorb Absorb Cover with an inert absorbent material. Neutralize->Absorb Collect Collect & Clean Carefully sweep or scoop into a labeled waste container. Clean the area with soap and water. Absorb->Collect Contact_EHS Contact Emergency Personnel / EHS Evacuate->Contact_EHS

Caption: Workflow for chemical spill response.

Disposal Plan: Responsible Waste Management

Chemical waste must be handled in a manner that ensures the safety of personnel and the environment.

  • Waste Collection:

    • Solid Waste: Collect any unused solid material and contaminated items (e.g., weigh boats, paper towels) in a clearly labeled, sealed waste container.

    • Liquid Waste: Collect solutions in a dedicated, labeled hazardous waste container. Do not mix with acidic waste streams to prevent the generation of SO₂ gas.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Sodium 4-methoxy-4-oxobutane-1-sulfinate".

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these protocols, researchers can confidently and safely handle Sodium 4-methoxy-4-oxobutane-1-sulfinate, ensuring a secure laboratory environment and the integrity of their work.

References

  • OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

© Copyright 2026 BenchChem. All Rights Reserved.